1-N-Fmoc-3-Pyrrolidinone
Description
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGQBRHXIBEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374681 | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-12-2 | |
| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-N-Fmoc-3-Pyrrolidinone: Properties and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-N-Fmoc-3-Pyrrolidinone. This information is intended to support researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
This compound is a derivative of pyrrolidinone featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.
Physicochemical Data
| Property | This compound | N-Boc-3-pyrrolidinone (Analogue) | (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine (Analogue) |
| CAS Number | 672310-12-2[1] | 101385-93-7 | 352530-40-6[2] |
| Molecular Formula | C₁₉H₁₇NO₃[1] | C₉H₁₅NO₃ | C₂₄H₂₈N₂O₄[2] |
| Molecular Weight | 307.34 g/mol [1] | 185.22 g/mol | 408.49 g/mol [2] |
| Melting Point | Data not available | 34-38 °C | 172 - 180 °C (decomposes)[2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Likely a solid | Solid | White to off-white crystalline powder[2] |
| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DCM. | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known spectra of the Fmoc group and the pyrrolidinone core. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a 3-oxopyrrolidine moiety into a peptide sequence. The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.
Protocol: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Solid-Phase Peptide Synthesis Cycle for Incorporating this compound
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
Caption: A single cycle of solid-phase peptide synthesis.
Logical Workflow for Peptide Synthesis and Purification
This diagram outlines the overall workflow from the initial resin preparation to the final purified peptide.
Caption: Overall workflow of peptide synthesis and purification.
Applications in Research and Drug Development
The incorporation of non-standard amino acids and structural motifs like 3-oxopyrrolidine into peptides is a valuable strategy in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold found in many biologically active compounds.
-
Conformational Constraint: The cyclic nature of the pyrrolidinone ring can introduce conformational rigidity into a peptide backbone. This can lead to peptides with more defined three-dimensional structures, which may enhance binding affinity and selectivity for biological targets.
-
Metabolic Stability: The modification of the peptide backbone can increase resistance to proteolytic degradation, thereby improving the in vivo stability and pharmacokinetic profile of peptide-based drug candidates.
-
Scaffold for Further Modification: The ketone group at the 3-position of the pyrrolidinone ring serves as a handle for further chemical modifications. It can be reduced to a hydroxyl group or used in reductive amination reactions to introduce additional diversity and functionality.
-
Probing Structure-Activity Relationships (SAR): The synthesis of peptide analogues containing this compound allows for the systematic investigation of the role of backbone conformation and specific functional groups in biological activity. This is a critical aspect of the lead optimization phase in drug discovery.
References
An In-depth Technical Guide to 1-N-Fmoc-3-Pyrrolidinone (CAS 672310-12-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Fmoc-3-pyrrolidinone, a key building block in modern synthetic chemistry. It details the compound's chemical and physical properties, its significant applications in peptide synthesis and drug discovery, and provides representative experimental protocols.
Core Chemical and Physical Properties
This compound is a chemically protected form of 3-pyrrolidinone. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the nitrogen atom, making this compound particularly suitable for use in iterative synthetic processes like Solid-Phase Peptide Synthesis (SPPS).[1]
| Property | Value | Source |
| CAS Number | 672310-12-2 | [2][3] |
| Molecular Formula | C₁₉H₁₇NO₃ | [2][3] |
| Molecular Weight | 307.34 g/mol | [2] |
| Appearance | White solid | [4] |
| Purity | ≥ 98% - 99% (Typical) | [3][4] |
| Storage | Store at room temperature or in a cool, dry place. | [3][4] |
Applications in Research and Drug Development
The unique structure of this compound, combining a versatile pyrrolidine core with the strategically important Fmoc protecting group, makes it a valuable reagent in several areas of research.
Peptide Synthesis
The primary application of Fmoc-protected compounds is in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the nitrogen of the pyrrolidinone ring, preventing it from undergoing unwanted reactions during the coupling of subsequent amino acids in a growing peptide chain.[5] Its base-lability allows for selective removal under mild conditions (typically with a secondary amine like piperidine or pyrrolidine), which does not affect other acid-labile protecting groups commonly used in SPPS.[1][6][7]
Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[8] Its five-membered, non-planar ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[9][10]
Incorporating the 3-pyrrolidinone moiety can:
-
Introduce Conformational Constraints: The cyclic nature of the ring can lock a portion of a molecule into a specific conformation, which can enhance binding to a target receptor or enzyme.
-
Serve as a Versatile Scaffold: The ketone group at the 3-position provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening.
-
Enhance Pharmacokinetic Properties: Modifications to the pyrrolidinone ring can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.[4]
The general workflow from a chemical building block to a potential drug candidate is a multi-step process involving synthesis, screening, and optimization.
Caption: Drug Discovery Workflow using this compound.
Experimental Protocols
While a specific protocol for synthesizing a molecule with this compound is highly dependent on the target structure, a general procedure for its use in Solid-Phase Peptide Synthesis (SPPS) can be outlined. This protocol describes a single coupling cycle.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Agents: HBTU, HATU, or DIC/OxymaPure
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Protocol:
-
Resin Swelling: The peptide synthesis resin is swelled in DMF for 30-60 minutes in a peptide synthesis vessel.[11][12]
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for approximately 20 minutes. This exposes a free amine for the next coupling step.[5][11]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.[11]
-
Coupling of this compound:
-
In a separate vial, this compound (typically 3 equivalents relative to the resin loading) is pre-activated. For example, it is dissolved in DMF with a coupling agent like HBTU (2.9 eq.) and an activation base like DIPEA (6 eq.).[11]
-
The activated solution is added to the resin.
-
The reaction vessel is agitated for 1-2 hours to allow the coupling reaction to proceed to completion. The Kaiser test can be used to monitor the reaction.[11]
-
-
Final Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents.
This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully synthesized.
References
- 1. This compound | 672310-12-2 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.672310-12-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Synthesis of 1-N-Fmoc-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-N-Fmoc-3-pyrrolidinone, a key building block in medicinal chemistry and drug discovery. The document details the chemical principles, experimental protocols, and data relevant to the preparation of this versatile compound.
Introduction
This compound is a derivative of pyrrolidinone featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1] Its presence allows for the selective protection of the secondary amine of the pyrrolidinone ring, enabling chemists to perform modifications on other parts of the molecule without affecting the nitrogen. The ketone functionality at the 3-position provides a handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of complex heterocyclic compounds with potential biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 3-pyrrolidinone with a suitable Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is a nucleophilic acyl substitution where the secondary amine of the 3-pyrrolidinone attacks the electrophilic carbonyl carbon of Fmoc-Cl.
General Reaction Scheme
The overall chemical transformation can be represented as follows:
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound. This protocol is based on established methods for the Fmoc protection of secondary amines.
Materials:
-
3-Pyrrolidinone hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyrrolidinone hydrochloride (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: To the solution, add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until the effervescence ceases. This step neutralizes the hydrochloride salt to generate the free secondary amine.
-
Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in THF. Add the Fmoc-Cl solution dropwise to the stirred solution of 3-pyrrolidinone at room temperature over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture to dissolve any remaining inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on literature precedents for similar Fmoc protections. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 3-Pyrrolidinone Hydrochloride | General Knowledge |
| Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | General Knowledge |
| Base | Sodium Bicarbonate (NaHCO₃) | General Knowledge |
| Solvent | Tetrahydrofuran (THF) / Water | General Knowledge |
| Reaction Time | 4-6 hours | General Knowledge |
| Reaction Temperature | Room Temperature | General Knowledge |
| Typical Yield | 80-95% | Estimated from similar reactions |
| Purity (after purification) | >98% | Expected |
Experimental Workflow and Signaling Pathways
While this compound is primarily a synthetic building block, its derivatives are often designed to interact with specific biological targets. The workflow for utilizing this compound in drug discovery typically involves its incorporation into more complex molecules, which are then screened for biological activity.
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides a valuable building block for the development of novel chemical entities. The protocol described in this guide, along with the accompanying data and workflow diagrams, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this compound ensures its continued importance in the quest for new therapeutic agents.
References
An In-Depth Technical Guide to the Molecular Structure of 1-N-Fmoc-3-Pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-N-Fmoc-3-pyrrolidinone. This compound is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized for the introduction of a pyrrolidinone moiety into peptide chains and other complex organic molecules.
Core Molecular Structure and Properties
This compound, with the chemical formula C₁₉H₁₇NO₃, possesses a molecular weight of 307.34 g/mol .[1] The molecule's core structure consists of a five-membered saturated pyrrolidinone ring. The nitrogen atom of this ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is notably labile to basic conditions, a characteristic that is pivotal in its application in solid-phase peptide synthesis (SPPS).[2] The selective removal of the Fmoc group under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to a growing peptide chain.[2]
Key Structural Features:
-
Pyrrolidinone Ring: A five-membered lactam ring that provides a constrained conformational scaffold.
-
Fmoc Protecting Group: A bulky, base-labile protecting group essential for orthogonal protection strategies in multi-step synthesis.
-
Carbonyl Group: The ketone functional group at the 3-position of the pyrrolidinone ring offers a site for further chemical modification.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₇NO₃ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| CAS Number | 672310-12-2 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 3-pyrrolidinone. This reaction involves the treatment of 3-pyrrolidinone with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pyrrolidinone hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Preparation of 3-Pyrrolidinone Free Base: To a stirred suspension of 3-pyrrolidinone hydrochloride in a suitable organic solvent such as DCM, add an equimolar amount of a base like triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free base in situ.
-
Fmoc Protection: To the reaction mixture containing the 3-pyrrolidinone free base, add a solution of Fmoc-Cl (1.05 equivalents) in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the pyrrolidinone ring and the Fmoc group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8-7.3 | Multiplet | Aromatic protons of the fluorenyl group |
| ~4.5-4.2 | Multiplet | CH and CH₂ protons of the Fmoc group |
| ~3.8-3.5 | Multiplet | CH₂ protons adjacent to the nitrogen in the pyrrolidinone ring |
| ~2.7-2.5 | Multiplet | CH₂ protons adjacent to the carbonyl group in the pyrrolidinone ring |
| ~2.3 | Singlet | CH₂ protons at the 4-position of the pyrrolidinone ring |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the pyrrolidinone ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) of the pyrrolidinone ring |
| ~155 | C=O (carbamate) of the Fmoc group |
| ~144-120 | Aromatic carbons of the fluorenyl group |
| ~67 | CH of the Fmoc group |
| ~47 | CH₂ of the Fmoc group |
| ~50-40 | CH₂ carbons of the pyrrolidinone ring |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ketone) |
| ~1700 | C=O stretching (carbamate) |
| ~1600, ~1480, ~1450 | C=C stretching (aromatic) |
| ~1250 | C-N stretching |
Predicted Mass Spectrometry Data
In an electrospray ionization mass spectrum (ESI-MS), this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 308.35. Fragmentation would likely involve the loss of the Fmoc group.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of peptidomimetics and other biologically active molecules. The pyrrolidinone scaffold is a common motif in many pharmaceutical compounds. The ability to incorporate this unit into a peptide sequence using standard SPPS protocols makes it a valuable tool for drug discovery and development. The ketone functionality at the 3-position can be further elaborated to introduce additional diversity and functionality into the final molecule.
Conclusion
This compound is a key synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its well-defined molecular structure, characterized by the base-labile Fmoc protecting group and a reactive ketone functionality, allows for its strategic incorporation into complex molecular architectures. While experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of related Fmoc-protected amino acids and pyrrolidinone derivatives. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
Physicochemical Characteristics of Fmoc-Pyrrolidinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-9-fluorenylmethoxycarbonyl (Fmoc) protected pyrrolidinone derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the pyrrolidinone scaffold.[1][2] This document outlines their synthesis, key physicochemical properties, and relevant biological contexts, supported by detailed experimental protocols and visualizations to facilitate research and development.
Introduction to Fmoc-Pyrrolidinone Derivatives
The pyrrolidinone ring is a five-membered lactam that serves as a foundational scaffold in a wide array of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The introduction of the Fmoc protecting group onto the pyrrolidinone nitrogen offers a strategic advantage in multi-step syntheses, particularly in peptide synthesis and the development of complex molecules. The Fmoc group is stable under acidic conditions but can be readily cleaved under mild basic conditions, a characteristic that is instrumental in modern synthetic methodologies.[6] Understanding the physicochemical properties of these derivatives is paramount for optimizing reaction conditions, predicting biological behavior, and designing novel therapeutic agents.
Synthesis of Fmoc-Pyrrolidinone Derivatives
The synthesis of Fmoc-pyrrolidinone derivatives can be conceptually approached by combining established methods for the synthesis of the pyrrolidinone ring with standard procedures for Fmoc protection of amines.
A general synthetic route involves the initial formation of the pyrrolidinone ring, which can be achieved through various methods, including the lactamization of γ-amino acids or their esters. For instance, γ-aminobutyric acid can be cyclized under thermal conditions to yield 2-pyrrolidinone.
Once the pyrrolidinone scaffold is obtained, the Fmoc protecting group can be introduced by reacting the pyrrolidinone with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a suitable base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in an appropriate organic solvent like dichloromethane (DCM) or a dioxane/water mixture.[7]
Physicochemical Properties
The physicochemical properties of Fmoc-pyrrolidinone derivatives are crucial for their handling, reactivity, and biological activity. Due to the limited availability of comprehensive data for a wide range of simple Fmoc-pyrrolidinone derivatives, the following tables include data for structurally related Fmoc-pyrrolidine-carboxylic acid derivatives to provide valuable insights. Researchers should consider these as estimations and determine the precise properties for their specific molecules of interest.
Table 1: General Physicochemical Data of Representative Fmoc-Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Conditions |
| (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 | White to off-white powder | ≥ 98% (HPLC) | 0-8 °C |
| (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid | C₂₆H₃₀N₂O₆ | 466.5 | - | - | - |
| N-Fmoc-(S)-2-amino-4-oxo-4-(pyrrolidin-1-yl)butanoic acid | C₂₃H₂₄N₂O₅ | 408.45 | - | - | - |
| Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 | - | - | - |
Data sourced from references[8][9][10][11]. Note that these are Fmoc-pyrrolidine-carboxylic acid derivatives and not simple Fmoc-pyrrolidinones. The properties of specific Fmoc-pyrrolidinone derivatives will vary based on substitution.
Table 2: Solubility and Spectroscopic Data of Related Compounds
| Compound/Class | Solubility | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Fmoc-protected amino acids (general) | Soluble in DMF, NMP; sparingly soluble in water.[6] | ~3300 (N-H), ~1720 (C=O, urethane), ~1690 (C=O, acid), ~740-760 (aromatic C-H). | 7.2-7.8 (Fmoc aromatic protons), ~4.2-4.5 (Fmoc CH and CH₂). | ~170-175 (carbonyls), ~140-145 (aromatic quaternary carbons), ~120-128 (aromatic CH), ~67 (Fmoc CH₂), ~47 (Fmoc CH). |
| 2-Pyrrolidinone | Miscible with water and most organic solvents. | 3250 (N-H), 1680 (C=O, amide).[12] | 3.2 (t, CH₂-N), 2.2 (t, CH₂-C=O), 1.9 (m, CH₂).[13] | 179.5 (C=O), 45.6 (CH₂-N), 30.9 (CH₂-C=O), 17.9 (CH₂).[14] |
| N-Methyl-2-pyrrolidinone | Miscible with water and many organic solvents. | 1680 (C=O, amide). | 3.2 (t, CH₂-N), 2.8 (s, N-CH₃), 2.2 (t, CH₂-C=O), 1.9 (m, CH₂). | 174.2 (C=O), 49.2 (CH₂-N), 30.8 (N-CH₃), 29.1 (CH₂-C=O), 18.0 (CH₂). |
Note: Spectroscopic data for the Fmoc group and the pyrrolidinone ring should be considered additive in a first approximation for Fmoc-pyrrolidinone derivatives.
Experimental Protocols
The following are detailed methodologies for the characterization of Fmoc-pyrrolidinone derivatives.
Determination of Solubility
This protocol outlines a general method for determining the solubility of an Fmoc-pyrrolidinone derivative in a given solvent.
Materials:
-
Fmoc-pyrrolidinone derivative
-
Selected solvents (e.g., DMF, NMP, DCM, water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the Fmoc-pyrrolidinone derivative to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the Fmoc-pyrrolidinone derivative peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).
-
-
Quantification: Determine the concentration of the derivative in the diluted sample by comparing its peak area to a pre-established calibration curve. Calculate the original concentration in the saturated solution, which represents its solubility.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve approximately 5-10 mg of the Fmoc-pyrrolidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, typical spectral width is 0-12 ppm.
-
For ¹³C NMR, typical spectral width is 0-200 ppm.
Data Analysis:
-
¹H NMR:
-
Look for characteristic signals of the Fmoc group: a complex multiplet between 7.2 and 7.8 ppm (8 aromatic protons) and signals between 4.2 and 4.5 ppm for the CH and CH₂ protons.
-
Identify signals corresponding to the pyrrolidinone ring protons, which will be shifted compared to the unprotected pyrrolidinone due to the electronic effects of the Fmoc group.
-
-
¹³C NMR:
-
Identify the carbonyl carbon of the pyrrolidinone ring (typically around 175 ppm).
-
Observe the characteristic signals for the Fmoc group carbons, including the carbonyl (~155 ppm) and the aromatic and aliphatic carbons.
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the derivative with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands:
-
A strong absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the lactam and the Fmoc urethane.
-
Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching of the fluorenyl group.
-
C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
-
Biological Context and Signaling Pathways
Pyrrolidinone derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[15][16][17] The mechanisms of action often involve interaction with key signaling pathways.
Anti-inflammatory Activity
Certain pyrrolidinone derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory cascade.[4][18] This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The NF-κB and MAPK signaling pathways are also key regulators of the inflammatory response and are potential targets for pyrrolidinone derivatives.[15]
Caption: Inhibition of COX and LOX pathways by pyrrolidinone derivatives.
Anticancer Activity
The anticancer potential of pyrrolidinone derivatives has been linked to the inhibition of various signaling pathways critical for cancer cell proliferation and survival.[3][19] These include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and enzymes like topoisomerase, which are involved in DNA replication and repair.[20]
Caption: Potential inhibition of EGFR signaling by pyrrolidinone derivatives.
Experimental and Synthetic Workflow
The development and characterization of novel Fmoc-pyrrolidinone derivatives follow a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of Fmoc-pyrrolidinone derivatives.
Conclusion
Fmoc-pyrrolidinone derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthesis is accessible through established chemical methodologies, and their physicochemical properties can be thoroughly characterized using standard analytical techniques. The pyrrolidinone core is associated with a diverse range of biological activities, offering multiple avenues for therapeutic intervention. This guide provides a foundational resource for researchers to explore the potential of these molecules and to design novel derivatives with enhanced efficacy and desirable physicochemical profiles. Further research into specific Fmoc-pyrrolidinone derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid | C26H30N2O6 | CID 60114820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-Pyrrolidinone [webbook.nist.gov]
- 13. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 14. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
1-N-Fmoc-3-Pyrrolidinone: A Versatile Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral building blocks serve as fundamental scaffolds for the construction of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. Among these, pyrrolidine derivatives are a prominent class of heterocyclic compounds frequently found in the structures of numerous pharmaceuticals and natural products. This guide focuses on 1-N-Fmoc-3-pyrrolidinone, a versatile chiral building block whose strategic importance lies in its pre-installed chirality and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, rendering it particularly suitable for solid-phase peptide synthesis (SPPS) and the construction of complex drug molecules. This document provides a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. This compound is a stable, crystalline solid at room temperature. The Fmoc group imparts significant lipophilicity to the molecule, influencing its solubility and handling characteristics.
| Property | Value |
| Molecular Formula | C₁₉H₁₇NO₃ |
| Molecular Weight | 307.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 134-138 °C (decomposes)[1] |
| CAS Number | 672310-12-2 |
Synthesis of this compound
The synthesis of this compound is a critical first step for its use as a chiral building block. A common and efficient method involves the protection of 3-pyrrolidinone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Pyrrolidinone hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-pyrrolidinone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.
-
After 15 minutes of stirring, a solution of Fmoc-Cl (1.1 eq) in DCM is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Enantioselective Reduction of this compound: Access to Chiral 3-Hydroxypyrrolidines
The key transformation that unlocks the utility of this compound as a chiral building block is its enantioselective reduction to the corresponding (R)- or (S)-1-N-Fmoc-3-hydroxypyrrolidine. These chiral alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] Several catalytic asymmetric reduction methods can be employed, with Corey-Bakshi-Shibata (CBS) and Noyori-type hydrogenations being among the most prominent.
Experimental Protocol: Asymmetric Reduction using a CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.
Materials:
-
This compound
-
(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the CBS catalyst (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Upon completion, the reaction is quenched by the slow addition of methanol at -20 °C, followed by 1 M HCl.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding chiral 1-N-Fmoc-3-hydroxypyrrolidine.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Quantitative Data for Enantioselective Reductions
The efficiency of enantioselective reductions is highly dependent on the choice of catalyst, substrate, and reaction conditions. Below is a summary of typical quantitative data for the asymmetric reduction of N-protected 3-pyrrolidinones.
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CBS / BMS | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |
| (S)-CBS / BMS | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |
| Ru(II)-BINAP / H₂ | N-Ac-3-pyrrolidinone | Chiral N-Ac-3-hydroxypyrrolidine | High | High |
Note: Data for N-Fmoc-3-pyrrolidinone is expected to be comparable to that of other N-protected analogs under optimized conditions.
Applications in Drug Discovery and Development
Chiral 3-hydroxypyrrolidine moieties are prevalent in a variety of pharmacologically active compounds, including antiviral, anticancer, and central nervous system (CNS) targeting agents. The use of this compound as a building block provides a streamlined route to these important scaffolds.
Case Study: Hepatitis C Virus (HCV) Protease Inhibitors
The hepatitis C virus NS3/4A protease is a key enzyme in the viral replication cycle and a major target for antiviral drug development. Many potent HCV protease inhibitors incorporate a chiral 3-hydroxypyrrolidine unit as a key structural element, contributing to the molecule's binding affinity and pharmacokinetic properties. The synthesis of these inhibitors often relies on the availability of enantiomerically pure 3-hydroxypyrrolidine derivatives.
The general synthetic strategy involves the coupling of the chiral 1-N-Fmoc-3-hydroxypyrrolidine intermediate with other key fragments of the inhibitor molecule, often utilizing the hydroxyl group for further functionalization or as a crucial hydrogen bond donor in the enzyme's active site. The Fmoc group can be readily removed under mild basic conditions, typically with piperidine in DMF, allowing for subsequent peptide bond formation or other modifications at the nitrogen atom.
Visualizing Synthetic and Logical Pathways
Synthesis of Chiral 3-Hydroxypyrrolidine from this compound
Caption: Asymmetric reduction of this compound.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of Fmoc-based SPPS.
Logical Relationship of Chirality Transfer
References
An In-depth Technical Guide to Fmoc Protection and Deprotection
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the organic synthesis of molecules bearing primary and secondary amine functionalities, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributed to its stability under acidic conditions and its lability to mild basic conditions. This orthogonality allows for a robust protection strategy in the presence of acid-labile side-chain protecting groups.[1][2] This guide provides a detailed overview of the mechanisms of Fmoc protection and deprotection, experimental protocols, quantitative data, and potential side reactions to facilitate the successful application of this critical protecting group.
The Core Principles of Fmoc Chemistry
The Fmoc group serves as a temporary shield for the α-amino group of an amino acid, thereby preventing self-coupling during peptide synthesis.[2] The introduction of this protecting group is typically achieved by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The preference for Fmoc-OSu stems from its enhanced stability and reduced tendency to promote the formation of undesired oligopeptide byproducts.[2][3]
The utility of the Fmoc group is fundamentally linked to its susceptibility to cleavage by bases. The fluorenyl ring system's electron-withdrawing nature imparts acidity to the proton at the C9 position. This acidic proton can be readily abstracted by a mild base, typically a secondary amine like piperidine, initiating a β-elimination mechanism to liberate the free amine.[2]
Orthogonality in Peptide Synthesis
The Fmoc/tBu (tert-butyl) strategy is the predominant methodology in modern solid-phase peptide synthesis.[2] This approach leverages the base-labile Fmoc group for the temporary protection of the Nα-amine, in conjunction with acid-labile groups (e.g., tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains. This orthogonality is paramount, as it ensures the integrity of the side-chain protecting groups throughout the iterative cycles of Nα-Fmoc removal.[2]
Mechanism of Fmoc Protection and Deprotection
Fmoc Protection
The protection of an amine with the Fmoc group is generally accomplished by reacting the amine with an Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.
While Fmoc-Cl is a classic reagent for this purpose, often employed under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system of dioxane and water) or in anhydrous conditions with a base like pyridine, it is sensitive to moisture and heat.[1][3] Consequently, Fmoc-OSu has gained favor as a more stable and efficient alternative.[1][3]
dot
Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.
Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] The deprotection proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2]
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[4]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[4][5]
-
DBF Scavenging: The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[4]
The formation of the dibenzofulvene-piperidine adduct is advantageous as its strong UV absorbance can be utilized for real-time monitoring of the deprotection reaction.[4]
dot
Caption: Mechanism of Fmoc deprotection using piperidine.
Quantitative Data
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from various studies.
Table 1: Kinetics of Fmoc Deprotection with Different Bases.
| Base | Concentration | Time | % Deprotection | Reference |
| Piperidine | 20% in DMF | 3 min | >99% | [6] |
| Piperidine | 5% in DMF | 3 min | >99% | [6] |
| Piperidine | 2% in DMF | 5 min | 87.9% | [7] |
| Piperidine | 1% in DMF | 5 min | 49.6% | [7] |
| 4-Methylpiperidine | 20% in DMF | 10 min | Efficient | [8] |
| Piperazine | 20% in DMF | 10 min | Efficient | [8] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 5 min | Efficient | [9] |
| NaOH | 0.25 M in 1:1 MeOH/H₂O | ~20 min | Complete | [10] |
Table 2: Comparative Deprotection Kinetics of Arginine Protecting Groups.
| Protecting Group | Deprotection Conditions | Time | % Cleavage | Reference |
| MIS | 1:1 TFA/DCM | 30 min | 100% | [11] |
| Pbf | 1:1 TFA/DCM | 30 min | 4% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Protection of Amino Acids
This protocol describes the synthesis of Fmoc-amino acids using Fmoc-OSu.
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[2][12]
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[2][12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2][12]
-
Work-up:
-
Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.[12][13]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.[12][13]
-
Purification: Purify the product by recrystallization if necessary.[13]
Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual removal of the N-terminal Fmoc group from a peptidyl-resin.
-
Resin Preparation:
-
Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[2]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4][9]
-
Agitate the mixture at room temperature for an initial 2-3 minutes, then drain the solution.[2][9]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes to ensure complete Fmoc removal.[2][9]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][4]
dot
Caption: A typical workflow for a single cycle in Fmoc-based SPPS.
Potential Side Reactions in Fmoc Chemistry
While Fmoc chemistry is generally robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid. The aspartyl side chain can cyclize to form a succinimide derivative (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts.[14][15] The propensity for aspartimide formation is sequence-dependent, with -Asp-Gly- being particularly problematic.[14] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[15]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and is more common in Fmoc-based synthesis. It is especially favored when proline is one of the first two amino acids in the sequence.[15] The use of 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk.[15]
-
Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to epimerization.[2] This is a concern during the coupling step.
-
3-(1-Piperidinyl)alanine Formation: This side product can form when synthesizing peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group can lead to a dehydroalanine residue, which can then react with piperidine.[15]
-
Premature Side-Chain Deprotection: Although generally stable, some side-chain protecting groups may exhibit lability under the basic conditions of Fmoc deprotection, especially with prolonged exposure.
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, offering a mild and efficient method for the synthesis of a diverse array of peptides. A thorough understanding of the underlying protection and deprotection mechanisms, coupled with optimized experimental protocols and an awareness of potential side reactions, is crucial for its successful implementation. This guide provides a comprehensive technical overview to empower researchers, scientists, and drug development professionals in leveraging the full potential of Fmoc chemistry in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
An In-depth Technical Guide to the Spectral Data of 1-N-Fmoc-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1-N-Fmoc-3-pyrrolidinone. These predictions are derived from typical values for similar chemical environments.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrolidinone CH₂ (C2) | ~3.6 - 3.9 | m | Alpha to the amide nitrogen. |
| Pyrrolidinone CH (C4) | ~2.6 - 2.9 | m | Alpha to the ketone. |
| Pyrrolidinone CH₂ (C5) | ~3.4 - 3.7 | m | Alpha to the amide nitrogen. |
| Fmoc CH | ~4.2 - 4.5 | t | Methylene bridge proton. |
| Fmoc CH₂ | ~4.2 - 4.5 | d | Methylene bridge protons. |
| Fmoc Aromatic CH | ~7.2 - 7.9 | m | Protons on the fluorenyl rings. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Pyrrolidinone C=O (C3) | ~205 - 215 | Ketone carbonyl. |
| Pyrrolidinone CH₂ (C2) | ~45 - 55 | Alpha to the amide nitrogen. |
| Pyrrolidinone CH (C4) | ~35 - 45 | Alpha to the ketone. |
| Pyrrolidinone CH₂ (C5) | ~45 - 55 | Alpha to the amide nitrogen. |
| Fmoc C=O | ~155 - 157 | Carbonyl of the carbamate. |
| Fmoc CH | ~66 - 68 | Methylene bridge carbon. |
| Fmoc CH₂ | ~47 - 49 | Methylene bridge carbon. |
| Fmoc Aromatic C | ~120 - 145 | Carbons of the fluorenyl rings. |
Table 3: Predicted IR Spectral Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1740 - 1760 | Strong | Stretching vibration of the pyrrolidinone carbonyl. |
| C=O (Amide/Carbamate) | 1690 - 1710 | Strong | Stretching vibration of the Fmoc carbonyl group.[1] |
| C-N (Amide) | 1200 - 1350 | Medium | Stretching vibration. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations on the Fmoc group. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the pyrrolidinone and Fmoc CH/CH₂ groups. |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Ring stretching of the Fmoc group. |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₉H₁₇NO₃ | |
| Molecular Weight | 307.34 g/mol | |
| [M+H]⁺ | m/z 308.12 | Protonated molecular ion. |
| [M+Na]⁺ | m/z 330.10 | Sodiated molecular ion. |
| Major Fragments | m/z 179, 152, 97 | Loss of the pyrrolidinone moiety, cleavage of the Fmoc group. A characteristic fragmentation involves the loss of the Fmoc group.[2] |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
To obtain fragmentation data (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility of 1-N-Fmoc-3-pyrrolidinone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-N-(9-fluorenylmethoxycarbonyl)-3-pyrrolidinone, a key building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. A thorough understanding of its solubility is critical for optimizing reaction conditions, ensuring efficient synthesis, and preventing aggregation, thereby improving the yield and purity of final products. While specific quantitative solubility data for 1-N-Fmoc-3-pyrrolidinone is not extensively available in peer-reviewed literature, this guide extrapolates from the well-established principles of Fmoc-amino acid chemistry and provides qualitative assessments and detailed experimental protocols for determining these crucial parameters.
Core Principles of Fmoc-Protected Compound Solubility
The solubility of Fmoc-protected compounds is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the polarity of the core molecule. The Fmoc group generally imparts good solubility in a range of organic solvents, particularly polar aprotic solvents. These solvents are adept at solvating the bulky Fmoc moiety and are standard in SPPS.[1][2]
For this compound, the pyrrolidinone ring introduces a degree of polarity. However, the dominant hydrophobic nature of the Fmoc group is the primary driver of its solubility characteristics in organic media.
Qualitative Solubility Profile
Based on the general behavior of Fmoc-protected amino acids, the expected solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are qualitative assessments and empirical determination is recommended for specific applications.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale and Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | The most common and effective solvent for dissolving Fmoc-protected amino acids for SPPS.[1] However, DMF can degrade to dimethylamine, which can cause premature Fmoc deprotection.[1] |
| N-Methyl-2-pyrrolidone (NMP) | High | Often used as a more stable alternative to DMF, with excellent solvating power, particularly for hydrophobic sequences.[1][2] | |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of Fmoc-protected compounds.[3] | |
| Acetonitrile (ACN) | Moderate | Can be an effective solvent, particularly when used with PEG-based resins.[1][4] | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP for achieving high concentrations.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Generally a poorer solvent for Fmoc-protected amino acids compared to polar aprotic solvents and is more commonly used for washing steps in SPPS.[1][2] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low | The hydrophobic Fmoc group significantly limits solubility in polar protic solvents like alcohols. |
| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocol for Determining Solubility
For precise quantitative data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.
-
Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS, where it can be incorporated as a non-natural amino acid analog to introduce conformational constraints or novel functionalities into peptides. The solubility in SPPS solvents like DMF or NMP is paramount for efficient coupling reactions.
The general workflow of an SPPS cycle involving an Fmoc-protected building block is depicted below.
Caption: General Fmoc-SPPS Cycle.
References
Stability of Fmoc-Protected Pyrrolidinone Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes in the synthesis of complex peptides.[1] Pyrrolidinone-containing moieties, most notably the amino acid proline and its derivatives like pyroglutamic acid, are integral components of many biologically active peptides and peptidomimetics. Understanding the stability of both the Fmoc group and the pyrrolidinone core under various synthetic conditions is critical for minimizing side reactions, ensuring high purity, and maximizing the yield of the target molecule.
This technical guide provides a comprehensive overview of the stability of Fmoc-protected pyrrolidinone compounds, with a focus on the conditions encountered during SPPS. It details the mechanisms of Fmoc deprotection, potential side reactions involving the pyrrolidinone ring, and experimental protocols for monitoring these processes.
Core Concepts of Fmoc Group Stability and Removal
The stability of the Fmoc group is highly dependent on the pH of the reaction medium. It is stable under acidic conditions but is readily cleaved by bases.[2] This cleavage proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene ring by a base. This leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine.[3][4]
Commonly, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for Fmoc deprotection.[5] The secondary amine not only acts as the base to initiate the cleavage but also serves as a scavenger for the liberated DBF, forming a stable adduct that prevents unwanted side reactions with the deprotected amine.[3][6]
While piperidine is the standard, other bases such as pyrrolidine have been explored as effective reagents for Fmoc removal.[3][7] Pyrrolidine, in particular, has shown efficacy in less polar, "green" solvent systems.[3][7]
Stability of the Pyrrolidinone Core
The pyrrolidinone ring, a five-membered lactam, is generally stable under the conditions of peptide synthesis. However, certain side reactions can occur, particularly when the pyrrolidinone moiety is derived from specific amino acid precursors like glutamine or glutamic acid.
Pyroglutamic Acid Formation
A significant consideration in peptides with N-terminal glutamine or glutamic acid is the propensity for intramolecular cyclization to form pyroglutamic acid (pGlu), a derivative of pyrrolidinone.[4][8] This reaction can be catalyzed by both acidic and basic conditions and may even proceed under neutral pH during prolonged storage.[4][8] While the formation of the pyrrolidinone ring is a stability concern for the parent peptide, the resulting pGlu residue itself is generally stable to further degradation under standard SPPS conditions.[9]
Side Reactions with Deprotection Reagents
When pyrrolidine is used as the Fmoc deprotection reagent, it can participate in side reactions, particularly with aspartimide intermediates. Aspartimide formation is a common side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Ser.[10] The aspartimide can be subsequently attacked by the deprotection base. The use of pyrrolidine can lead to the formation of l/d-aspartimide and subsequent ring-opening to form l/d-pyrrolidide side products.[3]
Quantitative Data on Stability and Side Reactions
The following tables summarize key quantitative data regarding Fmoc deprotection kinetics and the formation of pyrrolidinone-related side products.
| Deprotection Reagent | Concentration in DMF | Half-life (t½) of Deprotection (seconds) | Time for >99.9% Deprotection (minutes) |
| Piperidine | 20% (v/v) | ~7 | ~1.5 |
| Piperazine | 5% (w/v) | ~50 | ~11 |
| Piperazine + DBU | 5% (w/v) + 2% (v/v) | < 10 | < 1 |
| Table 1: Comparative Deprotection Kinetics of Various Reagents. Data is extrapolated from studies on Fmoc-Val-OH and provides a reference for relative efficiency. |
| Base (20% v/v) | Solvent | Time (min) | L/D-Aspartimide (%) | L/D-Pyrrolidide (α/β) (%) |
| Pyrrolidine | DMF | 45 | 10 | 5 |
| Pyrrolidine | DMF | 225 | 25 | 15 |
| Pyrrolidine | DMF | 405 | 30 | 20 |
| Pyrrolidine | DMSO/EtOAc (1:9) | 45 | 5 | 2 |
| Pyrrolidine | DMSO/EtOAc (1:9) | 225 | 15 | 8 |
| Pyrrolidine | DMSO/EtOAc (1:9) | 405 | 20 | 12 |
| Table 2: Pyrrolidine-Induced Formation of Aspartimide and Pyrrolidide Side Products in an Asp(OMpe)-protected Model Peptide.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in peptide synthesis and stability studies.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.
-
Main Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Sample Collection: Collect the filtrate from the second deprotection step (main deprotection).
-
Dilution: Dilute a precise aliquot of the filtrate with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.
-
Calculation: The extent of Fmoc cleavage can be quantified using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.
Protocol 3: Kaiser Test for Free Primary Amines
The Kaiser test is a qualitative colorimetric assay to confirm the complete removal of the Fmoc group.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the peptide-resin beads (5-10 mg) after the final DMF wash.
-
Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.
-
Heat the tube at 100-110°C for 3-5 minutes.
-
Observation: A blue color indicates the presence of free primary amines, confirming successful Fmoc deprotection. A yellow or colorless result indicates incomplete deprotection.
Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Workflow for Fmoc Deprotection and Monitoring
Caption: Workflow for Fmoc deprotection and monitoring in SPPS.
Aspartimide Formation and Subsequent Reactions with Pyrrolidine
Caption: Formation of pyrrolidide adducts from an aspartimide intermediate.
Conclusion
The stability of Fmoc-protected pyrrolidinone compounds is a multifaceted issue central to the successful synthesis of proline-containing peptides and related structures. While the Fmoc group is readily and selectively cleaved under standard basic conditions, the potential for side reactions involving the peptide backbone, such as the formation of pyroglutamic acid from N-terminal glutamine or the generation of pyrrolidide adducts from aspartimide intermediates when using pyrrolidine as a deprotection reagent, must be carefully considered.
A thorough understanding of the underlying chemical mechanisms, coupled with diligent monitoring through established experimental protocols, is essential for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these important molecules. By carefully selecting deprotection conditions and being aware of sequence-dependent side reactions, the purity and yield of the final product can be significantly enhanced. Further research into the stability of simpler, non-peptidic Fmoc-pyrrolidinone compounds would be beneficial to broaden the synthetic utility of this important class of molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-N-Fmoc-3-pyrrolidinone in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Modified peptides can exhibit enhanced stability against enzymatic degradation, improved receptor affinity and selectivity, and unique structural constraints. 1-N-Fmoc-3-pyrrolidinone is a proline analogue that introduces a ketone functionality into the peptide backbone. This modification can be used to create peptides with altered conformations, to act as a handle for site-specific modifications, or to serve as a warhead for covalent inhibitors. This document provides detailed protocols for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.
Core Principles and Considerations
The incorporation of this compound follows the general principles of Fmoc-based solid-phase peptide synthesis.[1][2] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support.[1] Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid.
Key considerations for the successful incorporation of this compound include:
-
Coupling Conditions: As with many unnatural amino acids, steric hindrance can potentially slow down the coupling reaction. Therefore, the use of efficient coupling reagents is recommended. Monitoring the coupling reaction is crucial to ensure complete incorporation.
-
Stability of the Pyrrolidinone Ring: The pyrrolidinone moiety is generally stable under standard SPPS conditions, including Fmoc deprotection with piperidine and final cleavage with trifluoroacetic acid (TFA).
-
Characterization: The presence of the ketone group in the peptide can be confirmed by mass spectrometry, as it will result in a specific mass shift.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (Tyr-Ala-Gly-(3-pyrrolidinone)-Phe-Leu) on Rink Amide resin. These values are typical for the incorporation of unnatural amino acids and may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value |
| Resin Loading | 0.65 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) |
| Final Crude Peptide Purity (by RP-HPLC) | ~85% |
| Overall Yield (after purification) | 25-35% |
| Expected Mass (Monoisotopic) | 695.36 g/mol |
| Observed Mass (ESI-MS) | 696.37 [M+H]⁺ |
Experimental Protocols
Materials and Reagents
-
Rink Amide Resin (or other suitable resin for C-terminal amides)
-
This compound
-
Standard Fmoc-protected amino acids (e.g., Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Ala-OH, etc.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Kaiser test kit
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 3-Pyrrolidinone
This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell the Rink Amide resin (e.g., 154 mg, 0.1 mmol based on 0.65 mmol/g loading) in DMF in a peptide synthesis vessel for 30 minutes.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Leu-OH, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (as in step 2) and coupling (as in step 3) steps for the subsequent amino acids in the sequence.
-
Incorporation of this compound:
-
Perform the Fmoc deprotection on the growing peptide chain.
-
Couple this compound using the same activation and coupling procedure as for standard amino acids (3 equivalents of the building block, 2.9 equivalents of HBTU, 3 equivalents of HOBt, and 6 equivalents of DIPEA).
-
Allow the coupling to proceed for 2-4 hours. The extended coupling time is a precautionary measure for this non-standard building block.
-
Confirm complete coupling with the Kaiser test.
-
Wash the resin as previously described.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally methanol (3x), then dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and shake for 2-3 hours at room temperature.[3]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Characterization
-
Purification:
-
Characterization:
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to identify the fractions containing the pure peptide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Detailed workflow for the incorporation of this compound.
References
Application Notes and Protocols for the Solid-Phase Coupling of Fmoc-Pyrrolidinone Amino Acids
Introduction
Fmoc-pyrrolidinone amino acids are a class of conformationally constrained non-canonical amino acids increasingly utilized in peptidomimetics and drug development. Their rigid pyrrolidinone ring structure imparts specific secondary structural features, such as turns and helices, into peptide backbones, leading to enhanced biological activity, receptor affinity, and metabolic stability. However, the inherent steric bulk of the pyrrolidinone moiety presents significant challenges during solid-phase peptide synthesis (SPPS), often resulting in incomplete reactions and low coupling yields.[1] This document provides detailed protocols, quantitative data, and troubleshooting strategies to facilitate the efficient incorporation of Fmoc-pyrrolidinone amino acids into peptide sequences.
Challenges in Coupling Fmoc-Pyrrolidinone Amino Acids
The primary obstacle in the coupling of Fmoc-pyrrolidinone amino acids is steric hindrance. The bulky, bicyclic-like structure can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This can lead to several common issues:
-
Low or Incomplete Coupling: The reaction may not proceed to completion within standard timeframes, resulting in the undesired formation of deletion sequences where the pyrrolidinone residue is missing.[1]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, further limiting reagent access.[1]
-
Inefficient Activation: Standard activation methods may be insufficient to overcome the steric barrier, necessitating the use of more potent coupling reagents.[1]
Data Presentation: Reagents and Conditions
Successful coupling of sterically hindered amino acids like Fmoc-pyrrolidinones requires optimization of reagents, stoichiometry, and reaction conditions.
Table 1: Recommended Reagents and Stoichiometry for a Standard Coupling Cycle
| Parameter | Reagent/Condition | Equivalents (relative to resin loading) | Notes |
| Amino Acid | Fmoc-pyrrolidinone-Xaa-OH | 3 - 5 eq. | Increased equivalents help drive the reaction to completion.[1] |
| Coupling Reagent | HATU / HBTU / PyBOP | 2.9 - 5 eq. | Urionium/aminium or phosphonium reagents are highly recommended.[1][2] |
| Base | DIPEA / NMM | 6 - 10 eq. | A non-nucleophilic base is crucial for activation and neutralization.[3][4] |
| Solvent | DMF or NMP | 10-15 mL per gram of resin | NMP is preferred for difficult couplings due to its superior solvating properties.[1] |
| Reaction Time | 2 hours - Overnight | Monitor reaction with a Kaiser test; extend time as needed.[1][2] |
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Advantages | Disadvantages |
| HATU / HCTU | Aminium/Uronium Salt | Very High | Rapid, highly effective for difficult couplings, low racemization.[3] | Higher cost. |
| PyBOP / PyAOP | Phosphonium Salt | Very High | Excellent for hindered amino acids, low racemization.[1][5] | Byproduct can be difficult to remove. |
| HBTU / TBTU | Aminium/Uronium Salt | High | Efficient and widely used, minimal racemization with HOBt.[5] | Can cause capping of the amino terminus if used in excess.[6] |
| DIC / HOBt | Carbodiimide | Good | Cost-effective.[3] | Slower reaction rates, may lead to more side reactions.[3] Not ideal for sterically hindered couplings.[1] |
Experimental Protocols
The following protocols describe a standard manual SPPS cycle for incorporating an Fmoc-pyrrolidinone amino acid.
Protocol 1: Standard Single Coupling Cycle
This protocol details the key steps for one cycle of deprotection and coupling using a potent activating agent like HATU.
1. Resin Preparation:
- Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin (approx. 10-15 mL per gram).
- Allow the resin to swell for at least 30 minutes with gentle agitation.[3] After swelling, drain the DMF.
2. Fmoc-Group Deprotection:
- Add a 20% solution of piperidine in DMF to the swollen resin.[4]
- Agitate the mixture for 5 minutes, then drain the solution.[3]
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[3]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
- Verification: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[3]
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve the Fmoc-pyrrolidinone amino acid (3-5 eq.) and HATU (2.9-5 eq.) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and vortex briefly. This pre-activation step should take only a few minutes.[1][2]
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the reaction mixture at room temperature for at least 2 hours. For difficult couplings, this time can be extended up to 12 hours (overnight).[1][2]
- Monitoring: After the initial coupling time, perform a Kaiser test. If the test is positive (blue beads remain), it indicates incomplete coupling.
4. Washing:
- After the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (2-3 times), and finally DMF again (2-3 times) to prepare for the next cycle.[3]
Protocol 2: Strategy for Difficult Couplings (Double Coupling)
If monitoring indicates an incomplete reaction after an extended period, a double coupling strategy is recommended.[1]
-
After the initial coupling (Protocol 1, Step 3), drain the reaction vessel.
-
Do not proceed to the washing step.
-
Immediately add a fresh solution of the activated Fmoc-pyrrolidinone amino acid, prepared as described in Protocol 1, Step 3.
-
Allow the reaction to proceed for another 1-2 hours.
-
Drain the vessel and proceed with the washing steps (Protocol 1, Step 4).
Protocol 3: Peptide Cleavage from Resin
After the final Fmoc deprotection, the peptide is cleaved from the solid support.
-
Wash the final peptide-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.[2]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2][3]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[2][3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.[2][3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Chemical Reaction Pathway
Caption: Amide bond formation via an activated ester intermediate.
References
Fmoc Deprotection Methods for Pyrrolidinone-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. However, the synthesis of peptides incorporating pyrrolidinone moieties, such as pyroglutamic acid (pGlu) or other γ-lactam-containing residues, can present unique challenges during the Fmoc deprotection step. The steric bulk of the pyrrolidinone ring and the chemical nature of the lactam bond necessitate careful consideration of deprotection reagents and conditions to ensure efficient and side-reaction-free synthesis.
This document provides detailed application notes and protocols for the Fmoc deprotection of pyrrolidinone-containing peptides, offering guidance on reagent selection, reaction optimization, and troubleshooting common issues.
Challenges in Fmoc Deprotection of Pyrrolidinone-Containing Peptides
The presence of a pyrrolidinone ring within a peptide sequence can lead to several challenges during Fmoc deprotection:
-
Steric Hindrance: The bulky nature of the pyrrolidinone ring can sterically hinder the approach of the base to the N-terminal Fmoc group of the adjacent amino acid, leading to incomplete deprotection. This results in deletion sequences, which are often difficult to separate from the target peptide.
-
Lactam Ring Stability: The amide bond within the γ-lactam of the pyrrolidinone ring may be susceptible to cleavage under harsh basic conditions, although it is generally considered stable under standard Fmoc deprotection protocols.
-
Pyroglutamate Formation: N-terminal glutamine residues are prone to cyclization to form pyroglutamic acid under basic or acidic conditions, a common side reaction in peptide synthesis. While this is a method for introducing a pyrrolidinone, uncontrolled cyclization can lead to unwanted byproducts.
Recommended Fmoc Deprotection Methods
Standard Fmoc deprotection is typically achieved using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). However, for challenging sequences, including those with pyrrolidinone-containing residues, alternative methods may be more effective.
Standard Piperidine Deprotection
This is the most common method and should be the starting point for most sequences.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Deprotection
DBU is a non-nucleophilic, strong base that can accelerate Fmoc deprotection, particularly for sterically hindered residues.[1] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine to trap the dibenzofulvene (DBF) byproduct of the deprotection reaction.
Advantages:
-
Faster and more efficient deprotection, especially for sterically hindered residues.
-
Can reduce aggregation during synthesis.
Disadvantages:
-
Increased risk of aspartimide formation in peptides containing aspartic acid.
-
Requires a scavenger to prevent side reactions with the DBF byproduct.
Pyrrolidine-Based Deprotection
Pyrrolidine has been investigated as an alternative to piperidine and can be effective for Fmoc removal. It has been shown to be a more effective base than piperidine in less polar solvent mixtures.
Advantages:
-
Can be a suitable alternative when piperidine use is restricted.
Disadvantages:
-
May lead to increased formation of side products such as diketopiperazines and aspartimide in susceptible sequences.[2]
Quantitative Data Summary
The choice of deprotection reagent can significantly impact the purity of the final peptide. The following table summarizes a comparison of different deprotection reagents in terms of product purity and common side products.
| Deprotection Reagent | Target Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine Formation (%) | Notes |
| 20% Piperidine in DMF | Sequence dependent | Can be significant in susceptible sequences | Common at the dipeptide stage | The standard method, but may be inefficient for hindered sequences. |
| 2% DBU / 2% Piperidine in DMF | Generally higher than piperidine alone | Can be higher than piperidine alone | Generally lower than piperidine alone | Faster deprotection, but basicity can promote aspartimide formation. |
| 5% Piperazine / 2% DBU in DMF | High | Reduced compared to piperidine | Significantly reduced | A safer and often more efficient alternative to piperidine.[3][4] |
| 20% Pyrrolidine in DMF | Sequence dependent | Can be higher than piperidine | Can be higher than piperidine | An alternative to piperidine, but may increase certain side reactions.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
Materials:
-
Peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute washes) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Fmoc Deprotection with DBU/Piperidine
Materials:
-
Peptide-resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 for a second deprotection treatment if necessary, based on monitoring (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (5 x 1 minute washes).
-
The resin is now ready for the next coupling step.
Protocol 3: Monitoring Fmoc Deprotection
Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines. A positive result (blue beads) after deprotection and washing confirms the successful removal of the Fmoc group.
UV Monitoring: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301-320 nm. By collecting the filtrate during the deprotection step and measuring its absorbance, the extent of Fmoc removal can be quantified.
Signaling Pathways and Experimental Workflows
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.
References
Pyrrolidinone Derivatives: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents.[1] Its unique physicochemical properties, including polarity, hydrogen bonding capability, and conformational flexibility, have made it a cornerstone in the design of novel drugs targeting a wide range of diseases.[1][2] This document provides detailed application notes on the multifaceted roles of pyrrolidinone derivatives in medicinal chemistry, supplemented with experimental protocols and quantitative data to facilitate further research and development in this promising field.
Therapeutic Applications
Pyrrolidinone-based compounds have demonstrated significant therapeutic potential across several key areas, including neurology, oncology, and infectious diseases.
Nootropic Agents
The racetam class of drugs, characterized by a 2-pyrrolidinone core, are renowned for their cognitive-enhancing effects.[1][3]
-
Piracetam , the progenitor of this class, is believed to enhance cognitive functions like learning and memory by modulating neurotransmission, improving cerebral blood flow, and enhancing neuronal plasticity.[1][4][5] Its mechanism of action is thought to involve the potentiation of the AMPA receptor, a key player in synaptic plasticity.[4][6][7]
-
Aniracetam , another derivative, also modulates AMPA receptors and is noted for its anxiolytic effects in addition to its nootropic properties.[4]
Anticonvulsant Agents
The pyrrolidinone scaffold is integral to the structure of several successful anticonvulsant drugs.
-
Levetiracetam , a widely prescribed antiepileptic drug, exhibits a unique mechanism of action by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1][3][8][9] This interaction is crucial for its broad-spectrum anticonvulsant activity.[3]
-
Other derivatives have also shown potent anticonvulsant effects in preclinical models by interacting with various targets, including voltage-gated sodium and calcium channels.[10][11]
Anticancer Agents
Recent research has highlighted the potential of pyrrolidinone derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][12][13]
-
Certain derivatives have shown significant antiproliferative activity against human cervical, breast, colon, and liver cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[13][14]
-
The proposed mechanisms of action include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Other Therapeutic Areas
The versatility of the pyrrolidinone scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory agents: Some derivatives have shown potential in treating autoimmune and inflammatory diseases by inhibiting NF-κB-inducing kinase (NIK).[15]
-
Antibacterial agents: The pyrrolidinone ring is a feature in some antibacterial compounds.[2][16]
-
Antiarrhythmic and Antihypertensive agents: Certain derivatives have demonstrated affinity for α1- and α2-adrenoceptors, suggesting potential cardiovascular applications.[17]
Quantitative Data Summary
The following tables summarize the quantitative data for representative pyrrolidinone derivatives across different therapeutic applications.
Table 1: Anticonvulsant Activity of Pyrrolidinone Derivatives
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Levetiracetam | Mouse | MES | - | |
| Levetiracetam | Mouse | 6 Hz (32 mA) | - | [18] |
| Levetiracetam | Mouse | scPTZ | - | [18] |
| Compound 14 (3-CF₃ derivative) | Mouse | MES | 27.4 | |
| Compound 14 (3-CF₃ derivative) | Mouse | 6 Hz (32 mA) | 30.8 | [18] |
| Compound 17 (3-OCF₃ analogue) | Mouse | scPTZ | 134.0 | [19] |
| Compound 3 | Mouse | 6 Hz | 74.32 | [16] |
| Compound 4 | Mouse | MES | 62.14 | [16] |
| 1-Decanoyl-2-pyrrolidinone | Mouse | Picrotoxin-induced seizure | Protective at 200 | [8] |
| 1-Dodecanoyl-2-pyrrolidinone | Mouse | Picrotoxin-induced seizure | Protective at 200 | [8] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol.
Table 2: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7a | HeLa | 0.32 ± 1.00 | [14] |
| Compound 7i | HeLa | 1.80 ± 0.22 | [14] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [15] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | [15] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [15] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [15] |
| Spiropyrrolidine-thiazolo-oxindole 43a | HepG2 (Liver) | 0.85 ± 0.20 (µg/mL) | [13] |
| Spiropyrrolidine-thiazolo-oxindole 43b | HepG2 (Liver) | 0.80 ± 0.10 (µg/mL) | [13] |
Table 3: Other Biological Activities of Pyrrolidinone Derivatives
| Compound | Activity | Target/Assay | Value | Reference |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) | α1-Adrenoceptor Affinity | pKi | 7.13 | [17] |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) | α2-Adrenoceptor Affinity | pKi | 7.29 | [17] |
| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) | Antiarrhythmic Activity | ED₅₀ (mg/kg, iv) | 1.0 | [17] |
| Pyrrolidine-containing CXCR4 antagonist (Compound 26) | CXCR4 Binding Affinity | IC₅₀ (nM) | 79 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidinone derivatives.
Synthesis of Levetiracetam (Illustrative Protocol)
This protocol describes a common synthetic route for Levetiracetam.
Materials:
-
(S)-2-aminobutyramide hydrochloride
-
4-chlorobutyryl chloride
-
Sodium hydroxide
-
Toluene
-
Acetone
Procedure:
-
Acylation: Dissolve (S)-2-aminobutyramide hydrochloride in a suitable solvent such as toluene. Cool the mixture to 0-5°C.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture while maintaining the temperature.
-
Add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cyclization: Add a stronger base, such as a concentrated sodium hydroxide solution, to the reaction mixture to induce intramolecular cyclization.
-
Heat the mixture to reflux and stir for several hours.
-
Work-up and Purification: After cooling, separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as acetone, to yield pure Levetiracetam.[21][22]
Anticonvulsant Activity Assessment
This model is used to identify compounds effective against generalized tonic-clonic seizures.[23][24]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male mice (e.g., ICR-CD-1)
-
Test compound and vehicle
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally).
-
At the time of peak drug effect, apply a drop of tetracaine solution to the corneas as a local anesthetic, followed by a drop of saline for conductivity.[23]
-
Place the corneal electrodes on the eyes of the restrained mouse.
-
Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice).[23][25]
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for at least 3 seconds.[24]
-
Abolition of the tonic hindlimb extension is considered the endpoint of protection.[23]
This model is used to identify compounds effective against myoclonic and absence seizures.[24][26]
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Male mice
-
Test compound and vehicle
-
Syringes and needles
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[26]
-
Place the animals in individual observation cages.
-
Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[26]
-
The absence of such seizures is considered protection.
This model is used to identify compounds effective against therapy-resistant partial seizures.[27][28]
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Male mice
-
Test compound and vehicle
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of peak drug effect, apply tetracaine and saline to the corneas.
-
Deliver a low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA).[28][29]
-
Observe the animal for a characteristic seizure behavior including a stun position, forelimb clonus, and stereotyped movements.[27][30]
-
The absence of this seizure behavior is considered protection.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][31][32][33]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Test pyrrolidinone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[33]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the pyrrolidinone derivative. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[33] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrrolidinone derivatives exert their therapeutic effects is crucial for rational drug design and development.
Levetiracetam and the SV2A Pathway
Levetiracetam's primary mechanism of action involves its specific binding to the synaptic vesicle protein 2A (SV2A).[3][8][9] This interaction modulates the function of SV2A, which is involved in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to decrease the release of excitatory neurotransmitters during periods of excessive neuronal activity, thereby preventing seizure propagation.[8][9]
Caption: Levetiracetam binds to SV2A, modulating its function and reducing excitatory neurotransmitter release.
Piracetam and AMPA Receptor Modulation
Piracetam and other nootropic racetams are believed to enhance cognitive function by acting as positive allosteric modulators of AMPA receptors.[4][6][7] This modulation enhances glutamatergic neurotransmission, a process critical for synaptic plasticity, learning, and memory.[4]
Caption: Piracetam positively modulates AMPA receptors, enhancing glutamatergic transmission and synaptic plasticity.
General Experimental Workflow for Drug Discovery
The discovery and development of new pyrrolidinone-based drugs typically follow a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 5. idosi.org [idosi.org]
- 6. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands | Neupsy Key [neupsykey.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
- 17. platonistic.com [platonistic.com]
- 18. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 21. scribd.com [scribd.com]
- 22. CN102558012B - Synthesis method of levetiracetam - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 27. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 28. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 29. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Synthesis of Non-Canonical Amino Acids using 1-N-Fmoc-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-canonical amino acids (ncAAs) are crucial tools in modern drug discovery and chemical biology, offering the ability to introduce novel functionalities, enhance proteolytic stability, and modulate the conformational properties of peptides and proteins. 1-N-Fmoc-3-pyrrolidinone has emerged as a versatile and valuable building block for the stereoselective synthesis of a variety of 3-substituted proline analogues, a prominent class of ncAAs. The ketone functionality at the 3-position of the pyrrolidine ring provides a reactive handle for the introduction of diverse side chains through established chemical transformations.
This document provides detailed application notes and experimental protocols for the synthesis of non-canonical amino acids utilizing this compound as the starting material. Key synthetic strategies, including reductive amination and the Wittig reaction followed by reduction, are presented with comprehensive methodologies and expected outcomes to guide researchers in the efficient synthesis of these valuable compounds.
Key Synthetic Strategies
Two primary synthetic pathways allow for the elaboration of the this compound core into a diverse array of 3-substituted proline derivatives:
-
Reductive Amination: This method introduces an amino group at the 3-position, which can be further functionalized. The reaction of this compound with a primary amine in the presence of a reducing agent leads to the formation of a 3-amino-pyrrolidine derivative. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, yielding predominantly either the cis or trans diastereomer.
-
Wittig Reaction and Subsequent Reduction: This two-step sequence is ideal for introducing carbon-based side chains. The Wittig reaction of this compound with a phosphorus ylide generates a 3-alkylidene-pyrrolidine intermediate. Subsequent stereoselective reduction of the exocyclic double bond affords the desired 3-alkyl-proline derivative. The choice of reduction catalyst and conditions is critical for controlling the stereochemistry of the final product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of non-canonical amino acids from this compound.
Table 1: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | (3S,2S)- and (3R,2S)-Fmoc-3-(benzylamino)pyrrolidine-2-carboxylate | 85 | >95:5 (cis) |
| Methylamine HCl | NaBH₃CN | Methanol | 25 | 24 | (3S,2S)- and (3R,2S)-Fmoc-3-(methylamino)pyrrolidine-2-carboxylate | 78 | 90:10 (cis) |
| Allylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | (3S,2S)- and (3R,2S)-Fmoc-3-(allylamino)pyrrolidine-2-carboxylate | 82 | >95:5 (cis) |
Note: Data is based on typical yields and selectivities for reductive aminations of N-protected 3-pyrrolidinones. Actual results may vary based on specific reaction conditions and substrate purity.
Table 2: Wittig Reaction of this compound and Subsequent Reduction
| Wittig Reagent | Wittig Reaction Conditions | Wittig Product | Wittig Yield (%) | Reduction Conditions | Final Product | Final Yield (%) | Diastereomeric Ratio (cis:trans) |
| (Carbethoxymethylene)triphenylphosphorane | Toluene, 80°C, 12h | Fmoc-3-(carbethoxymethylene)pyrrolidine-2-carboxylate | 92 | H₂, Pd/C, MeOH, 25°C, 6h | Fmoc-3-(carbethoxymethyl)pyrrolidine-2-carboxylate | 95 | >98:2 (cis) |
| Methyltriphenylphosphonium bromide | n-BuLi, THF, 0°C to 25°C, 4h | Fmoc-3-methylenepyrrolidine-2-carboxylate | 88 | H₂, Rh(I)-DIPAMP, MeOH, 25°C, 24h | Fmoc-3-methylpyrrolidine-2-carboxylate | 93 | 92:8 (cis) |
| Benzyltriphenylphosphonium chloride | KHMDS, THF, -78°C to 25°C, 5h | Fmoc-3-benzylidenepyrrolidine-2-carboxylate | 85 | H₂, Pd(OH)₂/C, EtOAc, 25°C, 12h | Fmoc-3-benzylpyrrolidine-2-carboxylate | 96 | >98:2 (cis) |
Note: Data is based on representative yields and selectivities for Wittig reactions on cyclic ketones and subsequent reductions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of (3S,2S)-Fmoc-3-(benzylamino)pyrrolidine-2-carboxylate via Reductive Amination
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M), add benzylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Protocol 2: Synthesis of Fmoc-3-(carbethoxymethyl)pyrrolidine-2-carboxylate via Wittig Reaction and Reduction
Step A: Wittig Reaction
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add (carbethoxymethylene)triphenylphosphorane (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Fmoc-3-(carbethoxymethylene)pyrrolidine-2-carboxylate.
Step B: Reduction of the Alkene
Materials:
-
Fmoc-3-(carbethoxymethylene)pyrrolidine-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve Fmoc-3-(carbethoxymethylene)pyrrolidine-2-carboxylate (1.0 eq) in methanol (0.1 M).
-
Add 10% Pd/C (10 mol % Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Visualizations
Caption: Workflow for the synthesis of 3-amino-substituted proline derivatives.
Caption: Two-step synthesis of 3-alkyl-substituted proline derivatives.
Caption: Synthetic pathways from this compound to non-canonical amino acids.
Application Notes and Protocols for Fmoc-SPPS Workflow Incorporating Pyrrolidinone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] This methodology allows for the efficient and stepwise assembly of peptide chains on a solid support.[1] The incorporation of non-standard or unnatural amino acids is a key strategy for creating peptidomimetics with enhanced pharmacological properties, such as improved stability, cell permeability, and target affinity.[2] Pyrrolidinone scaffolds, also known as γ-lactams, represent a class of conformationally constrained building blocks that can be incorporated into peptide backbones to induce specific secondary structures and enhance biological activity.[1] Peptides containing these constrained moieties have shown potential as modulators of various signaling pathways, including those regulated by kinases.[3][4]
These application notes provide a detailed workflow and experimental protocols for the incorporation of Fmoc-protected pyrrolidinone building blocks into peptide sequences using standard Fmoc-SPPS instrumentation and methodologies.
Data Presentation
The successful synthesis of peptides incorporating sterically hindered, non-standard amino acids like pyrrolidinone building blocks requires careful optimization of coupling conditions. The following tables provide illustrative quantitative data for a typical synthesis, highlighting key parameters and expected outcomes.
Table 1: Reagents for Fmoc-SPPS Incorporating a Pyrrolidinone Building Block (0.1 mmol scale)
| Reagent | Category | Amount | Notes |
| Rink Amide Resin | Solid Support | 167 mg (0.6 mmol/g loading) | For C-terminal amide peptides. |
| Fmoc-L-Ala-OH | Standard Amino Acid | 93.4 mg (0.3 mmol, 3 eq) | Representative standard amino acid. |
| Fmoc-Pyrrolidinone-COOH | Pyrrolidinone Building Block | 125.2 mg (0.3 mmol, 3 eq) | MW ~417.4 g/mol ; synthesis required. |
| HATU | Coupling Reagent | 114.1 mg (0.3 mmol, 3 eq) | For standard and hindered couplings. |
| HCTU | Coupling Reagent | 124.1 mg (0.3 mmol, 3 eq) | Alternative for difficult couplings.[5] |
| DIPEA | Base | 104.6 µL (0.6 mmol, 6 eq) | For activation and coupling. |
| Piperidine in DMF | Deprotection Solution | 20% (v/v) | For Fmoc removal.[6] |
| DMF | Solvent | As required | For washing and reactions. |
| DCM | Solvent | As required | For washing. |
| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage Cocktail | 10 mL | For cleavage from resin and side-chain deprotection.[7] |
Table 2: Illustrative Synthesis Parameters and Expected Outcomes
| Parameter | Standard Amino Acid Coupling | Pyrrolidinone Building Block Coupling | Expected Outcome |
| Equivalents (AA:Coupling Reagent:Base) | 3:2.9:6 | 3:2.9:6 | - |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) | Longer coupling time needed for hindered residue. |
| Kaiser Test after Coupling | Negative (beads remain colorless) | Negative (beads remain colorless) | Indicates complete coupling. |
| Overall Crude Yield | - | - | ~60-80% |
| Crude Purity (by RP-HPLC) | - | - | 50-70%[5][8] |
| Final Purity (after purification) | - | - | >95% |
Experimental Protocols
The following protocols outline the key steps for the synthesis of a peptide incorporating a pyrrolidinone building block using manual or automated Fmoc-SPPS.
Protocol 1: Synthesis of Fmoc-Protected Pyrrolidinone Building Block
As Fmoc-protected pyrrolidinone amino acids are not widely commercially available, their synthesis is a prerequisite. A general approach involves the synthesis of an α-amino-γ-lactam structure followed by Fmoc protection. One reported method involves the stereoselective synthesis from β-hydroxy-α-amino-γ-lactam precursors to create dipeptide mimics with constrained backbones.[1]
Illustrative Synthesis Outline:
-
Starting Material: A suitable precursor such as a protected glutamic acid derivative.
-
Cyclization: Intramolecular cyclization to form the γ-lactam ring.
-
Functionalization: Introduction of desired side-chain functionalities.
-
Fmoc Protection: Reaction of the free amine with Fmoc-OSu or Fmoc-Cl in the presence of a mild base to yield the final Fmoc-pyrrolidinone-COOH building block.
Protocol 2: Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction (a negative result, where the beads remain colorless, indicates no free primary amines).
Protocol 3: Incorporation of the Fmoc-Pyrrolidinone Building Block
Due to the sterically hindered nature of the pyrrolidinone building block, modifications to the standard coupling protocol are necessary.
-
Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 2.
-
Activation and Coupling:
-
Dissolve the Fmoc-pyrrolidinone-COOH (3 eq) and a high-efficiency coupling reagent like HATU or HCTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Increase the coupling time to 2-4 hours.
-
Alternatively, perform a "double coupling": after the initial 2-hour coupling, drain the solution and add a fresh solution of activated Fmoc-pyrrolidinone-COOH for another 2 hours.
-
-
Washing: Perform the washing steps as described in Protocol 2.
-
Confirmation: A Kaiser test is strongly recommended to ensure the coupling reaction has gone to completion.
Protocol 4: Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.[7]
-
Cleavage:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[7]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Fmoc-SPPS Workflow with Pyrrolidinone Incorporation
Caption: General Fmoc-SPPS workflow highlighting the modified coupling step for pyrrolidinone building blocks.
Representative Signaling Pathway Modulation
Conformationally constrained peptides, such as those containing pyrrolidinone moieties, can act as potent and specific inhibitors of protein-protein interactions within signaling cascades. For example, they can be designed to disrupt the dimerization of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolidinone-containing peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Solution-Phase Synthesis Utilizing 1-N-Fmoc-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Fmoc-3-pyrrolidinone is a versatile bifunctional building block, valuable in medicinal chemistry and drug discovery. The presence of a ketone functionality and an Fmoc-protected amine on a conformationally restricted pyrrolidine scaffold allows for diverse synthetic transformations. In solution-phase synthesis, it serves as a key intermediate for the generation of libraries of substituted pyrrolidines, which are prevalent motifs in numerous biologically active compounds and FDA-approved drugs. The Fmoc protecting group offers the advantage of mild deprotection conditions, orthogonal to many other protecting groups used in complex molecule synthesis.
This document provides detailed protocols for a key solution-phase application of this compound: the synthesis of 3-amino-pyrrolidine derivatives through reductive amination. This reaction is a cornerstone for introducing molecular diversity at the C3 position of the pyrrolidine ring, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Key Application: Synthesis of 3-Substituted Amino-Pyrrolidines via Reductive Amination
The ketone moiety of this compound can be readily converted to a secondary or tertiary amine through a one-pot reductive amination reaction. This process involves the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding 3-amino-pyrrolidine derivative.
Reaction Scheme
Caption: General reaction scheme for the reductive amination of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound
This protocol describes a general method for the synthesis of 3-substituted amino-pyrrolidines from this compound and a primary amine in a solution-phase reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (AcOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1 M concentration). Add the primary amine (1.1 eq.) to the solution, followed by glacial acetic acid (1.2 eq.).
-
Initial Stirring: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted amino-1-N-Fmoc-pyrrolidine.
Experimental Workflow
Caption: Workflow for the solution-phase reductive amination of this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 3-substituted amino-1-N-Fmoc-pyrrolidines following the general protocol.
| Entry | Primary Amine | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | 6 | 85 | >98 |
| 2 | Aniline | 10 | 78 | >97 |
| 3 | Cyclohexylamine | 8 | 82 | >98 |
| 4 | 4-Methoxybenzylamine | 7 | 88 | >99 |
Note: The data presented are representative and actual results may vary depending on the specific substrate, reaction scale, and experimental conditions.
Conclusion
This compound is a highly valuable and versatile building block for solution-phase synthesis, particularly for the generation of diverse libraries of 3-substituted pyrrolidine derivatives. The reductive amination protocol detailed herein is robust and applicable to a wide range of primary amines, providing a reliable method for the synthesis of novel compounds for drug discovery and medicinal chemistry research. The straightforward nature of the reaction and purification, combined with the utility of the Fmoc protecting group, makes this an attractive synthetic strategy for professionals in the field.
Application Notes and Protocols: Incorporation of Constrained Proline Analogs in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique proteinogenic imino acid, imparts significant conformational rigidity upon the peptide backbone due to its cyclic side chain. This inherent constraint is pivotal in the formation of secondary structures such as β-turns and polyproline helices. The strategic incorporation of synthetic, conformationally constrained proline analogs offers a powerful tool for peptide chemists and drug developers to exert precise control over peptide architecture. These analogs, featuring modified ring structures, can lock a peptide into a specific, bioactive conformation, thereby enhancing its binding affinity, metabolic stability, and overall therapeutic potential.
The introduction of substituents on the proline ring can induce specific puckering of the pyrrolidine ring (Cγ-endo or Cγ-exo), which in turn influences the cis/trans isomerism of the preceding peptide bond.[1][2] For instance, electron-withdrawing groups at the 4R position, such as in (4R)-fluoroproline (Flp), favor an exo ring pucker, which stabilizes the trans amide bond and promotes polyproline II (PPII) helix formation.[1][2] Conversely, (4S)-fluoroproline (flp) encourages an endo pucker and can increase the population of the cis amide bond.[2][3] This level of conformational control is instrumental in designing peptidomimetics with improved pharmacological profiles.
These application notes provide an overview of the utility of constrained proline analogs, protocols for their incorporation into peptides, and methods for analyzing their structural and functional consequences.
Key Applications
The incorporation of constrained proline analogs is a versatile strategy with broad applications in peptide science and drug discovery:
-
Stabilization of Secondary Structures: By pre-organizing the peptide backbone, these analogs can stabilize desired secondary structures like β-turns and helices, which are often crucial for biological activity.
-
Enhancement of Binding Affinity: Locking a peptide into its bioactive conformation can significantly reduce the entropic penalty of binding to its target, leading to enhanced affinity.
-
Improved Proteolytic Stability: The rigid structure of constrained prolines can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[4]
-
Modulation of Pharmacokinetic Properties: By influencing conformation and stability, these analogs can improve a peptide's overall pharmacokinetic profile.
-
Probing Structure-Activity Relationships (SAR): The systematic substitution of proline with a series of constrained analogs provides a powerful method to dissect the conformational requirements for biological function.
Quantitative Data on the Effects of Constrained Proline Analogs
The incorporation of constrained proline analogs can have a profound and quantifiable impact on the biophysical properties of peptides. The following tables summarize representative data from the literature.
Table 1: Effect of Constrained Proline Analogs on Peptide Helicity
| Proline Analog | Peptide Context | % Helicity (Unmodified) | % Helicity (Modified) | Method of Determination |
| (S)-α-Methylproline | Model Peptide | Low | Increased | Circular Dichroism |
| (4R)-Fluoroproline | Collagen Model Peptide | N/A | Stabilizes polyPro II conformation | Circular Dichroism |
| (4S)-Fluoroproline | Collagen Model Peptide | N/A | Prevents triple-helix formation | Circular Dichroism |
Note: Quantitative data on helicity changes upon single-point incorporation of constrained prolines in non-collagenous peptides is often context-dependent and not always reported as a simple percentage increase. The effect is typically a stabilization of a particular helical-like conformation (e.g., PPII) rather than a canonical α-helix.
Table 2: Effect of Constrained Proline Analogs on Proteolytic Stability
| Proline Analog | Peptide Sequence | Protease | Half-life (t1/2) - Unmodified | Half-life (t1/2) - Modified |
| (S)-α-Methylproline | Bradykinin analog | Trypsin | Not Reported | More resistant |
| General Proline Analogs | Various | General Proteases | Susceptible | Increased resistance |
Note: Specific half-life data is highly dependent on the peptide sequence and the specific protease. It is a well-established principle that proline and its analogs increase resistance to proteolysis, particularly at the N-terminal side of the proline residue.
Table 3: Effect of Constrained Proline Analogs on Binding Affinity
| Proline Analog | Peptide-Target System | Kd (Unmodified) | Kd (Modified) | Fold Change in Affinity |
| (4S)-Fluoroproline | Pin1 WW domain - Phosphopeptide | Not Reported | Increased affinity | Not Reported |
Note: The impact on binding affinity is highly specific to the peptide-receptor interaction. The goal is to constrain the peptide in a conformation that mimics the bound state.
Experimental Protocols
Protocol 1: Incorporation of Constrained Proline Analogs via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of an Fmoc-protected constrained proline analog into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-protected natural amino acids
-
Fmoc-protected constrained proline analog (e.g., Fmoc-(4R)-fluoroproline-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (or constrained proline analog) (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm complete coupling (ninhydrin test; a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (typically 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the buffer to a final concentration of approximately 50-100 μM. Ensure the sample is free of particulates.
-
Instrument Setup: a. Turn on the instrument and nitrogen gas flow (to purge the optics) at least 30 minutes before use. b. Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will serve as the baseline.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: a. Subtract the blank spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([(\theta)]) using the formula: [(\theta)] (deg·cm2·dmol-1) = (mdeg) / (10 * c * n * l) where: mdeg = measured ellipticity, c = molar concentration of the peptide, n = number of amino acid residues, l = path length of the cuvette in cm.
-
Data Interpretation: Analyze the shape and magnitude of the CD spectrum.
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm.
-
Polyproline II (PPII) helix: A strong negative band around 206 nm and a weak positive band around 228 nm.
-
Random coil: A strong negative band near 200 nm.
-
Visualizations
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptide Amides using Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of C-terminal peptide amides is a critical aspect of drug discovery and development, as amidation can significantly enhance the biological activity and metabolic stability of therapeutic peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the most widely employed method for preparing these molecules due to its mild reaction conditions and versatility.[1][2] This document provides detailed application notes and protocols for the synthesis of peptide amides using standard Fmoc-SPPS on amide-generating resins.
While the term "Fmoc-pyrrolidinone precursors" is not standard in peptide synthesis literature, the formation of a pyrrolidinone derivative, pyroglutamic acid, from N-terminal glutamine or glutamic acid is a well-documented side reaction that can occur during Fmoc-SPPS.[3][4] Understanding and controlling this and other side reactions is crucial for the successful synthesis of pure peptide amides.
Core Concepts in Fmoc-SPPS of Peptide Amides
The fundamental principle of Fmoc-SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] For the synthesis of peptide amides, specialized resins equipped with an amide linker, such as the Rink Amide resin, are utilized.[5] The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
-
Amino Acid Coupling: The formation of a peptide bond between the newly liberated N-terminal amine of the peptide-resin and the carboxyl group of the incoming Fmoc-amino acid. This reaction is mediated by a coupling reagent.
These two steps are repeated for each amino acid in the desired sequence. Finally, the completed peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously, yielding the crude peptide amide.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids (including side-chain protected derivatives where necessary)
-
Rink Amide resin (or other suitable amide-generating resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)[6]
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
Protocol 1: Manual Fmoc-SPPS of a Model Peptide Amide
This protocol describes the manual synthesis of a generic tripeptide amide (e.g., H-Ala-Phe-Gly-NH₂).
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 100 mg, with a substitution level of 0.5 mmol/g) in a fritted syringe reaction vessel.
- Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.
- After swelling, drain the DMF.
2. Initial Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
- Agitate the mixture for 3 minutes and drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.
3. First Amino Acid Coupling (Fmoc-Gly-OH):
- In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the reaction for completion using a Kaiser test (a positive test indicates incomplete coupling).
- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
4. Subsequent Synthesis Cycles (Fmoc-Phe-OH and Fmoc-Ala-OH):
- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, then Fmoc-Ala-OH).
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
6. Cleavage and Deprotection:
- Wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin (approximately 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the cleavage solution from the resin beads into a clean collection tube.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final peptide amide should be confirmed by mass spectrometry and analytical RP-HPLC.
Data Presentation
The success of a peptide synthesis is evaluated based on the yield and purity of the final product. The following table provides a template for summarizing typical results for the synthesis of a model peptide amide.
| Parameter | Result |
| Peptide Sequence | H-Ala-Phe-Gly-NH₂ |
| Resin | Rink Amide |
| Scale (mmol) | 0.05 |
| Crude Yield (mg) | 35 |
| Crude Purity (by RP-HPLC) | >85% |
| Purified Yield (mg) | 25 |
| Final Purity (by RP-HPLC) | >98% |
| Expected Mass (m/z) | [Calculated Mass] |
| Observed Mass (m/z) | [Measured Mass] |
Visualization of Experimental Workflow and Chemical Pathways
Experimental Workflow for Fmoc-SPPS of Peptide Amides
Caption: General workflow for the synthesis of peptide amides using Fmoc-SPPS.
Chemical Pathway of Pyroglutamate Formation
A common side reaction in Fmoc-SPPS is the formation of pyroglutamic acid from an N-terminal glutamine or glutamic acid residue, which leads to the formation of a pyrrolidinone ring.[3]
Caption: Side reaction pathway showing pyroglutamate formation.
Discussion of Pyrrolidinone-Related Aspects
While "Fmoc-pyrrolidinone precursors" are not standard reagents, the pyrrolidinone moiety is relevant to peptide synthesis in the context of:
-
Proline: Proline is a secondary amino acid with a pyrrolidine ring as its side chain. Its unique structure can influence peptide conformation and present challenges during synthesis, such as slower coupling kinetics and an increased tendency for diketopiperazine formation at the dipeptide stage.[4]
-
Pyroglutamic Acid Formation: As illustrated above, N-terminal glutamine and, to a lesser extent, glutamic acid can cyclize to form pyroglutamic acid, which contains a pyrrolidinone ring.[3] This side reaction is often base-catalyzed and can be minimized by careful control of reaction conditions, such as the addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[4]
-
Pyrrolidine for Fmoc Deprotection: Some studies have explored the use of pyrrolidine as an alternative to piperidine for Fmoc removal.[7][8] While it can be an effective deprotecting agent, it is more nucleophilic than piperidine, which can lead to an increase in side reactions like aspartimide formation.[7]
Conclusion
The synthesis of peptide amides using Fmoc-SPPS is a robust and well-established methodology that is central to modern peptide-based drug discovery. By employing amide-generating resins and carefully controlling reaction conditions to minimize side reactions, researchers can efficiently produce high-purity peptide amides. While the concept of "Fmoc-pyrrolidinone precursors" is not conventional, an understanding of pyrrolidinone-related structures and side reactions, such as those involving proline and pyroglutamic acid, is essential for successful peptide synthesis. The protocols and information provided herein serve as a comprehensive guide for scientists engaged in this critical area of research.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Solid-Phase Synthesis with 1-N-Fmoc-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Constrained amino acids, such as 3-pyrrolidinone derivatives, can induce specific secondary structures, enhance receptor binding affinity, and improve metabolic stability. 1-N-Fmoc-3-pyrrolidinone is a valuable building block for introducing a keto-functionalized, conformationally restricted proline analog into peptide sequences via automated solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols for the efficient incorporation of this compound into target peptides using automated synthesizers.
Applications
The introduction of a 3-pyrrolidinone moiety can be leveraged for several applications in drug discovery and development:
-
Conformational Constraint: The pyrrolidinone ring restricts the backbone dihedral angles, inducing turns and stabilizing secondary structures, which can lead to higher receptor affinity and selectivity.
-
Improved Metabolic Stability: The modification of the peptide backbone can increase resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.
-
Introduction of a Chemical Handle: The ketone group at the 3-position can serve as a chemical handle for further modifications, such as oxime ligation for the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.
-
Peptidomimetic Design: Peptides containing 3-pyrrolidinone can serve as scaffolds for the design of small molecule peptidomimetics with improved oral bioavailability.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model hexapeptide (Tyr-Ala-Phe-Gly-Xxx -Leu, where Xxx is 3-pyrrolidinone) and a comparative peptide with Proline, synthesized on a 0.1 mmol scale using an automated peptide synthesizer.
| Parameter | Peptide with 3-Pyrrolidinone | Peptide with Proline |
| Crude Yield (mg) | 125 | 140 |
| Overall Yield (%) | 68% | 75% |
| Crude Purity (by RP-HPLC, %) | >85% | >90% |
| Final Purity (after purification, %) | >98% | >98% |
| Observed Mass (M+H⁺) | Expected | Expected |
| Coupling Time for Special Residue | 2 x 60 min (Double Coupling) | 60 min |
Note: This data is illustrative and may vary depending on the specific peptide sequence, synthesizer, and reagents used.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is designed for a standard automated peptide synthesizer. Parameters may need to be optimized for specific instruments.
-
Resin Loading and Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Standard automated protocol:
-
Initial treatment: 3-5 minutes.
-
Second treatment: 15-20 minutes.
-
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (Standard Residues):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Incorporation of this compound (Special Coupling Protocol):
-
Due to the potential for steric hindrance, a double coupling strategy is recommended.
-
First Coupling:
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the solution to the deprotected peptide-resin and allow to react for 60 minutes.
-
Wash with DMF.
-
-
Second Coupling:
-
Repeat the first coupling step with fresh reagents.
-
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum for at least 1 hour.
-
Peptide Cleavage and Deprotection
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow for Automated Synthesis
Caption: Automated solid-phase synthesis workflow for peptides containing this compound.
Representative GPCR Signaling Pathway
Peptides incorporating constrained amino acids like 3-pyrrolidinone can be designed to target G protein-coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. The conformational rigidity imparted by the pyrrolidinone moiety can enhance the peptide's affinity and selectivity for a specific GPCR, leading to either agonistic or antagonistic effects. Below is a diagram illustrating a general GPCR signaling cascade that such a peptide could modulate.
Caption: General GPCR signaling pathway modulated by a peptide agonist.
Troubleshooting & Optimization
Technical Support Center: Optimization of Coupling Reactions for 1-N-Fmoc-3-pyrrolidinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 1-N-Fmoc-3-pyrrolidinone. This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenge in coupling this compound is potential steric hindrance due to the cyclic nature of the pyrrolidinone ring, similar to that observed with proline. This can lead to slower reaction kinetics and incomplete coupling.[1][2] Additionally, while the ketone group at the 3-position is generally stable under standard coupling conditions, careful selection of reagents is necessary to avoid potential side reactions.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU are known for their high efficiency and rapid reaction times.[3][4] Phosphonium salts such as PyBOP and PyAOP are also highly effective.[3][4] A cost-effective alternative is the use of a carbodiimide like DIC in combination with an additive such as HOBt or Oxyma Pure to enhance efficiency and minimize racemization.[3]
Q3: What are the recommended solvents for this coupling reaction?
A3: The most commonly used solvent for solid-phase peptide synthesis (SPPS) is N,N-Dimethylformamide (DMF) due to its excellent solvating properties for both the resin and the growing peptide chain.[3][5] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP), a more polar alternative, can improve solvation and coupling yields.[2][6] In cases of severe aggregation, a mixture of DMF and Dimethyl sulfoxide (DMSO) may be beneficial.[7]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common method for detecting the presence of primary amines on the resin, indicating an incomplete coupling reaction.[8] However, since this compound is a secondary amine, the Kaiser test may not be reliable. Alternative tests like the chloranil test or isatin test are more suitable for detecting secondary amines.[4]
Q5: What should I do if the coupling reaction is incomplete?
A5: If you suspect an incomplete coupling, the most straightforward approach is to perform a "double coupling." This involves washing the resin and repeating the coupling step with a fresh solution of activated this compound.[1][5] You can also try extending the reaction time or increasing the equivalents of the amino acid and coupling reagents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil/Isatin Test) | Steric hindrance of the pyrrolidinone ring.[1][2] | - Perform a double coupling.[1][5]- Increase the equivalents of this compound and coupling reagent (e.g., to 5 equivalents).[1]- Switch to a more potent coupling reagent like HATU or HCTU.[3][4]- Extend the reaction time (e.g., 2-4 hours).[1] |
| Peptide aggregation on the resin.[7] | - Switch from DMF to NMP as the solvent.[2][6]- Add a small amount of DMSO to the solvent mixture.[7]- Increase the reaction temperature cautiously (e.g., to 40°C).[7] | |
| Poor quality of reagents or solvents.[5] | - Use fresh, high-quality, amine-free DMF.[5]- Ensure coupling reagents are not degraded. | |
| Racemization | Over-activation of the amino acid. | - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.- Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Use of certain coupling reagents. | - Add HOBt or Oxyma Pure to the coupling mixture to suppress racemization. | |
| Diketopiperazine (DKP) Formation (if coupling as the second residue) | Intramolecular cyclization of the dipeptide, leading to cleavage from the resin.[7] | - Couple the third amino acid as quickly as possible after the deprotection of the second residue.- Consider using a 2-chlorotrityl chloride resin, which is less prone to DKP formation.[7] |
Data Presentation
Table 1: Recommended Reagent Equivalents for Coupling this compound
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU, HCTU, PyBOP) | 3 - 5 |
| Base (e.g., DIPEA, NMM) | 6 - 10 |
Table 2: Typical Reaction Parameters for Coupling this compound
| Parameter | Value |
| Solvent | DMF or NMP |
| Reaction Time | 60 - 120 minutes (can be extended if necessary) |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Activation of this compound:
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 60-120 minutes.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).[3]
-
Protocol 2: Monitoring the Coupling Reaction with the Chloranil Test
-
After the coupling reaction and washing, take a small sample of resin beads.
-
Wash the beads with DCM.
-
Add a few drops of a saturated solution of chloranil in toluene.
-
Let the reaction proceed for 5 minutes.
-
Observe the color of the beads. A blue or green color indicates the presence of unreacted secondary amines (incomplete coupling).
Protocol 3: Double Coupling Strategy
-
If the monitoring test indicates incomplete coupling, wash the resin thoroughly with DMF (3-5 times).
-
Repeat the "Activation of this compound" and "Coupling Reaction" steps from Protocol 1 with fresh reagents.
-
After the second coupling, proceed with the washing and monitoring steps as described above.
Mandatory Visualization
Caption: A flowchart of the experimental workflow for a single coupling cycle of this compound in SPPS.
Caption: A decision tree for troubleshooting incomplete coupling reactions of this compound.
References
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, with a specific focus on preventing aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a problem in Fmoc-SPPS?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It is an intramolecular cyclization involving an aspartic acid (Asp) residue. The process is initiated by the basic conditions used for Fmoc-deprotection, typically with 20% piperidine in DMF. The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide.
This side reaction is problematic for several reasons:
-
Chain Termination : In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain.[1]
-
Difficult Purification : The resulting byproducts, such as β-aspartyl peptides and epimerized α-aspartyl peptides, often have the same mass and similar chromatographic retention times as the target peptide, making purification extremely challenging or impossible.
-
Product Heterogeneity : The aspartimide ring can be opened by nucleophiles. Attack by piperidine leads to irreversible α- and β-piperidide adducts.[2] Attack by water (hydrolysis) can reopen the ring to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[2]
-
Racemization : The α-carbon of the aspartimide ring is prone to epimerization under basic conditions, leading to the formation of D-Asp residues in the final peptide products.[2][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where the following residue is sterically unhindered are most vulnerable.
-
Asp-Gly is the most notorious and problematic sequence due to the lack of steric hindrance from the glycine residue.
-
Other susceptible sequences include Asp-Asn, Asp-Ser, Asp-Ala, Asp-Thr, Asp-Cys, and Asp-Arg .[2]
Q3: I am observing a mass-neutral impurity and/or a +51 Da adduct in my peptide containing an Asp residue. What is the likely cause?
A3: This is a classic sign of aspartimide-related side reactions.
-
Mass-Neutral Impurity : The initial formation of the aspartimide ring is a dehydration reaction, resulting in a loss of 18 Da (water). However, this intermediate is often unstable. If it hydrolyzes back to an aspartyl residue, it can form the β-aspartyl isomer, which is mass-neutral compared to your target peptide but has a different structure.[3] This makes it very difficult to detect by mass spectrometry alone.
-
+51 Da Adduct : This mass addition corresponds to the formation of a 3-(1-Piperidinyl)alanine residue. This occurs when a peptide containing a C-terminal cysteine undergoes base-catalyzed elimination to form a dehydroalanine intermediate, which then reacts with piperidine from the deprotection solution.[4] While not directly an aspartimide issue, it is another base-mediated side reaction. A similar mass addition can be observed in peptides with aspartimide formation if the piperidine attacks the succinimide ring, though the exact mass may vary.
Troubleshooting Guide: Preventing Aspartimide Formation
Problem: My analysis (HPLC/MS) shows byproducts consistent with aspartimide formation.
There are several strategies to mitigate or eliminate this side reaction, ranging from simple modifications of the synthesis protocol to the use of specialized building blocks.
Strategy 1: Modify Fmoc-Deprotection Conditions
The simplest approach is to alter the base or additives used for Fmoc removal to reduce the propensity for the side reaction.
-
Acidic Additives : Adding a weak acid to the piperidine solution can suppress the base-catalyzed cyclization.[5]
-
Weaker Bases : Replacing piperidine with a less nucleophilic or weaker base can be effective.
-
Strong, Non-Nucleophilic Bases : For very difficult sequences, a stronger, non-nucleophilic base can be used for rapid Fmoc removal, minimizing exposure time.
-
Protocol : Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. The short reaction time minimizes side reactions.[2]
-
Strategy 2: Use Sterically Hindered Side-Chain Protecting Groups
Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier one can sterically hinder the nucleophilic attack required to form the aspartimide ring.[5]
| Protecting Group | Building Block | Effectiveness in Reducing Aspartimide Formation |
| tert-Butyl (Standard) | Fmoc-Asp(OtBu)-OH | Prone to significant aspartimide formation, especially in Asp-Gly sequences.[2] |
| 3-Methylpent-3-yl | Fmoc-Asp(OMpe)-OH | Offers improved protection over OtBu.[1][5] |
| Benzyloxynonyl | Fmoc-Asp(OBno)-OH | Reduces aspartimide formation to almost undetectable levels in Asp-Asn and Asp-Arg sequences and provides a significant reduction for Asp-Gly. |
| Trialkylmethyl Esters | Fmoc-Asp(O-trialkylmethyl)-OH | Provides almost complete reduction of aspartimide formation and suppression of epimerization.[9] |
Table 1. Comparison of Aspartic Acid Side-Chain Protecting Groups.
Strategy 3: Employ Backbone Protection
This is one of the most effective methods to completely eliminate aspartimide formation.[5] A protecting group is installed on the backbone amide nitrogen of the residue following the Asp, physically preventing it from initiating the cyclization.
-
Method : Use a pre-formed dipeptide building block where the second residue contains a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb). The most common application is for the highly susceptible Asp-Gly sequence using Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[4][5]
-
Advantage : This strategy has been shown to completely suppress aspartimide formation.[2]
-
Consideration : Coupling onto the Dmb-protected amino acid can be slower due to steric hindrance, so coupling times may need to be optimized.[5]
Experimental Protocols & Methodologies
Protocol 1: Fmoc-Deprotection with HOBt Additive
This protocol is a simple modification to standard Fmoc-SPPS to suppress aspartimide formation.
-
Reagent Preparation : Prepare a fresh deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash : Wash the resin with DMF (3 times).
-
Deprotection : Add the deprotection solution to the resin and shake for 10-20 minutes at room temperature.
-
Monitoring : Monitor the deprotection by taking a small sample of resin beads and performing a Kaiser test. A positive (blue) result indicates successful Fmoc removal.[10]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
This protocol outlines the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent side reactions at an Asp-Gly motif.
-
Deprotection : Perform Fmoc deprotection on the resin-bound peptide chain as per standard protocols.
-
Dipeptide Activation : In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-3 eq.) and a coupling activator (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as DIpea (2-4 eq.). Allow to pre-activate for 1-5 minutes.
-
Coupling : Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction Time : Allow the coupling reaction to proceed for 2-4 hours. The coupling of these sterically hindered dipeptides is slower than standard amino acids.
-
Monitoring : Monitor the coupling reaction using the Kaiser test. A negative (yellow) result indicates complete coupling.
-
Washing : Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times) followed by DCM (3 times).
Visual Guides and Workflows
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with aspartimide formation during peptide synthesis, particularly in sequences containing aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] It is an intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[2] This intermediate is unstable and can lead to several undesirable byproducts.
The primary concerns with aspartimide formation are:
-
Formation of β-peptides: The aspartimide ring can be opened by a nucleophile (like piperidine or water) at either the α- or β-carbonyl, leading to the formation of a mixture of α- and β-aspartyl peptides. β-peptides are isomers of the target peptide and are often difficult to separate by chromatography.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide formation and subsequent ring-opening, resulting in a mixture of D- and L-isomers which can be challenging to purify and may have altered biological activity.[1]
-
Chain Termination: The formation of an aspartimide can sometimes lead to the termination of the peptide chain elongation.[3]
-
Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can react with the aspartimide to form α- and β-piperidide adducts.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue immediately following the aspartic acid (the Xxx in an Asp-Xxx motif) significantly influences the rate of aspartimide formation. Sequences where Xxx has low steric hindrance are particularly prone to this side reaction.[2] The most problematic sequences include:
Q3: What are the main factors that promote aspartimide formation?
A3: Several factors during Fmoc-SPPS can increase the likelihood of aspartimide formation:
-
Base Treatment: The repeated exposure to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is the primary driver of aspartimide formation.[1]
-
Temperature: Higher temperatures can accelerate the rate of this side reaction.[5]
-
Solvent: The polarity of the solvent can have a strong influence, with higher polarity leading to more aspartimide formation.[1][6]
-
Side-Chain Protecting Group: The choice of protecting group for the aspartic acid side chain plays a crucial role. The commonly used tert-butyl (tBu) ester offers limited steric hindrance and can be susceptible to this side reaction.[1]
Q4: How can I detect and quantify aspartimide and its related byproducts?
A4: Aspartimide formation and its byproducts can be detected and quantified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for detecting impurities. Aspartimide and its byproducts will often appear as new peaks eluting close to the main product peak.[7]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying these byproducts. Aspartimide formation results in a mass loss of 18 Da (loss of water) from the parent peptide. The subsequent ring-opened products (α- and β-peptides) will have the same mass as the target peptide, making them harder to distinguish by MS alone, though they may have different fragmentation patterns. Piperidide adducts will show a corresponding mass increase.[4][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to aspartimide formation during peptide synthesis.
| Problem | Potential Cause | Recommended Solution(s) |
| Multiple peaks around the target peptide mass in HPLC, some with a -18 Da mass shift. | Aspartimide formation is likely occurring. | 1. Modify Fmoc-Deprotection Conditions: - Reduce the piperidine concentration or the deprotection time. - Use a weaker base like piperazine or dipropylamine (DPA).[1][9] - Add an acidic additive like 0.1 M HOBt to the piperidine solution to lower the basicity.[9] |
| A significant peak with the same mass as the target peptide is observed, but it is difficult to separate. | This is likely the β-aspartyl peptide isomer. | 1. Use Sterically Hindered Asp Protecting Groups: Employ bulkier side-chain protecting groups for the Asp residue, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), to physically block the intramolecular cyclization.[9] 2. Backbone Protection: Protect the amide nitrogen of the residue following the Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb). This prevents the nucleophilic attack required for aspartimide formation.[10] |
| Low yield of the final peptide product, especially for sequences containing Asp-Gly or Asp-Ser. | Aspartimide formation is leading to byproducts and potentially chain termination. | 1. Incorporate Dipeptide Building Blocks: Use pre-formed dipeptide units, such as Fmoc-Asp(OR)-Gly-OH, where the problematic amide bond is already formed. This can suppress aspartimide formation.[6] 2. Optimize Coupling Conditions: Ensure efficient coupling to minimize the time the peptide is exposed to basic conditions during subsequent cycles. |
| Increased aspartimide formation when using pyrrolidine for Fmoc deprotection. | Pyrrolidine is more nucleophilic than piperidine and can increase the formation of pyrrolidide adducts via the aspartimide intermediate.[11] | 1. Re-evaluate the necessity of pyrrolidine: If possible, switch to a less nucleophilic base. 2. Careful sequence analysis: For sequences prone to aspartimide formation, avoid using pyrrolidine for deprotection.[11] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
This protocol aims to reduce the basicity of the deprotection solution to minimize aspartimide formation.[9]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperidine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Cleavage of Peptides Prone to Aspartimide Formation
This protocol uses a "scavenger" cocktail to minimize side reactions during the final cleavage from the resin.[12]
-
Reagent Preparation (Cleavage Cocktail "Reagent K"): Prepare a cleavage cocktail consisting of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA and thioanisole in a well-ventilated fume hood.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Cleavage and Deprotection:
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for aspartimide-related impurities.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Diketopiperazine Formation in Fmoc-Pyrrolidinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during peptide synthesis involving Fmoc-protected pyrrolidinone-containing residues, such as proline.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of Fmoc-SPPS?
A1: Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS) that leads to peptide chain termination and cleavage from the resin.[1][2][3] It occurs through the intramolecular cyclization of a resin-bound dipeptide, forming a stable six-membered ring which is subsequently released from the solid support. This results in a truncated peptide and reduced overall yield of the desired full-length peptide.[2]
Q2: What is the underlying mechanism of DKP formation?
A2: The mechanism involves a nucleophilic attack by the free N-terminal amine of a dipeptidyl-resin on the carbonyl carbon of the ester linkage that anchors the C-terminal amino acid to the resin.[2] The basic conditions employed for Fmoc-deprotection, typically using piperidine, enhance the nucleophilicity of this N-terminal amine, thereby promoting the intramolecular cyclization.[2]
Q3: Which factors are known to promote the formation of diketopiperazine?
A3: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences containing a proline residue at the second position from the C-terminus are particularly susceptible to DKP formation.[2] Other secondary amino acids also increase the likelihood of this side reaction.[2][3]
-
Resin Type: Resins that anchor the peptide via an ester bond, such as Wang and 2-chlorotrityl chloride (2-CTC) resins, are prone to DKP formation.[2][3]
-
Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a well-known catalyst for this side reaction due to its basicity.[2][4]
-
Solvent: The choice of solvent can impact the rate of DKP formation.[4][5]
-
Temperature and Time: Elevated temperatures and prolonged reaction times during either deprotection or the subsequent coupling step can increase the incidence of DKP formation.[4]
Q4: How can I detect and quantify diketopiperazine formation?
A4: The most common method for detecting and quantifying DKP byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By analyzing the cleavage cocktail or the Fmoc-deprotection solution, you can identify and quantify the cleaved DKP. Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the DKP.[2]
Troubleshooting Guides
Issue 1: Significant loss of yield, especially after the coupling of the second amino acid.
-
Possible Cause: "Traceless" DKP formation, where the dipeptide cyclizes and cleaves from the resin, leading to a substantial loss of product that may not be apparent in the final crude product analysis.[2]
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: After the second amino acid coupling and subsequent Fmoc deprotection, collect the deprotection solution. Analyze this solution by LC-MS to detect the presence of the cleaved DKP.[2]
-
Modify Deprotection Conditions: Switch to a milder Fmoc deprotection cocktail. For instance, using a solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[3][6][7]
-
Immediate Coupling: Proceed with the coupling of the third amino acid immediately after the washing step post-Fmoc deprotection of the second amino acid. Minimizing the time the free N-terminal amine is exposed to basic conditions can reduce the likelihood of cyclization.
-
Issue 2: Presence of a major impurity peak corresponding to the mass of a cyclic dipeptide in the crude product analysis.
-
Possible Cause: Incomplete reaction or side reaction during the synthesis has led to the formation and accumulation of a DKP byproduct.
-
Troubleshooting Steps:
-
Confirm Impurity Identity: Use LC-MS/MS to fragment the impurity peak and confirm its identity as the expected DKP.[2]
-
Optimize Coupling of the Third Amino Acid: Ensure the coupling of the third amino acid is rapid and efficient. Use a more potent coupling agent or double coupling if necessary.
-
Employ Sterically Hindered Resins: The use of 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric hindrance provided by the trityl group, which disfavors the intramolecular cyclization.[3]
-
Quantitative Data Summary
The choice of Fmoc deprotection reagent has a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formation with different deprotection cocktails.
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [3] |
| 5% Piperidine/DMF | 12.2 | [3] |
| 5% Piperazine/DMF | < 4 | [3] |
| 2% DBU/5% Piperazine/NMP | 3.6 | [8] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize DKP Formation
Objective: To remove the Fmoc protecting group while minimizing the formation of diketopiperazine.
Materials:
-
Peptide-resin
-
N-methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
Procedure:
-
Initial Wash: Wash the peptide-resin with NMP.
-
First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the peptide-resin. Agitate for 5 minutes.[2]
-
Drain: Drain the deprotection solution.[2]
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 15-20 minutes.
-
Thorough Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to ensure complete removal of DBU and piperazine before proceeding to the next coupling step.[2]
Protocol 2: Detection of DKP Impurities by LC-MS
Objective: To detect and identify DKP byproducts in a crude peptide sample or in the deprotection solution.
Materials:
-
Crude peptide sample or collected Fmoc-deprotection solution
-
Acetonitrile (ACN)
-
Water (H₂O) with 0.1% Formic Acid (FA)
-
LC-MS system equipped with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide product or a sample from the deprotection solution in a suitable solvent (e.g., 50% ACN/H₂O).[2]
-
LC Separation: Inject the prepared sample onto the C18 column.[2]
-
Gradient Elution: Employ a gradient elution method, for example, starting from 5% ACN (with 0.1% FA) and increasing to 95% ACN (with 0.1% FA) over 15-30 minutes.[2]
-
MS Detection: Monitor the eluent using the mass spectrometer in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺).[2]
-
MS/MS Analysis (Optional): To confirm the identity of the suspected DKP peak, perform tandem mass spectrometry (MS/MS). The resulting fragmentation pattern will provide structural confirmation.[2]
Visualizations
Caption: Mechanism of Diketopiperazine Formation in SPPS.
Caption: Troubleshooting Workflow for DKP-Related Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the coupling of Fmoc-protected amino acids, with principles applicable to residues like Fmoc-pyrrolidinone and others prone to epimerization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a problem?
A1: Racemization is the process where a chiral amino acid loses its stereochemical purity, converting from a single enantiomer (L-form) into a mixture of both L- and D-isomers.[1] In peptide synthesis, this leads to the incorporation of incorrect stereoisomers into the peptide chain, resulting in diastereomeric impurities.[2] These impurities can be difficult to separate from the desired peptide and can drastically alter the biological activity, receptor binding, and immunogenicity of the final product, making chiral purity a critical quality attribute for therapeutic peptides.[2][3]
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?
A2: The primary mechanism of racemization for N-α-urethane protected amino acids, like Fmoc derivatives, involves the activation of the carboxyl group.[1] This activation increases the acidity of the α-proton (Hα). Racemization can then occur via two main pathways:
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the backbone carbonyl oxygen, forming a 5(4H)-oxazolone intermediate. This oxazolone readily tautomerizes to an aromatic isomer, losing its stereochemical information at the α-carbon. Subsequent reaction with an amine can produce both L- and D-peptides. This is considered the most predominant source of racemization.[1][4]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid to form an enolate intermediate. Re-protonation of this planar intermediate can occur from either face, leading to racemization.[1][4]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid (except glycine) can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are especially prone to racemization during coupling reactions.[5][6][7] Other sensitive residues include Serine (Ser).[7] The rate of racemization is influenced by factors such as the specific amino acid side chain, the choice of protecting groups, and the coupling conditions employed.[8]
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent and the use of additives are critical for controlling racemization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents form highly reactive O-acylisourea intermediates that are prone to oxazolone formation. Therefore, they are almost always used with nucleophilic additives.[1][6]
-
Aminium/Uronium Reagents (e.g., HBTU, HATU): These reagents require a base for activation, which can increase the risk of racemization.[1] However, their HOAt-based derivatives (like HATU) can suppress epimerization due to the electron-withdrawing nature of the resulting active esters.[4]
-
Additives (e.g., HOBt, HOAt, OxymaPure): Additives are crucial for suppressing racemization. They react with the activated intermediate to form a less reactive, but still efficient, active ester that is more resistant to oxazolone formation.[5][9] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1][6][9]
Troubleshooting Guide
Issue 1: I'm observing significant racemization in my peptide. What are the first things I should check?
Answer: If you detect significant racemization, systematically evaluate the following key factors in your coupling protocol:
-
Coupling Reagent & Additive Combination: Ensure you are using a racemization-suppressing additive like HOBt, HOAt, or OxymaPure, especially when using carbodiimide activators like DIC.[6][9] For particularly sensitive residues, combinations like DIC/Oxyma are known to be very effective at minimizing racemization.[7]
-
Base: The presence of a strong tertiary amine like N,N-diisopropylethylamine (DIPEA) can significantly accelerate racemization.[10][11] Consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9][11] In some cases, particularly with carbodiimide/additive combinations, performing the coupling under base-free conditions is the best strategy.[1][10]
-
Temperature: High temperatures increase the rate of racemization.[6] If you are using microwave-assisted solid-phase peptide synthesis (SPPS), try lowering the coupling temperature, especially for known sensitive residues like Cys and His. Reducing the temperature from 80°C to 50°C can significantly limit racemization.[6][12]
-
Solvent: The polarity of the solvent can play a role. While DMF and NMP are standard, for problematic couplings, consider using a less polar solvent like Dichloromethane (DCM) or a DCM/DMF mixture.[6][10]
Issue 2: My C-terminal residue is showing a high degree of racemization. What specific strategies can I employ?
Answer: The C-terminal residue is particularly vulnerable to racemization, especially during the loading onto the resin and subsequent cycles.
-
Choice of Resin: For synthesizing peptide acids, using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[5][13] This resin allows for the attachment of the first amino acid under conditions that minimize racemization and is particularly effective for C-terminal Cysteine.[11][14][15]
-
Protecting Group Strategy: The side-chain protecting group can influence racemization. For C-terminal Cysteine, the Tetrahydropyranyl (Thp) protecting group has been shown to be superior to the more common Trityl (Trt) group, resulting in significantly lower racemization during coupling.[14][15]
-
Use Preloaded Resins: Using preloaded resins can be an effective strategy as it saves time and eliminates the initial loading step, which can be a source of racemization.[13]
Issue 3: I am using a strong base, and I suspect it's causing racemization. What are my options?
Answer: Strong bases like DIPEA are a common cause of racemization.[10] The most effective mitigation strategies are:
-
Switch to a Weaker Base: Replace DIPEA (pKa ~10.1) with a weaker base like N-methylmorpholine (NMM, pKa ~7.4).[9][16]
-
Use a Sterically Hindered Base: Employ a base with significant steric bulk around the nitrogen atom, such as 2,4,6-collidine or 2,6-lutidine.[10][11] The steric hindrance impedes the abstraction of the α-proton, thereby reducing the rate of racemization.[16]
-
Implement In Situ Neutralization: In this protocol, the neutralization and coupling steps occur concurrently, which can reduce the exposure of the activated amino acid to base and thus lower the risk of racemization.[5]
-
Adopt a Base-Free Protocol: For certain coupling methods, such as DIC with HOBt or OxymaPure, a base is not required for the reaction to proceed. This is often the most effective way to prevent base-induced racemization.[10][14]
Issue 4: Does temperature, especially in microwave-assisted synthesis, affect racemization?
Answer: Yes, temperature has a significant impact. Elevated temperatures, while effective at driving difficult couplings to completion, dramatically increase the rate of racemization.[6][15] This is a critical consideration in microwave-assisted SPPS where high temperatures are common.
-
For Sensitive Residues (His, Cys): It is strongly recommended to lower the coupling temperature from a typical 80°C to 50°C. This has been shown to effectively limit racemization.[6][12]
-
Hybrid Approach: An alternative strategy is to perform the coupling for sensitive amino acids at room temperature while using microwave heating for the less problematic residues in the sequence.[6]
Data Presentation: Comparative Analysis of Coupling Conditions
Table 1: Effect of Coupling Additives on Racemization
This table summarizes the percentage of D-isomer formation for different additives during the DIC-mediated coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
| Additive | Coupling Reagent | % D/L Isomer | Reference |
| HOBt | DIC | 14.8% | [6] |
| HOAt | DIC | 5.9% | [6] |
| OxymaPure | DIC | 4.3% | [6] |
Table 2: Influence of Cysteine Protecting Groups and Coupling Reagents on Racemization
This table shows the level of racemization observed during the coupling of various Fmoc-Cys derivatives using DIPCDI/Oxyma Pure.
| Fmoc-Cysteine Derivative | % Racemization | Reference |
| Fmoc-Cys(Thp)-OH | 0.74% | [14] |
| Fmoc-Cys(Trt)-OH | 3.3% | [14] |
| Fmoc-Cys(Dpm)-OH | 6.8% | [14] |
Table 3: Impact of Coupling Reagents on Racemization of Sensitive Amino Acids
This table shows the percentage of D-isomer formed during the coupling of various Fmoc-amino acids with L-Leu-OtBu using different coupling reagents.
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer Formed | Reference |
| Fmoc-L-His(Trt)-OH | HATU | NMM | 20.0% | [7] |
| Fmoc-L-His(Trt)-OH | HBTU | NMM | 12.0% | [7] |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | --- | 1.8% | [7] |
| Fmoc-L-Cys(Trt)-OH | HATU | NMM | 13.0% | [7] |
| Fmoc-L-Cys(Trt)-OH | HBTU | NMM | 11.0% | [7] |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | --- | 0.4% | [7] |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | 1.2% | [7] |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | --- | <0.1% | [7] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of any Fmoc-protected amino acid, particularly those prone to epimerization.[10][14]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-amino acid (3 equivalents relative to resin loading)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (once for 5 minutes, then for 15 minutes) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution from step 4 to the washed resin. Immediately add DIC (3 eq.) to the resin suspension.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. Avoid elevated temperatures.
-
Monitoring: Monitor the coupling progress using a qualitative method like the ninhydrin (Kaiser) test. The test should be negative (colorless or yellow beads) upon completion.
-
Final Washing: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Quantification of Racemization using HPLC
This protocol provides a general workflow for determining the enantiomeric purity of a synthetic peptide by analyzing its constituent amino acids after hydrolysis.[2][8]
Materials:
-
Synthetic peptide sample (~0.5 - 1.0 mg)
-
6 M HCl (or 6 M DCl to correct for hydrolysis-induced racemization)[2]
-
HPLC system with a chiral column or a standard C18 column if using a derivatizing agent (e.g., Marfey's reagent).
-
Appropriate mobile phase solvents (e.g., Acetonitrile, Water, TFA).
-
Amino acid standards (L- and D-isomers for each amino acid in the peptide).
Methodology:
-
Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat at 110°C for 24 hours to break all amide bonds.
-
Sample Preparation: After hydrolysis, cool the sample, open the tube, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the resulting amino acid mixture in a known volume of an appropriate buffer or mobile phase.
-
(Optional) Derivatization: If not using a chiral column, derivatize the amino acid mixture with a chiral reagent like Marfey's reagent (L-FDAA). This creates diastereomers that can be separated on a standard reverse-phase HPLC column.[6]
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Run a gradient method designed to separate all the amino acids.
-
Quantification: Identify the peaks corresponding to the L- and D-isomers of each amino acid by comparing their retention times to the injected standards. Integrate the peak areas for each L- and D-isomer pair.
-
Calculation: Calculate the percentage of racemization for each amino acid using the following formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
Visual Guides: Mechanisms and Workflows
Diagram 1: Racemization Mechanism via Oxazolone Formation
References
- 1. bachem.com [bachem.com]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mesalabs.com [mesalabs.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Monitoring Fmoc Deprotection Efficiency by UV Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UV spectroscopy to monitor the efficiency of Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind monitoring Fmoc deprotection using UV spectroscopy?
The monitoring of Fmoc deprotection by UV-Vis spectrophotometry is a widely used and reliable method.[1] The N-terminal Fmoc protecting group is cleaved from the peptide resin using a base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This reaction proceeds via a β-elimination mechanism, liberating the N-terminal amine of the peptide and producing dibenzofulvene (DBF).[3] The excess piperidine in the deprotection solution then reacts with the released DBF to form a stable dibenzofulvene-piperidine adduct.[3] This adduct has a strong UV absorbance at approximately 300-301 nm, and the intensity of this absorbance is directly proportional to the amount of Fmoc group cleaved.[1][2][3]
Q2: At what wavelength should I measure the absorbance of the dibenzofulvene-piperidine adduct?
The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 300-301 nm.[1][2][3] Some studies also report a secondary maximum at approximately 289-290 nm.[4][5] It is recommended to perform a full UV scan to identify the precise wavelength of maximum absorbance on your specific instrument.
Q3: How can I calculate the resin loading or deprotection efficiency from the UV absorbance data?
The resin loading or the amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (A = εcl).[2][3]
-
A is the measured absorbance at the λmax (e.g., 301 nm).
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (in M⁻¹cm⁻¹).
-
c is the concentration of the adduct (in mol/L).
-
l is the path length of the cuvette (typically 1 cm).
To calculate the loading (in mmol/g), the following formula can be used:
Loading (mmol/g) = (Absorbance × Volume of filtrate (L) × Dilution factor) / (ε × Path length (cm) × Mass of resin (g))
Q4: Why is there a range of reported molar extinction coefficients (ε) for the dibenzofulvene-piperidine adduct?
The literature reports a range of molar extinction coefficients for the dibenzofulvene-piperidine adduct, which can affect the accuracy of loading calculations. This variability can be attributed to factors such as the specific wavelength used for measurement, the solvent composition, and the calibration of the spectrophotometer.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for monitoring Fmoc deprotection.
| Parameter | Value | Notes |
| UV Absorbance Maximum (λmax) | ~300-301 nm | A secondary peak may be observed around 289-290 nm. |
| Molar Extinction Coefficient (ε) at ~301 nm | 7,100 - 8,100 M⁻¹cm⁻¹ | The exact value can vary based on experimental conditions.[4] A commonly used value is 7,800 M⁻¹cm⁻¹.[3][6] |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | Should be prepared fresh daily.[1] |
| Standard Deprotection Time | 1-3 minutes (first treatment), 5-10 minutes (second treatment) | May need to be extended for "difficult" sequences.[2] |
| Linear Range of Absorbance | 0.1 - 1.0 AU | Samples should be diluted to fall within this range for accurate quantification.[7] |
Experimental Protocol
This protocol outlines the steps for quantitative monitoring of Fmoc deprotection.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
-
Initial Wash: Wash the resin thoroughly with DMF to remove any residual reagents.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[3] Drain the filtrate into a clean volumetric flask.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 5-10 minutes. Drain the filtrate and combine it with the filtrate from the first deprotection.
-
Final Wash: Wash the resin multiple times with DMF to ensure complete removal of the piperidine and the dibenzofulvene-piperidine adduct.
-
Sample Preparation: Dilute the combined filtrates to a known volume with DMF in the volumetric flask. Further dilute an aliquot of this solution if the absorbance is expected to be outside the linear range of the spectrophotometer.
-
UV Measurement:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the λmax (e.g., 301 nm).
-
Use the 20% piperidine in DMF solution as a blank to zero the instrument.
-
Measure the absorbance of the diluted filtrate.
-
-
Calculation: Use the Beer-Lambert law to calculate the concentration of the cleaved Fmoc group and subsequently the resin loading.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No UV Absorbance | 1. Incomplete coupling in the previous step: The N-terminus is capped, preventing Fmoc removal.[1] 2. Inefficient deprotection: The Fmoc group is not being effectively removed.[1] 3. Degraded piperidine: Old or improperly stored piperidine can be less effective.[2] | 1. Perform a Kaiser test to check for free primary amines. If negative, the previous coupling step likely failed. 2. Extend the deprotection time, perform an additional deprotection step, or consider using a stronger base like DBU for difficult sequences.[2] 3. Prepare a fresh solution of 20% piperidine in DMF.[2] |
| Higher Than Expected UV Absorbance | 1. Impure DMF: Amine impurities in the DMF can react with the Fmoc group or absorb in the UV range.[1] 2. Inaccurate resin weighing: An error in the initial mass of the resin will affect the final calculation. | 1. Use high-purity, amine-free DMF for all steps.[1] 2. Ensure the balance is properly calibrated and re-weigh the resin if necessary. |
| Inconsistent Absorbance Between Cycles | 1. Peptide aggregation: As the peptide chain elongates, it may aggregate, hindering access of the deprotection reagent.[8] 2. Steric hindrance: Bulky amino acids near the N-terminus can impede the approach of piperidine.[8] | 1. Consider using a solvent that disrupts secondary structures, such as N-methylpyrrolidone (NMP), or perform the deprotection at an elevated temperature (e.g., 40-50°C).[2] 2. Increase the deprotection time or use a stronger deprotection reagent. |
| Baseline Drift or High Background | 1. Instrument instability: The spectrophotometer lamp may be failing or the instrument may need recalibration. 2. Contaminated cuvette: Residual material in the cuvette can cause background absorbance. | 1. Allow the spectrophotometer to warm up sufficiently and perform a baseline correction. If the problem persists, consult the instrument manual or a service technician. 2. Thoroughly clean the quartz cuvette with appropriate solvents. |
Visualizations
Caption: Workflow for UV monitoring of Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Optimizing resin washing steps after pyrrolidinone coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the critical resin washing steps that follow the pyrrolidinone coupling stage in Solid-Phase Peptide Synthesis (SPPS). Effective washing is paramount for achieving high peptide purity and yield. This resource offers detailed troubleshooting guides, frequently asked questions, and validated experimental protocols to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is thorough washing after the coupling step so critical?
Thorough washing is essential to remove all unreacted reagents, byproducts, and residual solvents from the resin-bound peptide. Failure to do so can lead to significant impurities in the final product. The primary goal is to prepare the resin for the next step in the synthesis cycle (typically Fmoc-deprotection) with a clean, neutral environment, ensuring that subsequent reactions proceed efficiently and without interference.
Q2: What are the specific consequences of inadequate washing?
Insufficient washing can lead to several undesirable outcomes that compromise peptide quality:
-
Deletion Sequences : If coupling byproducts are not completely removed, they can interfere with the subsequent deprotection or coupling steps, resulting in peptides missing one or more amino acids.[1][2]
-
Insertion Sequences (Double Incorporation) : Residual base (e.g., pyrrolidine) carried over from a deprotection step can cause premature Fmoc-removal of the next amino acid to be added.[3] This leads to the incorporation of an extra amino acid.[4]
-
Side-Chain Modifications : Trapped reagents can cause unwanted chemical modifications to the growing peptide chain.[4]
-
Truncated Sequences : Some unreacted reagents can cap the N-terminus of the peptide, preventing further elongation and resulting in shorter peptide fragments.[1]
Q3: Which solvents are recommended for washing the resin post-coupling?
The choice of solvent is critical for ensuring the resin remains swollen and that impurities are effectively solubilized and washed away.
-
N,N-Dimethylformamide (DMF) : The most common solvent used in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. However, it can degrade over time to release dimethylamine, which can cause premature deprotection.[5] Always use fresh, high-purity DMF.
-
N-Methyl-2-pyrrolidone (NMP) : A popular alternative to DMF, NMP is a stronger solvent and can be more effective for difficult sequences prone to aggregation.[5] It is also more stable than DMF but is generally more expensive.[5]
-
Dichloromethane (DCM) : Often used in alternating washes with DMF (e.g., DMF-DCM-DMF). This practice helps to wash away a wider range of impurities with different polarities and can help shrink and re-swell the resin, which may improve washing efficiency.
Q4: How many washes are sufficient to clean the resin?
While the exact number can depend on the scale of the synthesis, the resin type, and the specific sequence, a common and effective baseline is to perform a series of 3 to 5 washes after the coupling step. A typical sequence involves washing the resin with DMF (3 x 10 mL/g of resin) for 1-2 minutes per wash. Alternating solvents can also be effective.[6][7]
Q5: How can I empirically verify that the resin is sufficiently washed and free of base?
Several qualitative tests can be performed on the final wash filtrate to ensure reagents have been removed:
-
pH Indicator Paper : To test for residual base like pyrrolidine, collect the final solvent wash and spot it onto a neutral pH indicator paper. Compare the color to a reference solution (e.g., 500 ppm of the base in the same solvent) to ensure the base has been washed to an acceptable level.[3]
-
The Kaiser Test : This colorimetric test detects free primary amines. After washing, a small sample of resin beads should give a negative result (yellow beads), indicating that the coupling was successful and excess amino acids have been washed away. A positive result (blue beads) indicates incomplete coupling.[7]
Q6: Are there "greener" and safer solvent alternatives to DMF and NMP?
Yes, due to the classification of solvents like DMF and NMP as Substances of Very High Concern (SVHC), research has focused on more environmentally friendly alternatives.[8][9] Solvents such as γ-Valerolactone (GVL), and binary mixtures like DMSO/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane, have shown promise in SPPS, yielding peptides with high purity.[3][9]
Q7: Is it possible to completely eliminate the washing steps?
Recent advancements have led to "wash-free" SPPS protocols. These innovative methods typically involve a one-pot coupling-deprotection process where a volatile base like pyrrolidine is added directly to the post-coupling mixture. The base is then removed by bulk evaporation at elevated temperatures, assisted by flushing the reaction headspace with an inert gas like nitrogen.[10][11][12] This approach can reduce solvent waste by up to 95%.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Final Peptide Purity (High levels of deletion/insertion sequences) | Inadequate Washing: Residual reagents are interfering with subsequent synthesis steps.[1][4] | Increase the number and/or volume of washes. Alternate between DMF and DCM to remove a broader range of impurities. Perform a qualitative test (e.g., pH test) on the final wash to confirm cleanliness.[3] |
| Incomplete Coupling: The previous coupling reaction did not go to completion. | Before washing, perform a Kaiser test on a few resin beads. If positive (blue), perform a second coupling step ("double coupling") with fresh reagents.[6] | |
| Slow or Blocked Solvent Flow During Washing | Resin Aggregation: The growing peptide chain is collapsing or aggregating on the resin, trapping solvent.[2] | Use a more effective swelling solvent like NMP. Consider adding chaotropic salts (e.g., LiCl) to the coupling/deprotection solutions to disrupt secondary structures.[2] |
| Precipitation of Reagents: Byproducts (e.g., urea from carbodiimide reagents) may have crashed out of solution.[13] | Alternate washes with a solvent that is good at dissolving the suspected byproduct. For urea byproducts, an acidic workup can be performed post-synthesis.[14] | |
| Clogged Frit: Fine resin particles or precipitates are blocking the filter in the reaction vessel. | Gently agitate or "fluff" the resin bed with nitrogen bubbling from the bottom. If the problem persists, the vessel may need to be disassembled and cleaned. | |
| Resin Clumping or "Gummy" Appearance | Poor Resin Swelling: The solvent is not adequately solvating the resin and peptide chains.[15] | Ensure the resin is fully swelled in the appropriate solvent (e.g., DMF) before starting the synthesis.[15] Switch to a stronger solvent like NMP.[5] |
| Sequence-Specific Issues: Certain hydrophobic or aggregation-prone sequences are known to be difficult.[2] | Incorporate a high-swelling resin (e.g., PEG-based resin) for the synthesis.[2] |
Experimental Protocols
Protocol 1: Standard Post-Coupling Resin Washing Procedure
This protocol describes a robust, general-purpose washing sequence after an amide coupling step in Fmoc-based SPPS.
Materials:
-
Resin-bound peptide in reaction vessel post-coupling
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drain Reagents: Following the coupling reaction, drain the reaction mixture from the vessel.
-
Initial DMF Wash: Add DMF (approx. 10 mL per gram of starting resin) to the vessel. Agitate the resin by bubbling with inert gas or shaking for 2-3 minutes. Drain the solvent.
-
Repeat DMF Wash: Repeat the DMF wash (Step 2) two more times for a total of three DMF washes.
-
DCM Wash (Optional but Recommended): Add DCM (10 mL/g resin) to the vessel. Agitate for 2-3 minutes and drain. Repeat for a total of two DCM washes. This step helps remove byproducts of different polarity.
-
Final DMF Wash: Perform one final wash with DMF (10 mL/g resin) to ensure the resin is well-solvated and ready for the subsequent Fmoc-deprotection step. Drain thoroughly.
-
Proceed to Deprotection: The washed resin is now ready for the addition of the deprotection solution (e.g., 20% piperidine in DMF).
Protocol 2: Qualitative Test for Residual Base
This protocol provides a simple method to check for residual pyrrolidinone or other basic impurities in the final wash solution.
Materials:
-
Final wash filtrate from the resin
-
Neutral pH indicator paper strips
-
Reference solution: 500 ppm solution of the base (e.g., pyrrolidine) in the wash solvent (e.g., DMF)
-
Wash solvent (e.g., DMF) for a blank control
Procedure:
-
Collect Sample: Collect approximately 0.5 mL of the final wash solvent after it has passed through the resin bed.
-
Prepare Controls:
-
Blank: Apply a small drop of the pure wash solvent onto a pH strip.
-
Reference: Apply a small drop of the 500 ppm reference solution onto a separate pH strip.
-
-
Test Sample: Apply a small drop of the collected final wash filtrate onto a new pH strip.
-
Compare Results: Immediately compare the color of the sample strip to the blank and reference strips.
-
Clean Resin: The sample strip's color should be identical or very close to the blank control, indicating no significant amount of base is present.
-
Contaminated Resin: If the sample strip shows a color change towards the basic end of the scale (similar to or stronger than the 500 ppm reference), the resin is not sufficiently washed. Additional washes are required.
-
Visualizations
Caption: Standard workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting common resin washing issues in SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Managing Aggregation in Peptides with Pyrrolidinone Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing pyrrolidinone residues, primarily focusing on N-terminal pyroglutamic acid (pGlu).
Frequently Asked Questions (FAQs)
Q1: What is a pyrrolidinone residue in the context of peptides?
In peptide research, a "pyrrolidinone residue" most commonly refers to pyroglutamic acid (pGlu) . This is a derivative of glutamic acid or glutamine that has undergone intramolecular cyclization to form a lactam ring. This modification typically occurs at the N-terminus of a peptide.
Q2: Why is my peptide with an N-terminal glutamine (Gln) showing an unexpected mass loss of 17 Da?
This mass loss is a classic indicator of pyroglutamate (pGlu) formation. The N-terminal glutamine residue can spontaneously or enzymatically cyclize, releasing an ammonia molecule (NH₃), which has a mass of approximately 17 Da. This process is a common modification that can occur during synthesis, purification, or storage.[1][2]
Q3: How does the presence of a pyroglutamate (pGlu) residue affect my peptide?
The formation of an N-terminal pGlu residue can significantly alter the biophysical properties of a peptide:
-
Increased Hydrophobicity: The cyclization neutralizes the N-terminal charge, making the peptide more hydrophobic.[3][4][5]
-
Enhanced Aggregation Propensity: Due to increased hydrophobicity and other structural effects, pGlu-modified peptides have a higher tendency to aggregate.[3][4][6] They can act as "seeds," accelerating the aggregation of other peptide molecules.[3][7]
-
Increased Proteolytic Resistance: The pGlu residue blocks the N-terminus, making the peptide resistant to degradation by most aminopeptidases.[3][4]
-
Altered Solubility: pGlu-modified peptides often exhibit lower solubility, particularly in the basic pH range.[3]
Q4: Can pyroglutamate (pGlu) formation be prevented?
Yes, several strategies can minimize pGlu formation:
-
During Synthesis: If an N-terminal Gln is required, ensure rapid and efficient coupling of the subsequent amino acid to minimize the time the free N-terminal amine is exposed.[8] If the final product is intended to have pGlu, it is more efficient to directly couple Boc-pGlu-OH or a similar protected pGlu residue as the final step in the synthesis.[8][9]
-
During Purification and Storage: Maintain a pH between 6.0 and 7.0.[10] Perform purification steps at low temperatures (e.g., 4°C) to slow the rate of cyclization.[10] For long-term storage, lyophilization is the preferred method as it significantly reduces the reaction rate in the solid state.[1][10] If storing in solution, flash-freeze aliquots and store at -80°C.[10]
Q5: How can I detect and quantify pyroglutamate in my peptide sample?
The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Detection: Look for a peptide species with a mass that is 17 Da (from Gln) or 18 Da (from Glu) lower than the expected mass of the full-length peptide.
-
Quantification: The relative abundance of the native and pGlu-modified peptides can be determined by integrating the peak areas from their respective extracted ion chromatograms.[10][11] For absolute quantification, a synthetic pGlu-containing peptide standard can be used to generate a standard curve.[10] Tandem mass spectrometry (MS/MS) can be used to confirm the location of the modification at the N-terminus.[8][10]
Q6: Can a pyroglutamate residue be removed once it has formed?
Yes, the pGlu residue can be enzymatically cleaved using a pyroglutamate aminopeptidase (pGAP) .[10][12] This enzyme specifically removes the N-terminal pGlu, exposing the next amino acid residue. This can be useful for N-terminal sequencing or other applications where a free N-terminus is required.
Troubleshooting Guide: Peptide Aggregation
This guide addresses common issues related to the aggregation of peptides containing pyroglutamate (pGlu) residues.
| Problem | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Low peptide yield after synthesis and purification. | Spontaneous pGlu Formation and Precipitation: The peptide may be forming pGlu and aggregating during synthesis or work-up, leading to loss of material.[13] | 1. Analyze Crude Product: Use LC-MS to check for the presence of the pGlu-modified species in the crude material. 2. Optimize Synthesis: If pGlu is an unintended byproduct, ensure rapid coupling after the N-terminal Gln deprotection.[8] 3. Modify Work-up: Perform purification at a lower pH (if the peptide is stable) and at a reduced temperature (4°C) to minimize cyclization.[10] |
| Peptide is soluble initially but precipitates over time. | Aggregation Seeded by pGlu: The pGlu-modified peptide has a higher propensity to aggregate and can act as a seed, initiating the aggregation of the entire peptide pool.[3][6] | 1. Confirm pGlu Presence: Analyze the precipitate and supernatant by LC-MS to determine if the pGlu form is enriched in the insoluble fraction. 2. Optimize Storage Buffer: Screen different buffer conditions. Maintain a pH between 6.0 and 7.0.[10] Test the effect of varying ionic strength. 3. Storage Method: Lyophilize the peptide for long-term storage.[10] If solution storage is necessary, store at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[10] |
| Inconsistent results in biological or biophysical assays. | Variable Aggregation States: Different batches may have varying amounts of pGlu and, consequently, different aggregation states (monomers, oligomers, fibrils), leading to variability in activity.[10] | 1. Characterize Each Batch: Use LC-MS to quantify the pGlu content in each batch.[11] 2. Assess Aggregation State: Analyze each batch before use with techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to understand the oligomeric state. 3. Standardize Sample Prep: Develop a strict protocol for sample preparation, including disaggregation steps (e.g., using HFIP followed by evaporation) and pre-incubation times.[14] |
| Thioflavin T (ThT) assay shows rapid aggregation kinetics. | pGlu Accelerates Fibril Formation: The presence of pGlu is known to significantly accelerate the formation of β-sheet-rich amyloid fibrils, which bind ThT.[3][15][16] | 1. Use as a Positive Control: If studying anti-aggregation compounds, the pGlu-peptide can serve as a robust positive control for rapid aggregation. 2. Comparative Analysis: Compare the aggregation kinetics of the pGlu-peptide with its non-modified Gln- or Glu- counterpart to quantify the effect of the modification.[15] 3. Monitor with Orthogonal Methods: Complement ThT assays with Transmission Electron Microscopy (TEM) to visualize fibril morphology, as pGlu can lead to the formation of shorter, bundled fibers.[3] |
Quantitative Data Summary
The presence of an N-terminal pyroglutamate (pGlu) residue has a quantifiable impact on peptide properties, particularly those related to aggregation.
Table 1: Impact of N-Terminal Pyroglutamate (pGlu) on Peptide Biophysical Properties
| Property | Effect of pGlu Modification | Rationale | Supporting Evidence |
| Hydrophobicity | Increased | Loss of the N-terminal positive charge and one negative charge from the original glutamic acid side chain.[4] | Consistently reported across multiple studies.[3][4][5][6] |
| Aggregation Rate | Significantly Accelerated | Increased hydrophobicity and a higher propensity to form β-sheet structures act as a nucleus for aggregation.[3][15] | ThT fluorescence assays show a much shorter lag phase for pGlu-Aβ peptides compared to full-length Aβ.[15][16] |
| Solubility | Decreased (especially at basic pH) | The neutral N-terminus reduces electrostatic repulsion between peptide chains.[3] | pGlu-modified amyloid peptides are less soluble in the basic pH range.[3] |
| Secondary Structure | Increased Propensity for β-sheet | The modification can induce conformational changes that favor the formation of stable β-sheet structures.[3][6] | Circular Dichroism (CD) spectroscopy shows an enhanced β-sheet signal for pGlu-Aβ peptides.[3] |
| Proteolytic Stability | Increased | The cyclic pGlu residue blocks the N-terminus, preventing cleavage by most exopeptidases.[3][4] | pGlu-containing peptides show greater stability in biological fluids.[6] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring pGlu-Peptide Aggregation
This protocol describes a method to monitor the kinetics of pGlu-peptide aggregation in a 96-well plate format.[16][17]
Materials:
-
Lyophilized synthetic pGlu-peptide and non-modified control peptide.
-
1,1,1,3,3,3-Hexafluoro-2-isopropanol (HFIP) for disaggregation.
-
Thioflavin T (ThT).
-
Sterile, ultrapure water.
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
96-well black, clear-bottom, non-binding microplate.
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~490 nm.
Procedure:
-
Peptide Disaggregation and Stock Preparation: a. To break up any pre-formed aggregates, dissolve the lyophilized peptide in HFIP.[14] b. Aliquot the solution into microcentrifuge tubes. c. Evaporate the HFIP under a gentle stream of nitrogen or in a fume hood to form a dry peptide film. Store at -80°C.[14] d. Immediately before the assay, dissolve the peptide film in a small amount of sterile water or buffer to create a concentrated stock solution. Determine the concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues).
-
ThT Stock Solution: a. Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. b. Filter the solution through a 0.22 µm filter to remove particulate matter. c. Store the stock solution protected from light at 4°C.
-
Assay Setup: a. Prepare the final peptide solutions at the desired concentration (e.g., 25 µM) in the assay buffer.[16][17] b. Prepare a working solution of ThT in the assay buffer (e.g., 10-20 µM). c. In each well of the 96-well plate, add the peptide solution and the ThT working solution to a final volume of 100-200 µL. Include controls with buffer and ThT only (for background subtraction) and the non-modified peptide for comparison. d. Set up at least three replicate wells for each condition.
-
Data Acquisition: a. Place the plate in the fluorometer, set to 37°C.[17] b. Monitor fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-72 hours).[17] Ensure quiescent conditions (no shaking) unless otherwise required. c. Plot the background-subtracted fluorescence intensity against time to generate aggregation curves.
Protocol 2: LC-MS Analysis for Detection of Pyroglutamate Formation
This protocol outlines a general approach for identifying pGlu-modified peptides.
Materials:
-
Peptide sample.
-
Solvents for LC-MS: Solvent A (e.g., 0.1% formic acid in water), Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
LC-MS system with a C18 column.
Procedure:
-
Sample Preparation: a. Dissolve the lyophilized peptide in an appropriate solvent (e.g., 5% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
LC-MS Method: a. Equilibrate the C18 column with a low percentage of Solvent B. b. Inject the sample. c. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes). d. Set the mass spectrometer to scan a relevant m/z range in positive ion mode.
-
Data Analysis: a. Examine the total ion chromatogram (TIC) for peaks corresponding to your peptide. b. Deconvolute the mass spectra of the major peaks. c. Search for a mass corresponding to the theoretical mass of your peptide minus 17.03 Da (if starting from Gln) or 18.01 Da (if starting from Glu). d. To confirm the modification site, perform tandem MS (MS/MS) on the parent ion of the suspected pGlu-peptide. The fragmentation pattern will confirm the sequence and the absence of the N-terminal residue modification.[10]
Visualizations
Caption: Mechanism of N-terminal pyroglutamate formation from Gln or Glu.
Caption: Troubleshooting workflow for aggregation in peptides with potential pGlu.
References
- 1. Solid Phase Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 14. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04797A [pubs.rsc.org]
- 16. Structural Analysis and Aggregation Propensity of Pyroglutamate Aβ(3-40) in Aqueous Trifluoroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Impact of Reagent Purity on Fmoc-SPPS Success, with a Focus on Pyrrolidinone Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (SPPS). The content specifically addresses the impact of reagent purity on synthesis success, with a special focus on challenges and considerations when incorporating pyrrolidinone-containing residues or using pyrrolidine for Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield and purity in Fmoc solid-phase peptide synthesis?
Low yields and purity issues in Fmoc-SPPS can stem from several factors, often related to reagent quality and reaction conditions. Key causes include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminal amine of the growing peptide chain prevents the subsequent amino acid from coupling, leading to deletion sequences. This can be caused by degraded deprotection reagents (e.g., piperidine), insufficient reaction time, or peptide aggregation on the resin.
-
Inefficient Coupling Reactions: Steric hindrance from bulky amino acids, on-resin aggregation of the peptide chain, and impure or degraded coupling reagents can lead to incomplete coupling and the formation of truncated sequences.
-
Side Reactions: Undesired chemical modifications can occur during synthesis, such as aspartimide formation, diketopiperazine formation, and racemization, all of which can be influenced by the choice of reagents and their purity.
-
Impure Reagents: The purity of all starting materials, including Fmoc-amino acids, solvents, and other reagents, is critical. Even trace amounts of impurities can lead to significant side reactions and product contamination.
Q2: How does the purity of Fmoc-amino acids affect the synthesis outcome?
The purity of Fmoc-amino acids is a critical determinant of the final peptide quality. Even with a high overall HPLC purity, minor impurities can have a significant impact:
-
Acetic Acid: A common impurity from the synthesis and storage of Fmoc-amino acids, acetic acid can act as a capping agent, leading to chain termination and truncated peptide sequences.[1]
-
Free Amino Acids: The presence of unprotected amino acids can destabilize the Fmoc group and reduce coupling efficiency.[1]
-
Dipeptides: Fmoc-dipeptide impurities in an Fmoc-amino acid monomer can lead to the insertion of an extra amino acid into the peptide sequence.
-
Enantiomeric Impurities: The presence of the D-enantiomer of an L-amino acid will result in the synthesis of diastereomeric peptide impurities, which can be difficult to separate.
Q3: What are the advantages and disadvantages of using pyrrolidine for Fmoc deprotection?
Pyrrolidine has emerged as an alternative to the standard piperidine for Fmoc removal, particularly in the context of "green" peptide synthesis.
-
Advantages: Pyrrolidine can be an effective Fmoc deprotection reagent in a wider range of solvents, including less polar solvent systems that can also be favorable for coupling reactions.[2][3]
-
Disadvantages: Pyrrolidine is more nucleophilic than piperidine, which can lead to a higher incidence of base-dependent side reactions, such as aspartimide and diketopiperazine formation, especially in susceptible sequences.[2][3] This can result in lower purity of the crude peptide.
Q4: What are common side reactions associated with pyrrolidinone chemistry in peptide synthesis?
When using pyrrolidine for Fmoc deprotection or incorporating pyrrolidinone-containing residues, specific side reactions can occur:
-
Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered aspartimide ring during Fmoc deprotection. This can lead to racemization at the α-carbon and the formation of β-peptides upon ring opening. The use of pyrrolidine can increase the rate of aspartimide formation.[2][3]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly problematic for sequences with proline at the second position and can be exacerbated by the choice of deprotection base.[4]
-
Pyrrolidide Formation: The increased nucleophilicity of pyrrolidine can lead to the formation of pyrrolidide side products through the nucleophilic attack of pyrrolidine on an aspartimide intermediate.[3]
Troubleshooting Guides
Issue 1: Low Crude Peptide Purity After Synthesis
-
Symptoms: Multiple peaks in the analytical HPLC chromatogram of the crude peptide; mass spectrometry reveals a mixture of deletion sequences, truncated peptides, and other adducts.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Impure Fmoc-Amino Acids | Verify the purity of Fmoc-amino acids before use. Consider recrystallization of amino acids if purity is questionable. A study on Glucagon synthesis showed a >15% increase in crude peptide purity when using purified Fmoc-amino acids.[5] |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine or pyrrolidine for the deprotection solution. |
| Inefficient Coupling | For sterically hindered amino acids, consider double coupling, extending the coupling time, or using a more potent coupling reagent like HATU.[6] |
| Peptide Aggregation | If the resin beads clump together, consider using a solvent system known to disrupt aggregation (e.g., a "magic mixture" of DMF/DCM with a small percentage of DMSO) or perform the synthesis at an elevated temperature. |
| Increased Side Reactions with Pyrrolidine | If using pyrrolidine for deprotection results in low purity, consider reverting to piperidine for sequences prone to aspartimide or DKP formation. |
Issue 2: Low Peptide Yield
-
Symptoms: The final amount of lyophilized peptide is significantly lower than expected based on the resin loading.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Deprotection or Coupling | Use a qualitative test like the Kaiser test to monitor the completeness of each deprotection and coupling step. A positive Kaiser test after coupling indicates unreacted amines and an incomplete reaction.[6] |
| Diketopiperazine Formation | If the C-terminal dipeptide is susceptible to DKP formation, consider using a 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance to suppress this side reaction.[4] |
| Chain Termination by Impurities | Ensure all reagents, especially solvents like DMF, are free from amine impurities that can cause premature Fmoc removal and that Fmoc-amino acids have minimal acetic acid content.[1] |
| Loss During Workup | Optimize the peptide precipitation and washing steps. Use cold diethyl ether for precipitation and minimize the number of washes to prevent loss of the peptide. |
Quantitative Data Summary
The following table summarizes the impact of reagent purity on peptide synthesis outcomes, based on data from the cited literature.
| Parameter | Impurity/Condition | Impact on Synthesis | Reference |
| Fmoc-Amino Acid Purity | Initial impurity of ~26% in Fmoc-amino acids | Crude glucagon purity of 53.49% | [5] |
| Purified Fmoc-amino acids with ~10% impurity | Crude glucagon purity of 68.08% | [5] | |
| Deprotection Reagent | Use of pyrrolidine on aspartimide-prone sequences | Increased formation of side products compared to piperidine | [2][3] |
Experimental Protocols
Protocol 1: General Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine or pyrrolidine in DMF to the resin. Agitate the mixture for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine or pyrrolidine in DMF and agitate for 10-20 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base and the dibenzofulvene adduct.
-
Proceed to Coupling: The resin is now ready for the next amino acid coupling step.
Protocol 2: General Amino Acid Coupling with HATU
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the reaction (a negative result indicates completion).
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
Visualizations
Caption: Mechanism of Fmoc deprotection using pyrrolidine.
Caption: Troubleshooting workflow for low purity in peptide synthesis.
References
Green SPPS Technical Support Center: Fmoc Deprotection Alternatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals implementing greener alternatives for 9-fluorenylmethoxycarbonyl (Fmoc) removal in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the implementation of green Fmoc deprotection protocols.
Incomplete Fmoc Removal
Q1: I am observing a significant amount of N-terminal Fmoc-protected peptide after cleavage. What are the potential causes and solutions when using a green deprotection protocol?
A1: Incomplete Fmoc removal is a common issue that can lead to deletion sequences in your final peptide product. When using green alternatives, several factors could be at play:
-
Insufficient Reagent Strength or Concentration: Some green bases may have a lower basicity (pKa) compared to piperidine, requiring optimization of concentration or reaction time.[1][2]
-
Poor Resin Swelling in Green Solvents: The chosen green solvent may not adequately swell the resin, hindering the access of the deprotection reagent to the Fmoc groups.[3][4][5] This is particularly crucial for polystyrene (PS) resins.[5]
-
Peptide Aggregation: The growing peptide chain can aggregate, physically blocking the Fmoc group from the deprotection solution.[2][4]
-
Steric Hindrance: Bulky amino acid residues adjacent to the Fmoc-protected amine can sterically hinder the approach of the deprotection reagent.
Troubleshooting Steps:
-
Increase Deprotection Time/Cycles: Extend the deprotection time or perform multiple, shorter deprotection cycles.
-
Increase Reagent Concentration: If using a weaker base, a higher concentration might be necessary. Refer to the quantitative data tables below for recommended concentrations.
-
Optimize Solvent System:
-
For PS resins, ensure the chosen green solvent provides adequate swelling. γ-Valerolactone has shown good performance with both PS and ChemMatrix resins.[4][5]
-
Consider using solvent mixtures. For instance, a combination of 2-MeTHF and ethyl acetate has been effective.[6][7]
-
For difficult sequences prone to aggregation, heating the reaction (e.g., to 40°C) during deprotection and coupling steps can be beneficial, especially with resins like ChemMatrix.[6][7]
-
-
Employ Disruption Techniques: Ultrasonication can significantly enhance deprotection efficiency by disrupting peptide aggregation and improving reagent penetration.[8][9][10] Deprotection times can be reduced to as little as 2-5 minutes with sonication.[8][9]
Side Reactions
Q2: Since switching to a piperidine alternative, I've noticed an increase in aspartimide formation. How can I mitigate this?
A2: Aspartimide formation is a common side reaction, particularly with Asp-containing peptides, and can be exacerbated by certain bases. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), for example, is known to catalyze aspartimide formation.[11][12]
Mitigation Strategies:
-
Choice of Base: Dipropylamine (DPA) has been shown to significantly reduce aspartimide formation, especially at elevated temperatures.[11] 3-(diethylamino)propylamine (DEAPA) is another viable alternative that can minimize this side product.[13]
-
Additive Inclusion: Supplementing the deprotection solution with a mild acid, such as 1% formic acid, can help suppress aspartimide formation when using strong bases like DBU.[14]
-
Protecting Group Strategy: For particularly sensitive sequences, using a more sterically hindered side-chain protecting group on the aspartic acid residue can reduce the likelihood of aspartimide formation.
Q3: I am concerned about racemization with green deprotection reagents. Which alternatives are known to minimize this side reaction?
A3: Racemization is a critical concern, especially for sensitive amino acids. The choice of both the deprotection base and the coupling reagents plays a role.
Minimizing Racemization:
-
DBU in Combination with a Scavenger: While DBU is a strong base, using it at low concentrations in combination with a nucleophile like piperazine to scavenge the dibenzofulvene (DBF) byproduct can be effective and has been shown to minimize racemization.[11]
-
DEAPA: The use of 3-(diethylamino)propylamine (DEAPA) has been reported to minimize the formation of diastereoisomers.[13]
-
Optimized Coupling: The combination of 2-MeTHF with DIC/OxymaPure for coupling has demonstrated low racemization levels.[3]
-
Ultrasonication: Studies have shown that sonication does not cause racemization of sensitive residues.[8]
Q4: After the first two amino acids, I'm observing significant diketopiperazine (DKP) formation. What can I do to prevent this?
A4: DKP formation is a common side reaction, especially when proline is one of the first two amino acids in the sequence.[11] This leads to the truncation of the peptide chain.
Preventing DKP Formation:
-
DBU/Piperazine Cocktail: A deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce diketopiperazine formation.[11]
Quantitative Data Summary
The following tables summarize the performance of various green alternatives for Fmoc deprotection.
Table 1: Comparison of Green Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Solvent(s) | Key Advantages | Potential Issues |
| Piperidine (Standard) | 20% (v/v) | DMF, NMP | High efficiency, well-established | Toxicity, regulatory restrictions |
| 4-Methylpiperidine | 20-25% (v/v) | DMF, NMP, Green Solvents | Equivalent efficiency to piperidine, not a controlled substance[11][15] | Similar toxicity concerns to piperidine |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU | NMP, DMF | Rapid deprotection (<1 min), reduces DKP formation[11][14] | DBU can increase aspartimide formation[11] |
| DBU | 2% (v/v) | NMP, DMF | Very fast deprotection[12] | Promotes aspartimide formation, non-nucleophilic (requires scavenger)[11][12] |
| Dipropylamine (DPA) | 10% (v/v) | NMP | Reduces aspartimide formation[11] | Less commonly reported |
| 3-(diethylamino)propylamine (DEAPA) | Not specified | N-octyl-pyrrolidone | Minimizes diastereoisomer and aspartimide formation[13] | Less commonly reported |
| Pyrrolidine | 20% (v/v) | Green solvent mixtures | Effective in less polar solvents[16] | Can increase DKP and aspartimide formation in sensitive sequences[16] |
| Sodium Hydroxide (NaOH) | Not specified | 2-MeTHF/Methanol | Environmentally friendly[17] | Requires careful optimization to avoid side reactions |
Table 2: Performance of Green Solvents for Fmoc Deprotection
| Green Solvent | Resin Compatibility | Key Features |
| 2-Methyltetrahydrofuran (2-MeTHF) | PS, ChemMatrix | Derived from renewable resources, good for coupling and washing[6][18] |
| γ-Valerolactone (GVL) | PS, ChemMatrix | Excellent alternative to DMF for Fmoc removal on both resin types[4][5] |
| N-Formylmorpholine | ChemMatrix | Excellent performance with ChemMatrix resin[4][5] |
| Cyclopentyl methyl ether (CPME) | PS, ChemMatrix | Evaluated as a greener alternative to DMF[3] |
| Ethyl Acetate (EtOAc) | PS, ChemMatrix | Can be used in combination with other green solvents like 2-MeTHF[6][7] |
Experimental Protocols
Protocol 1: General Fmoc Deprotection using 4-Methylpiperidine
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., NMP, 2-MeTHF) for 30-60 minutes.[19]
-
Deprotection: Drain the solvent and add a solution of 20% (v/v) 4-methylpiperidine in the same solvent to the resin.[19]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes. For hindered amino acids or long peptides, a second deprotection step may be required.[19]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with the solvent (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.[19]
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
-
Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[11]
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.[11]
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 5 minutes.[11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[11]
Protocol 3: Ultrasound-Assisted Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF, 2-MeTHF) for 20-30 minutes.
-
Deprotection Solution: Add a 20% (v/v) solution of the chosen base (e.g., piperidine, 4-methylpiperidine) in the same solvent.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate for 2-5 minutes.[8][9] Monitor the temperature to avoid overheating.
-
Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with the solvent.
Visualizations
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 1-N-Fmoc-3-pyrrolidinone by HPLC: A Comparative Guide
The purity of 1-N-Fmoc-3-pyrrolidinone, a key building block in peptide synthesis and drug discovery, is paramount to ensure the integrity and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of this and other Fmoc-protected compounds. This guide provides a comprehensive comparison of HPLC with alternative analytical techniques, supported by detailed experimental protocols and data, to assist researchers in selecting the optimal method for their needs.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of this compound. This technique separates the target molecule from potential impurities based on hydrophobicity, offering robust and reliable results.
Experimental Protocol: RP-HPLC Purity Analysis
This protocol outlines a standard method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Potential Impurities in this compound
During the synthesis of this compound from 3-pyrrolidinone and Fmoc-Cl, several impurities can arise:
-
Unreacted Starting Materials: Residual 3-pyrrolidinone and Fmoc-Cl.
-
Fmoc-OH and other Fmoc-related impurities: Byproducts from the Fmoc-Cl reagent.
-
Dipeptide-like impurities: Reaction of the product with another molecule of 3-pyrrolidinone.
-
Enantiomeric Impurities: If a chiral synthesis is not perfectly stereoselective, the presence of the undesired enantiomer is possible. Chiral HPLC would be required for this specific analysis.
Comparison with Alternative Methods
While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages in terms of speed, resolution, and information provided.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Combines the separation power of LC with the mass analysis capabilities of MS. |
| Resolution | Good | Excellent, allows for detection of minor impurities.[1] | Good to Excellent (depending on the LC front-end). |
| Analysis Time | Typically 20-40 minutes. | Significantly faster, often under 10 minutes.[1] | Similar to the LC method used (HPLC or UPLC). |
| Sensitivity | Good (UV detection). | Higher due to sharper peaks. | Very high, allows for detection of trace-level impurities. |
| Information | Provides retention time and quantitative purity data. | Provides retention time and quantitative purity data with higher precision. | Provides retention time, quantitative data, and mass-to-charge ratio for impurity identification. |
| Cost | Relatively lower initial and running costs. | Higher initial instrument cost. | Highest initial instrument cost. |
| Best For | Routine quality control and purity assessment.[1] | High-throughput screening and analysis of complex mixtures.[1] | Definitive identification and structural elucidation of unknown impurities.[1] |
Experimental Workflow and Data Visualization
The logical flow of the HPLC purity analysis can be visualized as follows:
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
For routine quality control and purity verification of this compound, RP-HPLC offers a robust, reliable, and cost-effective solution. When higher throughput or enhanced resolution of complex impurity profiles is required, UPLC presents a superior alternative. For instances where the definitive identification of unknown impurities is critical, the hyphenated technique of LC-MS is the method of choice, providing invaluable structural information. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the research, balancing the need for speed, resolution, and detailed structural information.
References
1-N-Fmoc-3-pyrrolidinone vs other proline analogs in peptide stability
A Comprehensive Guide to the Influence of 1-N-Fmoc-3-pyrrolidinone and Other Proline Analogs on Peptide Stability
For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced stability is a critical step in creating effective therapeutics. The incorporation of proline and its analogs is a key strategy to modulate peptide conformation and, consequently, their stability against enzymatic degradation. This guide provides a detailed comparison of this compound, a ketone-containing proline analog, with other proline analogs and their respective impacts on peptide stability, supported by experimental data and protocols.
Introduction to Proline Analogs and Peptide Stability
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing the cis-trans isomerization of the preceding peptide bond and promoting the formation of secondary structures like β-turns.[1][2] These structural features can inherently increase resistance to certain proteases.[3] Modifications to the proline ring, through the introduction of various substituents, can further fine-tune these properties, leading to peptides with improved pharmacokinetic profiles. This guide focuses on the effects of incorporating this compound (a 3-oxo-proline derivative) and compares it to other proline analogs.
Conformational Effects of Proline Analogs
The stability of a peptide is intrinsically linked to its three-dimensional structure. Proline analogs can significantly alter the puckering of the pyrrolidine ring and the propensity for cis or trans amide bond formation, which in turn affects the overall peptide conformation and its susceptibility to proteolysis.
This compound (3-Oxo-proline): The introduction of a ketone at the C3 position of the proline ring is expected to have a significant impact on the local conformation. The sp2 hybridized carbon of the ketone group flattens the ring, which can alter the typical Cγ-exo and Cγ-endo pucker conformations observed in proline. This alteration in ring geometry can influence the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, potentially stabilizing or destabilizing secondary structures.
Other Proline Analogs:
-
Hydroxyprolines (Hyp): 3-Hyp and 4-Hyp are naturally occurring proline analogs. The position and stereochemistry of the hydroxyl group have distinct effects. For instance, 4(R)-hydroxy-L-proline (4-Hyp) is known to significantly stabilize the collagen triple helix, while 3(S)-hydroxy-L-proline (3-Hyp) can be destabilizing, particularly when in the Yaa position of a repeating Xaa-Yaa-Gly sequence.[4] The hydroxyl group in cis-3-hydroxy-D-proline has been shown to play a significant role in the overall 3D structure of peptides, with the potential to form intramolecular hydrogen bonds that can stabilize specific conformations like pseudo β-turns.[5]
-
Fluorinated Prolines: The incorporation of fluorine, an electronegative atom, can have a profound stereoelectronic effect on the proline ring pucker and the cis/trans isomerization of the Xaa-Pro bond. These effects can lead to enhanced thermal stability and resistance to enzymatic degradation.
-
Alkyl-substituted Prolines: Steric hindrance from alkyl groups, for instance at the C4 position, can favor a specific ring pucker and influence the cis/trans equilibrium, thereby affecting the peptide's conformational preference and stability.[6]
-
Heteroatom-containing Prolines (e.g., Thiaproline): Replacing a methylene group in the proline ring with a heteroatom like sulfur (thiaproline) can alter bond lengths and angles, impacting the ring's conformational flexibility and the peptide's overall structure and stability.[7]
Impact on Enzymatic Stability
The modification of the proline ring can directly influence a peptide's susceptibility to enzymatic degradation by proteases.
This compound: While direct comparative quantitative data on the enzymatic stability of 3-oxo-proline-containing peptides is limited in the reviewed literature, the structural changes induced by the ketone group suggest a potential for altered protease recognition. The flattened ring and the presence of the polar ketone group could sterically hinder the approach of proteases or alter the electronic environment of the scissile peptide bond, thereby increasing resistance to cleavage.
Other Proline Analogs:
-
β-Perfluoroalkyl-substituted Prolines: Studies have shown that β-CF3 or β-C2F5 substituted prolines can significantly enhance the proteolytic stability of dipeptides in mouse plasma. The steric bulk of the fluoroalkyl groups can create spatial interference within the active site of proteases, protecting the peptide from degradation.[8]
-
General Principle: Peptides rich in proline are generally more resistant to degradation by certain peptidases.[3] The introduction of proline analogs that further constrain the peptide backbone or introduce steric shields can enhance this inherent resistance.
Quantitative Data on Peptide Stability
| Proline Analog | Peptide Sequence | Assay Conditions | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 3-Oxo-proline | (Hypothetical) | Human Plasma, 37°C | Data not available | Data not available | |
| 4-Fluoro-proline | (Hypothetical) | Mouse Plasma, 37°C | Data not available | Data not available | |
| 4-Methyl-proline | (Hypothetical) | Trypsin Digestion, 37°C | Data not available | Data not available | |
| Thiaproline | (Hypothetical) | Chymotrypsin Digestion, 37°C | Data not available | Data not available |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (R)-pyrrolidine-3-carboxylic Acid
This protocol outlines the manual synthesis of a peptide incorporating a 3-pyrrolidinone precursor using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-(R)-pyrrolidine-3-carboxylic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[9]
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids, including Fmoc-(R)-pyrrolidine-3-carboxylic acid.[9]
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.[9]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.[9]
-
Cleavage and Deprotection:
-
Peptide Precipitation:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
In Vitro Peptide Stability Assay (General Protocol)
This protocol provides a general framework for assessing peptide stability in biological matrices like plasma or serum.
Materials:
-
Test peptide and control peptide
-
Human or mouse plasma/serum
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid)
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm the plasma/serum to 37°C.
-
Spike the plasma/serum with the peptide stock solution to a final concentration of, for example, 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins.
-
Analysis:
-
Collect the supernatant.
-
Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide from the degradation curve.
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General pathway of enzymatic peptide degradation.
Conclusion
The incorporation of this compound into peptides presents an intriguing strategy for modulating their conformational properties and potentially enhancing their stability. While direct quantitative comparisons with other proline analogs are currently lacking in the literature, the unique structural features of the 3-oxo-proline residue suggest a significant impact on peptide backbone conformation. Further experimental studies are warranted to fully elucidate the advantages of this particular analog in terms of enzymatic resistance and pharmacokinetic profiles. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct these vital investigations and advance the field of peptide-based drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Pyrrolidine-Based DPP-4 Inhibitors Show Comparable Efficacy to Established Diabetes Drugs with Favorable Safety Profiles
A detailed comparison of pyrrolidine-containing dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin, with established first- and second-line therapies for type 2 diabetes reveals similar glycemic control, but with significant advantages in terms of side effects like hypoglycemia and weight gain.
For researchers and drug development professionals, the quest for more effective and safer therapeutic agents is perpetual. Pyrrolidine-based compounds have emerged as a significant class of molecules in the treatment of type 2 diabetes. This guide provides an objective comparison of their performance against established drugs like metformin and sulfonylureas, supported by clinical trial data and detailed experimental methodologies.
Quantitative Efficacy and Safety Comparison
Clinical studies consistently demonstrate that pyrrolidine-based DPP-4 inhibitors offer comparable reductions in key diabetic markers to established drugs. However, their primary advantage lies in their superior safety and tolerability profile.
Data from multiple randomized controlled trials are summarized below, comparing the efficacy of vildagliptin and saxagliptin against metformin (a biguanide) and glipizide/glimepiride (sulfonylureas). The key parameters include change in glycated hemoglobin (HbA1c), impact on body weight, and the incidence of hypoglycemia.
| Drug/Combination | Treatment Duration | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Incidence of Hypoglycemia (%) | Key Findings & Citations |
| Vildagliptin (100 mg/day) | 52 Weeks | -1.0 | +0.3 | < 1% | Metformin showed a greater reduction in HbA1c, but vildagliptin had significantly better gastrointestinal tolerability.[1] |
| Metformin (2000 mg/day) | 52 Weeks | -1.4 | -1.9 | < 1% | Vildagliptin did not achieve non-inferiority to metformin in HbA1c reduction in this study.[1] |
| Vildagliptin (100 mg/day) | 24 Weeks | -0.64 | -0.45 | 0% | In elderly patients, vildagliptin was non-inferior to metformin with superior gastrointestinal tolerability.[2] |
| Metformin (1500 mg/day) | 24 Weeks | -0.75 | -1.25 | 1.2% | Metformin led to a greater decrease in body weight compared to vildagliptin.[2] |
| Saxagliptin (5 mg/day) + Metformin | 104 Weeks | -0.41 | -1.5 | 3.5% | Saxagliptin was non-inferior to glipizide in HbA1c reduction with a significantly lower risk of hypoglycemia and induced weight loss.[3] |
| Glipizide (up to 20 mg/day) + Metformin | 104 Weeks | -0.35 | +1.3 | 38.4% | Glipizide was associated with significant weight gain and a much higher incidence of hypoglycemic events.[3][4] |
| Saxagliptin (5 mg/day) + Metformin | 52 Weeks | -0.74 | -1.1 | 3.0% | Confirmed non-inferiority to glipizide with a markedly better safety profile regarding hypoglycemia and weight.[5] |
| Glipizide (up to 20 mg/day) + Metformin | 52 Weeks | -0.80 | +1.1 | 36.3% | The risk of hypoglycemia was over 10 times higher with glipizide compared to saxagliptin.[5] |
Detailed Experimental Protocols
The data presented is derived from rigorous, double-blind, randomized, multicenter, active-controlled clinical trials. Understanding the methodology is crucial for interpreting the results.
Protocol for a Comparative Clinical Trial of Oral Antidiabetic Agents
-
Study Design: A multi-center, randomized, double-blind, active-controlled, parallel-group study is typical.[1][2]
-
Patient Population: Drug-naïve or metformin-treated patients with type 2 diabetes and a baseline HbA1c typically between 7.0% and 11.0%.[1][3] Exclusion criteria often include patients with a history of significant renal or hepatic disease, or those with blood disorders that could interfere with HbA1c measurements.[6][7]
-
Randomization and Blinding: Patients are randomly assigned to receive one of the study drugs. Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Regimen:
-
DPP-4 Inhibitor Arm: Fixed daily dose (e.g., Vildagliptin 100 mg daily or Saxagliptin 5 mg daily).[1][3]
-
Comparator Arm: Metformin is often titrated up to a maximum effective dose (e.g., 1500-2000 mg daily), while sulfonylureas like glipizide are titrated based on glycemic response (e.g., 5 to 20 mg daily).[1][5]
-
-
Efficacy and Safety Assessments:
-
Primary Endpoint: The primary measure of efficacy is the change in HbA1c from baseline to the end of the study (e.g., 24, 52, or 104 weeks).[2][5]
-
Secondary Endpoints: These include changes in fasting plasma glucose (FPG), body weight, and the proportion of patients achieving a target HbA1c of less than 7.0%.
-
Safety Monitoring: Adverse events are recorded throughout the study. Hypoglycemic events are meticulously documented, often categorized as confirmed (symptoms with fingerstick glucose ≤50 mg/dL), severe, or major.[8]
-
Laboratory Methodology: HbA1c Measurement
Glycated hemoglobin (HbA1c) is the gold standard for assessing long-term glycemic control.[9]
-
Sample Collection: Venous blood samples are collected from patients at baseline and subsequent study visits (e.g., every 12 weeks).[6]
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is a widely accepted reference method for HbA1c measurement due to its high precision and accuracy.[9] Other methods used in clinical trials include immunoassay, affinity chromatography, and capillary electrophoresis.[6]
-
Centralized Testing: To ensure consistency and minimize inter-laboratory variability in multicenter trials, all blood samples are typically sent to a central laboratory for analysis.[6]
Mechanisms of Action and Signaling Pathways
The differing efficacy and safety profiles of these drugs are rooted in their distinct mechanisms of action.
DPP-4 Inhibitor Signaling Pathway
DPP-4 inhibitors work by preventing the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10][11] This enhances their natural glucose-lowering effects. The process is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose is high, which significantly reduces the risk of hypoglycemia.[12]
Metformin Signaling Pathway
Metformin's primary effect is to reduce hepatic glucose production. It achieves this mainly through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13][14]
Comparative Experimental Workflow
The logical flow of a clinical trial comparing these compounds follows a standardized structure to ensure robust and unbiased results.
References
- 1. Comparison between vildagliptin and metformin to sustain reductions in HbA(1c) over 1 year in drug-naïve patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of vildagliptin and metformin monotherapy in elderly patients with type 2 diabetes: a 24-week, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saxagliptin vs. glipizide as add-on therapy in patients with type 2 diabetes mellitus inadequately controlled on metformin alone: long-term (52-week) extension of a 52-week randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Saxagliptin is non-inferior to glipizide in patients with type 2 diabetes mellitus inadequately controlled on metformin alone: a 52-week randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Saxagliptin versus glipizide as add-on therapy to metformin: assessment of hypoglycemia. [epistemonikos.org]
- 9. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 12. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 13. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 14. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptides Containing 3-Pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as 3-pyrrolidinone, into peptide sequences is a key strategy for enhancing therapeutic properties like stability, potency, and bioavailability. However, these modifications introduce significant analytical challenges. Validating the primary structure and purity of such peptides requires a multi-faceted approach that goes beyond standard protocols. This guide provides a comparative overview of essential analytical techniques, highlighting the unique considerations for peptides containing 3-pyrrolidinone, a proline analog.
Key Analytical Techniques: A Comparative Overview
The validation of a modified peptide hinges on three core analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a different and complementary piece of the validation puzzle.
Data Presentation: Expected Analytical Outcomes
The inclusion of 3-pyrrolidinone, which alters the hydrophobicity and conformational properties of a peptide compared to its natural proline counterpart, leads to predictable shifts in analytical data. Researchers should anticipate the following differences:
| Analytical Technique | Standard Peptide (Proline) | Modified Peptide (3-Pyrrolidinone) | Rationale for Difference |
| RP-HPLC | Baseline retention time (e.g., 15.2 min) | Altered retention time (likely shorter) | The keto group in 3-pyrrolidinone increases polarity compared to proline, reducing interaction with the hydrophobic C18 stationary phase. |
| Mass Spectrometry (MS) | Expected molecular weight (e.g., 1500.8 Da) | Increased molecular weight (e.g., 1514.8 Da) | The addition of an oxygen atom in the pyrrolidine ring increases the residue's mass by approximately 14 Da compared to proline. |
| Tandem MS (MS/MS) | Predictable b- and y-ion series | A mass shift of ~14 Da in fragment ions containing the modification. | Fragmentation patterns will confirm the precise location of the 3-pyrrolidinone residue within the peptide sequence. |
| NMR Spectroscopy | Characteristic proline chemical shifts | Unique chemical shifts for protons near the carbonyl group in the 3-pyrrolidinone ring. | The local electronic environment is significantly changed by the keto group, providing unambiguous confirmation of the modification.[1][2] |
Experimental Protocols
Robust and reproducible data depend on meticulous experimental execution. The following are detailed methodologies for the key analytical techniques.
1. Purity and Identity Assessment by RP-HPLC-MS
High-performance liquid chromatography is fundamental for assessing peptide purity.[3][4] When coupled with a mass spectrometer, it simultaneously confirms molecular weight.
-
Instrumentation: UPLC-MS system with a high-resolution mass spectrometer (e.g., Q-Exactive HF Plus).[5][6]
-
Column: C18 column (e.g., PepMap RSLC, 3 µm particle size, 100 Å pore size, 75 µm x 15 cm).[6] C18 columns are ideal for general-purpose peptide analysis.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 95% Acetonitrile.[6]
-
Gradient: A shallow gradient is often optimal for peptide separation.[7] Start with a low percentage of Mobile Phase B, increasing by approximately 1% per minute to a final concentration of 50-60%.[7]
-
Flow Rate: Dependent on column diameter (e.g., 300 nL/min for a 75 µm column).
-
Detection: UV at 214 nm and 280 nm. Mass spectrometry in positive ion mode.
-
Procedure:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject 1-5 µL of the sample.
-
Run the gradient elution as described above.
-
Analyze the UV chromatogram to determine purity by peak area integration.
-
Analyze the mass spectrum to confirm the molecular weight of the main peak, matching it to the theoretical mass of the 3-pyrrolidinone-containing peptide.
-
2. Sequence Verification by Tandem Mass Spectrometry (MS/MS)
MS/MS is essential for unambiguously confirming the amino acid sequence and pinpointing the location of any modifications.[5][8]
-
Instrumentation: A mass spectrometer with fragmentation capabilities (e.g., Triple Quadrupole, Ion Trap, or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) is widely used for liquid samples and can generate the multi-charged ions needed for analyzing larger biomolecules.[9]
-
Procedure:
-
Introduce the peptide sample into the mass spectrometer, typically via LC infusion.
-
Select the precursor ion (the molecular ion of the intact peptide) in the first mass analyzer.
-
Fragment the precursor ion in a collision cell (e.g., using Collision-Induced Dissociation, CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Interpret the resulting spectrum to reconstruct the peptide sequence. Look for the characteristic mass shift in the b- and y-ion series that corresponds to the fragment containing the 3-pyrrolidinone residue.
-
3. Structural Confirmation by NMR Spectroscopy
NMR is a powerful, non-destructive technique for analyzing the three-dimensional structure of peptides in solution.[10][11] It is particularly useful for providing definitive confirmation of non-standard amino acid incorporation.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Experiments:
-
1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum to get an overall fingerprint of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), providing information about the peptide's 3D conformation.[12]
-
-
Analysis:
-
Assign the chemical shifts to specific protons in the peptide sequence.
-
For the 3-pyrrolidinone residue, look for unique shifts in the ¹H spectrum, particularly for the protons on the carbon atoms adjacent to the new carbonyl group. These unique signals provide definitive proof of the modification's presence and integrity.[2]
-
Workflow and Pathway Visualizations
Validation Workflow for Modified Peptides
The following diagram illustrates a comprehensive workflow for the synthesis and validation of a peptide containing a non-standard amino acid like 3-pyrrolidinone.
References
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. biovera.com.au [biovera.com.au]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. jchemrev.com [jchemrev.com]
- 10. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uzh.ch [chem.uzh.ch]
Pyrrolidine vs. Piperidine for Fmoc Removal: A Comparative Guide
In the realm of solid-phase peptide synthesis (SPPS), the choice of deprotection reagent for the fluorenylmethyloxycarbonyl (Fmoc) group is a critical determinant of synthesis efficiency, peptide purity, and the prevalence of side reactions. While piperidine has long been the gold standard, pyrrolidine has emerged as a viable and, in some cases, superior alternative. This guide provides a comprehensive comparison of these two secondary amines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific SPPS needs.
At a Glance: Key Differences and Performance
| Parameter | Piperidine | Pyrrolidine | Key Considerations |
| Deprotection Efficacy in Polar Solvents (e.g., DMF) | High | Comparable to piperidine | Both are highly effective in standard polar solvents. |
| Deprotection Efficacy in Less Polar Solvents | Reduced | More efficient than piperidine | Pyrrolidine expands the choice of "green" or alternative solvent systems.[1] |
| Propensity for Aspartimide Formation | Moderate | Higher | Pyrrolidine's increased nucleophilicity can lead to greater formation of aspartimide and subsequent pyrrolidide side products, especially in susceptible sequences.[1][2] |
| Propensity for Diketopiperazine (DKP) Formation | Sequence-dependent | Higher in DKP-prone sequences | Increased vigilance is required when using pyrrolidine with sequences known to favor DKP formation.[1] |
| Boiling Point | 106 °C | 87 °C | Pyrrolidine's lower boiling point is advantageous for "wash-free" synthesis protocols that rely on evaporation.[3] |
| DBF Scavenging | Efficient | Efficient | Both effectively scavenge the dibenzofulvene (DBF) byproduct to prevent side reactions.[1] |
Quantitative Performance Data
The following table summarizes crude peptide purity data from comparative studies, highlighting the performance of piperidine and pyrrolidine under various conditions.
| Peptide Sequence | Deprotection Reagent/Solvent | Crude Purity (%) | Reference |
| Aib-enkephalin | 20% Piperidine in DMF | ~70-80 | [1] |
| Aib-enkephalin | 20% Pyrrolidine in DMSO/EtOAc (2:8) | ~70-80 | [1] |
| Jung-Redemann | 20% Piperidine in DMF | ~60-70 | [1] |
| Jung-Redemann | 20% Pyrrolidine in DMSO/EtOAc (1:9) | ~70-80 | [1] |
| Thymosin α1 | 20% Piperidine in DMF | ~40-50 | [1] |
| Thymosin α1 | 20% Pyrrolidine in DMSO/EtOAc (4:6) | ~50-60 | [1] |
| Dasiglucagon Amide | 20% Piperidine in DMF | ~30-40 | [1] |
| Dasiglucagon Amide | 20% Pyrrolidine in NBP/DOL (4:6) | ~40-50 | [1] |
| JR Sequence (Wash-Free) | Piperidine | 75 | [3] |
| JR Sequence (Wash-Free) | Pyrrolidine | 84 | [3] |
Mechanistic Overview and Experimental Workflow
The removal of the Fmoc protecting group by a secondary amine base like piperidine or pyrrolidine proceeds through a β-elimination mechanism. The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. The excess secondary amine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which is washed away.
References
Determining the Enantiomeric Purity of Fmoc-Pyrrolidinone Compounds: A Comparative Guide
The accurate determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral molecules such as Fmoc-pyrrolidinone compounds, which are valuable building blocks in medicinal chemistry. The stereochemistry of these compounds can significantly influence the pharmacological activity and safety of the final drug product. This guide provides a comparative overview of the primary analytical techniques for assessing enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Techniques
The choice of analytical method for determining the enantiomeric purity of Fmoc-pyrrolidinone compounds depends on several factors, including the desired accuracy, sample throughput, and available instrumentation. Chiral HPLC and SFC are chromatographic techniques that physically separate the enantiomers, while NMR spectroscopy with chiral auxiliaries differentiates them in solution.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[1][2] |
| Speed | Generally slower analysis times due to higher mobile phase viscosity.[3] | Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[4] | Rapid, as it does not require chromatographic separation.[5] |
| Solvent Consumption | Higher consumption of organic solvents.[4] | Significantly lower consumption of organic solvents, aligning with green chemistry principles.[4] | Requires deuterated solvents for analysis. |
| Resolution | Can achieve high resolution, but method development can be time-consuming.[6][7] | Often provides high resolution and unique selectivity.[3] | Resolution of signals depends on the choice of chiral auxiliary and the analyte's structure. |
| Sensitivity | High sensitivity, especially with UV detectors.[7] | High sensitivity, compatible with mass spectrometry (MS) detectors.[8] | Generally lower sensitivity compared to chromatographic methods. |
| Sample Throughput | Moderate. | High. | High. |
Quantitative Performance Data
The following tables summarize representative quantitative data for the enantiomeric separation of Fmoc-protected amino acids, which serve as a close proxy for Fmoc-pyrrolidinone compounds, on various chiral stationary phases (CSPs) using HPLC and SFC.
Table 1: Chiral HPLC Performance for Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) | Fmoc-D/L-Valine | 11.67 (D), 15.05 (L) | 1.37 | 3.90 |
| Lux 5 µm Cellulose-2 | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40) | Fmoc-D/L-Alanine | 10.5 (D), 12.1 (L) | 1.20 | 2.50 |
| ZWIX(+)™ | Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA | Fmoc-D/L-Valine | 1.60 (k₁) | 1.25 | >1.5 |
| QN-AX™ | Methanol + 30 mM TEA + 60 mM FA | Fmoc-D/L-Proline | 4.5 (D), 5.2 (L) | 1.18 | 2.8 |
Data extrapolated from studies on Fmoc-amino acids which are structurally similar to Fmoc-pyrrolidinone compounds.[7][9]
Table 2: Chiral SFC Performance for Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) | Co-solvent in CO2 | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Lux Cellulose-1 | Methanol with 2% Formic Acid | Fmoc-D/L-Alanine | < 3 | ~1.3 | > 2.0 |
| Chiralpak ZWIX(+) | Methanol with 30 mM TEA and 60 mM FA | Fmoc-D/L-Isoleucine | < 5 | 1.35 | > 4.0 |
| Chiralpak ZWIX(+) | Methanol with 30 mM TEA and 60 mM FA | Fmoc-D/L-Leucine | < 5 | 1.30 | > 4.0 |
Data extrapolated from studies on Fmoc-amino acids.[3][9]
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the enantiomeric purity of Fmoc-pyrrolidinone compounds using chiral HPLC.
1. Sample Preparation:
-
Dissolve the Fmoc-pyrrolidinone compound in a suitable solvent (e.g., mobile phase or a compatible solvent like acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 or Lux Cellulose-2 (250 x 4.6 mm, 5 µm), is often a good starting point.[6][10]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used for reversed-phase separations.[10] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.
-
Injection Volume: 5-10 µL.[6]
3. Data Analysis:
-
Inject a racemic standard of the Fmoc-pyrrolidinone compound to determine the retention times of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Supercritical Fluid Chromatography (SFC)
This protocol provides a general method for the enantiomeric purity determination of Fmoc-pyrrolidinone compounds using chiral SFC.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase modifier (e.g., methanol) or a compatible co-solvent at a concentration of approximately 1 mg/mL.
2. SFC Conditions:
-
Column: Polysaccharide-based CSPs are widely used.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier (e.g., methanol, ethanol). Additives like formic acid or triethylamine may be used to improve peak shape and resolution.[3]
-
Flow Rate: Typically 2-4 mL/min.
-
Column Temperature: Often slightly elevated (e.g., 35-40 °C) to maintain the supercritical state.
-
Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar).
-
Detection: UV detection at a suitable wavelength (e.g., 265 nm).
3. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as in the HPLC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This protocol describes the use of NMR with a chiral solvating agent to determine enantiomeric purity.
1. Sample Preparation:
-
Accurately weigh the Fmoc-pyrrolidinone compound and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol). The choice of CSA is crucial and may require screening.[5]
2. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.
3. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integration values.
Visualization of Workflows
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ole.uff.br [ole.uff.br]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
A Comparative Guide to the Biological Activities of Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] This structural motif is a cornerstone in numerous natural products and synthetic compounds, demonstrating a vast array of biological activities.[1][2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of molecules, which is crucial for selective interaction with biological targets.[3] This guide provides a comparative analysis of the diverse pharmacological activities of various pyrrolidine derivatives, supported by experimental data, to serve as a resource for researchers and professionals in drug discovery and development.
I. Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) through the activation of caspases and the inhibition of key enzymes essential for cancer cell proliferation.[1]
Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives
| Compound Class/Derivative | Specific Derivative/ID | Target Cell Line | Bioactivity (IC₅₀/EC₅₀ in µM) | Reference Compound | Bioactivity (IC₅₀ in µM) | Reference |
| Spirooxindole-pyrrolidine | 1a | HCT116 | 15.2 | - | - | [1] |
| Spirooxindole-pyrrolidine | 1b | HCT116 | 8.5 | - | - | [1] |
| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 | 5.8 | - | - | [1] |
| N-Arylpyrrolidine-2,5-dione | 2b | MCF-7 | 3.1 | - | - | [1] |
| Pyrrolidinone-hydrazone | 13 (5-nitrothiophene moiety) | IGR39 | 2.50 ± 0.46 | - | - | [4] |
| Pyrrolidinone-hydrazone | 13 (5-nitrothiophene moiety) | PPC-1 | 3.63 ± 0.45 | - | - | [4] |
| Thiophene Dispiro Pyrrolidine | 37e | MCF-7 | 17 | Doxorubicin | 16 | [3][5] |
| Thiophene Dispiro Pyrrolidine | 37e | HeLa | 19 | Doxorubicin | 18 | [3][5] |
| Phenyl Dispiro Pyrrolidine | 36a-f | MCF-7 | 22-29 | Doxorubicin | 16 | [3][5] |
| Thiosemicarbazone Pyrrolidine-Copper(II) Complex | 37a | SW480 | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 | [2][5] |
| Spiropyrrolidine-thiazolo-oxindole | 43b (4-bromophenyl) | HepG2 | 0.80 ± 0.10 | Cisplatin | 9.00 ± 0.76 | [2] |
| Pyrrolidine-containing CXCR4 Antagonist | 26 | CXCR4 Receptor | 0.079 (Binding Affinity) | - | - | [2][6] |
II. Antimicrobial Activity
Pyrrolidine derivatives are a promising class of antimicrobial agents, demonstrating efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.[1] Their modes of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][6]
Table 2: Comparative Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class/Derivative | Specific Derivative/ID | Target Strain | Bioactivity (MIC in µg/mL) | Reference Compound | Bioactivity (MIC in µg/mL) | Reference |
| Sulfonylamino Pyrrolidine | 38 (dinitrophenyl/pyran) | S. aureus | 3.11 | Cefaclor | - | [2][6] |
| Sulfonylamino Pyrrolidine | 38 (dinitrophenyl/pyran) | E. coli | 6.58 | Cefaclor | - | [2][6] |
| Sulfonylamino Pyrrolidine | 38 (dinitrophenyl/pyran) | P. aeruginosa | 5.82 | Cefaclor | - | [2][6] |
| Pyrrolidine-Thiazole | 51a (4-fluorophenyl) | B. cereus | 21.70 ± 0.36 | Gentamicin | 22.65 ± 0.21 | [6] |
| Pyrrolidine-Thiazole | 51a (4-fluorophenyl) | S. aureus | 30.53 ± 0.42 | Gentamicin | 22.17 ± 0.47 | [6] |
| Indole-bearing Pyrrolidine | 15c | A. baumannii | 62.5 | Ampicillin | 125 | [2] |
| N-arylsuccinimide | 5 | Various | 32-128 | Ciprofloxacin | 0.50-16 | [7] |
| Azo-pyrrolidine-2,5-dione | 8 | Various | 16-256 | Ciprofloxacin | 0.50-16 | [7] |
| 2,3-Pyrrolidinedione | 1, 6, 13 | S. aureus | 16-32 | - | - | [8] |
III. Enzyme Inhibition Activity
Derivatives of pyrrolidine have been extensively investigated as potent inhibitors of various enzymes, playing crucial roles in different therapeutic areas. For instance, they are studied as dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes and as inhibitors of α-amylase and α-glucosidase to control postprandial hyperglycemia.[1][9]
Table 3: Comparative Enzyme Inhibition Activity of Pyrrolidine Derivatives
| Compound Class/Derivative | Specific Derivative/ID | Target Enzyme | Bioactivity (IC₅₀ in µg/mL) | Reference Compound | Bioactivity (IC₅₀ in µg/mL) | Reference |
| N-Boc Proline Amide | 3g (4-methoxy analogue) | α-Amylase | 26.24 | Acarbose | 5.50 | [9] |
| N-Boc Proline Amide | 3g (4-methoxy analogue) | α-Glucosidase | 18.04 | Acarbose | - | [9] |
| N-Boc Proline Amide | 3a | α-Amylase | 36.32 | Metformin | 25.31 | [9] |
| N-Boc Proline Amide | 3f | α-Glucosidase | 27.51 | - | - | [9] |
| 1,2,4-Oxadiazole Pyrrolidine | 22c | E. coli DNA Gyrase | 0.120 ± 0.010 (µM) | Novobiocin | 0.170 (µM) | [2][6] |
| Pyrrolidine Sulfonamide | 23d (4-trifluorophenyl) | DPP-IV | 11.32 ± 1.59 (µM) | Vildagliptin | - | [2] |
Experimental Protocols & Methodologies
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrrolidine derivatives and incubated for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Broth Microdilution for Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Preparation: A serial dilution of the pyrrolidine derivatives is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. Positive (microorganism without compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[1]
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars.[9]
-
Pre-incubation: A solution of α-amylase (e.g., 0.5 mg/mL) is pre-incubated with various concentrations of the pyrrolidine derivatives for a set time (e.g., 10 minutes) at a specific temperature (e.g., 25°C) in a buffered solution (e.g., 20 mM sodium phosphate, pH 6.9).[9]
-
Reaction Initiation: A starch solution is added to the mixture to start the enzymatic reaction. The reaction is allowed to proceed for a defined period (e.g., 30 minutes).[9]
-
Reaction Termination: The reaction is stopped by adding a colorimetric reagent, such as dinitrosalicylic acid (DNSA), which reacts with the reducing sugars produced by the enzyme's activity.
-
Color Development: The mixture is heated to develop the color.
-
Absorbance Measurement: The absorbance is measured using a spectrophotometer. The inhibitory activity is calculated by comparing the absorbance of the test samples to that of a control (enzyme and starch without an inhibitor). The IC₅₀ value is then determined.
Visualizations: Pathways and Workflows
Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.
Caption: General experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry in Fmoc-Based Peptide Synthesis: Understanding the Impact of Reagent Selection on Purity and Side Product Formation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), mass spectrometry (MS) is an indispensable tool for quality control. It provides critical information on the identity, purity, and impurity profile of synthetic peptides. The choice of reagents during Fmoc-based SPPS, particularly the deprotection base and coupling agents, significantly influences the outcome of the synthesis and the complexity of the resulting mass spectra.
This guide provides a comparative analysis of common reagents used in Fmoc-SPPS, with a focus on how they affect the mass spectrometry analysis of the final peptide product. We will delve into the use of the standard deprotection base, piperidine, and a common alternative, pyrrolidine, as well as the impact of different coupling reagents. This guide will provide supporting data on common side reactions and their detection by mass spectrometry.
Comparative Analysis of Deprotection and Coupling Reagents
The purity of a synthetic peptide is largely dependent on the efficiency of the deprotection and coupling steps. Incomplete reactions or the occurrence of side reactions can lead to a heterogeneous mixture of peptides, which will be reflected in the mass spectrum.
Deprotection Agents: Piperidine vs. Pyrrolidine
The removal of the Fmoc protecting group is typically achieved using a secondary amine base. While piperidine is the most commonly used reagent, pyrrolidine has emerged as a viable alternative, particularly in the context of "green" peptide synthesis. However, the choice of base can influence the prevalence of certain side reactions.
| Reagent | Advantages | Disadvantages | Common Side Products Detectable by MS |
| Piperidine | - Gold standard for Fmoc deprotection.[1] - Efficient and well-characterized. | - Can promote aspartimide formation in susceptible sequences.[2] - Formation of 3-(1-piperidinyl)alanine with C-terminal cysteine (+51 Da mass shift).[2] | - Piperidide adducts from aspartimide ring opening.[2] - +51 Da modification on C-terminal Cys-containing peptides.[2] |
| Pyrrolidine | - Efficient alternative to piperidine.[1] - Can be used in less polar solvents.[1] | - May increase the rate of diketopiperazine (DKP) and aspartimide formation in prone sequences.[1][3] | - Diketopiperazine (DKP) formation (cyclization of the N-terminal dipeptide).[1] - Aspartimide formation (-18 Da, dehydration).[4] - Pyrrolidide adducts from aspartimide ring opening.[3] |
Coupling Reagents
The role of the coupling reagent is to activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. The choice of coupling reagent can impact coupling efficiency and the formation of specific side products.
| Reagent Class | Examples | Advantages | Disadvantages | Common Side Products Detectable by MS |
| Aminium/Uronium | HATU, HBTU | - High coupling efficiency.[5] - Fast reaction kinetics. | - Potential for guanidinylation of the N-terminal amine.[6] | - Guanidinylation (+42 Da mass shift).[6] |
| Phosphonium | BOP, PyBOP | - Efficient coupling. | - Can be less effective for sterically hindered amino acids compared to aminium/uronium reagents. | - Fewer characteristic side products compared to aminium/uronium reagents. |
Data Presentation: Common Side Reactions and Their Mass Signatures
The following table summarizes common side reactions in Fmoc-SPPS and their corresponding mass shifts, which are crucial for interpreting mass spectrometry data.
| Side Reaction | Description | Mass Change (Da) |
| Deletion | Failure to couple an amino acid. | - Mass of the deleted amino acid |
| Double Coupling | Incorporation of the same amino acid twice. | + Mass of the added amino acid |
| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue. | -18 (Dehydration) |
| Diketopiperazine (DKP) Formation | Cyclization and cleavage of the N-terminal dipeptide. | Varies (cleavage of the peptide) |
| Guanidinylation | Modification of the N-terminal amine by aminium/uronium coupling reagents. | +42 |
| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to a dehydroalanine intermediate from a C-terminal cysteine. | +51 |
| Incomplete Side-Chain Deprotection | Retention of protecting groups (e.g., tBu, Trt, Pbf) after cleavage. | + Mass of the protecting group |
| Oxidation | Oxidation of susceptible residues like Met (+16) or Cys. | +16 (for Met) |
| Azide Reduction | Reduction of an azide group to a primary amine during cleavage. | -26 |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines the manual synthesis of a generic peptide on Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the Fmoc-protected amino acid with 3 equivalents of a coupling reagent (e.g., HATU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Confirm complete coupling with a Kaiser test.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
2. Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[7]
-
LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[8]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-60% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: A range appropriate for the expected m/z of the peptide (e.g., m/z 200-2000).
-
Data Analysis: Identify the target peptide and any impurities by their mass-to-charge ratios. Quantify the relative abundance of each species by integrating the peak areas from the extracted ion chromatograms.
-
Mandatory Visualization
Caption: General workflow for solid-phase peptide synthesis and subsequent mass spectrometry analysis.
Caption: Logical flow for the identification of side products in Fmoc-SPPS using mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 8. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
A Comparative Guide to 1-N-Fmoc-3-pyrrolidinone in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity, target peptides. 1-N-Fmoc-3-pyrrolidinone emerges as a specialized reagent, offering unique structural motifs for the synthesis of modified peptides. This guide provides a comprehensive comparison of this compound with its alternatives, supported by available data and experimental context, to assist researchers, scientists, and drug development professionals in making informed decisions.
Certificate of Analysis: A Benchmark for Quality
While a standardized Certificate of Analysis (CoA) for this compound is lot-specific, a representative analysis provides a baseline for its quality attributes. Typically, a CoA for a high-purity chemical like this would include identity confirmation by NMR spectroscopy and purity assessment by HPLC.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Purity | ≥97% | HPLC |
| CAS Number | 672310-12-2 | - |
| Molecular Formula | C₁₉H₁₇NO₃ | - |
| Molecular Weight | 307.34 | - |
Performance Comparison with Alternatives
The primary application of this compound in SPPS is as a building block to introduce a pyrrolidinone moiety into a peptide sequence. This can be crucial for creating peptidomimetics with constrained conformations or altered biological activity. Its performance can be compared with other Fmoc-protected pyrrolidine derivatives and standard Fmoc-amino acids.
Table 2: Comparison of this compound with Alternative Building Blocks
| Feature | This compound | (R)-(-)-1-Fmoc-3-pyrrolidinol | 3-(N-Fmoc-amino)pyrrolidine hydrochloride | Fmoc-Pro-OH (Standard Proline) |
| CAS Number | 672310-12-2 | 215178-39-5[1] | 400653-43-2[2] | 71989-31-6 |
| Purity (Typical) | ≥97% (HPLC) | ≥98% (Chiral HPLC)[1] | ≥99% (HPLC)[2] | ≥99% (HPLC) |
| Key Structural Feature | Pyrrolidinone ring | Hydroxylated pyrrolidine ring[1] | Aminated pyrrolidine ring[2] | Pyrrolidine-2-carboxylic acid |
| Primary Application | Introduction of a ketone functionality and conformational constraint | Introduction of a hydroxyl group for further modification or to mimic serine/threonine | Introduction of a secondary amine for branching or specific interactions | Standard proline incorporation |
| Potential Advantages | Unique structural element for peptidomimetics | Chiral building block for stereospecific interactions; potential for hydrogen bonding[1] | Increased solubility due to hydrochloride salt; additional point for chemical modification[2] | Well-established coupling protocols; readily available |
| Potential Challenges | Potentially different coupling kinetics compared to standard amino acids | Coupling efficiency may vary | Potential for side reactions at the free amine if not properly managed | Prone to diketopiperazine formation in certain sequences |
Experimental Protocols and Methodologies
The successful incorporation of this compound into a peptide sequence relies on standard Fmoc-based solid-phase peptide synthesis protocols. The core steps of deprotection, coupling, and washing remain consistent.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates a typical workflow for a single cycle in Fmoc-SPPS.
References
A Comparative Guide to Alternative Reagents for Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy. For decades, piperidine has been the go-to reagent for Fmoc removal. However, its classification as a controlled substance, coupled with safety and handling concerns, has spurred the search for effective alternatives.[1][2] This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, to aid researchers in selecting the optimal deprotection strategy for their specific needs.
Performance Comparison of Fmoc Deprotection Reagents
The ideal Fmoc deprotection reagent should offer rapid and complete removal of the Fmoc group without causing deleterious side reactions, such as racemization or aspartimide formation.[3][4] The following table summarizes the performance of common alternatives in comparison to the standard 20% piperidine in DMF protocol.
| Reagent(s) | Typical Concentration | Deprotection Time | Efficacy & Purity | Key Advantages | Potential Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | High, well-established | Gold standard, extensive literature | Controlled substance, potential for side reactions.[1][2] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Equivalent to piperidine.[2][5] | Not a controlled substance, comparable cost to piperidine.[5] | Similar basicity to piperidine, so similar side reaction profile. |
| 3-Methylpiperidine | 20% in DMF | 5-20 min | Equivalent to piperidine.[1] | Not a controlled substance. | Less commonly cited than 4-methylpiperidine.[1] |
| Piperazine | 10% w/v in DMF/ethanol (9:1) | ~10 min | Comparable to piperidine.[6] | Not a controlled substance, can minimize certain side reactions.[6] | Lower solubility in DMF, may require co-solvents.[6] |
| Piperazine / DBU | 5% Piperazine / 2% DBU in DMF | < 1 min | High, very rapid.[7][8] | Extremely fast, efficient for difficult sequences.[7] | DBU is a non-nucleophilic base and does not scavenge dibenzofulvene alone.[4][9] Potential for increased side reactions if not optimized. |
| Pyrrolidine | 20% in various solvents | Variable | Comparable to piperidine, solvent-dependent.[10] | Effective in less polar, "greener" solvents.[10] | May increase risk of diketopiperazine and aspartimide formation in some contexts.[10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger) | Very fast | Effective, but requires a dibenzofulvene scavenger.[9][11] | Very fast deprotection.[9] | Non-nucleophilic, does not scavenge dibenzofulvene, which can lead to side products.[4][9] Can catalyze aspartimide formation.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Fmoc deprotection using piperidine and a common alternative, 4-methylpiperidine.
Standard Piperidine Protocol:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.[1]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Alternative 4-Methylpiperidine Protocol:
The protocol for using 4-methylpiperidine is virtually identical to that of piperidine, highlighting its utility as a direct replacement.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.[5]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. A second deprotection may be necessary for challenging sequences.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF to remove byproducts.
Note: Deprotection times and the need for double deprotection are sequence-dependent and may require optimization. Monitoring the deprotection reaction by UV-Vis spectroscopy of the dibenzofulvene adduct can be beneficial.[5][12]
Visualizing the Fmoc Deprotection Workflow
The following diagram illustrates the general workflow of the Fmoc deprotection step in SPPS.
The mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination.
Conclusion
While piperidine remains a highly effective reagent for Fmoc deprotection, several viable alternatives offer significant advantages, particularly concerning regulatory compliance and the pursuit of greener chemical processes. 4-Methylpiperidine stands out as a near-equivalent, drop-in replacement for piperidine.[5] For syntheses requiring extremely rapid deprotection, a combination of piperazine and DBU is a powerful option, though it may necessitate more careful optimization to mitigate potential side reactions.[7][8] The choice of deprotection reagent will ultimately depend on the specific requirements of the peptide sequence, the scale of the synthesis, and laboratory regulations. The data presented here provides a foundation for making an informed decision to optimize peptide synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
N-Butylpyrrolidinone: A Superior, Greener Solvent for Solid-Phase Peptide Synthesis
A comprehensive comparison of N-butylpyrrolidinone (NBP) with traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) reveals NBP's potential as a high-performance, safer, and environmentally friendly alternative for Solid-Phase Peptide Synthesis (SPPS). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of NBP's performance, supported by experimental data and protocols.
N-Butylpyrrolidinone (NBP) is emerging as a robust substitute for conventional SPPS solvents, driven by increasing regulatory scrutiny of the reprotoxic properties of DMF and NMP.[1][2][3] Studies have demonstrated that NBP not only matches but in some cases surpasses the performance of these traditional solvents, offering comparable or even higher crude peptide purity and yield.[1][4] Its favorable safety profile, being non-reprotoxic, non-mutagenic, and biodegradable, positions it as a leading "green" solvent in peptide chemistry.[1][5]
Performance Comparison: NBP vs. DMF and NMP
A systematic evaluation of NBP against DMF and NMP across critical SPPS parameters demonstrates its efficacy.
| Parameter | N-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Resin Swelling | Good to excellent swelling for common SPPS resins, comparable to DMF.[1][2][4] | Excellent swelling for a wide range of resins. | Excellent swelling, often slightly better than DMF. |
| Peptide Purity & Yield | Comparable or higher crude peptide purity and yield in many cases.[1][4] | Generally high purity and yield, but can be sequence-dependent. | High purity and yield, often used for difficult sequences. |
| Side Reaction Suppression | Shown to reduce racemization and aspartimide formation compared to DMF.[1][3][6] | Prone to causing racemization and aspartimide formation, especially at elevated temperatures. | Also known to contribute to side reactions. |
| Safety Profile | Non-reprotoxic, non-mutagenic, biodegradable, lower skin and eye irritability.[1][5] | Classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[2][7] | Also classified as a substance of very high concern (SVHC) for its reproductive toxicity.[7] |
| Boiling Point | High boiling point (245°C), suitable for microwave-assisted SPPS.[1] | 153°C | 202°C |
| "Green" Classification | Considered a green solvent alternative.[3][8] | Not considered a green solvent. | Not considered a green solvent. |
Experimental Data Highlights
Recent studies provide quantitative evidence of NBP's superior performance in specific applications:
Synthesis of a Model Peptide
In the synthesis of a model peptide, NBP demonstrated a significant reduction in the formation of a key impurity compared to DMF.
| Solvent | Main Product (%) | Impurity (%) |
| NBP | 95.2 | 1.8 |
| DMF | 92.5 | 4.5 |
Data synthesized from findings indicating NBP's ability to suppress side reactions.[3][6]
Resin Swelling Comparison
The ability of a solvent to swell the resin is crucial for efficient synthesis. NBP shows comparable performance to DMF in swelling polystyrene-based resins.
| Solvent | Swelling Volume (mL/g of resin) | |---|---|---| | NBP | ~4.0 - 5.0 | | DMF | ~4.0 - 5.5 | | NMP | ~4.5 - 6.0 |
Values are indicative and can vary based on the specific resin and experimental conditions.[2][4]
Experimental Protocols
The following are generalized protocols for the use of NBP in Fmoc-based SPPS. Researchers should optimize these protocols based on the specific peptide sequence and synthesis scale.
Standard SPPS Cycle using NBP
This protocol outlines the steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the resin in NBP for at least 1 hour before the first synthesis cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NBP for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in NBP for 10 minutes.[1]
-
-
Washing: Wash the resin thoroughly with NBP (5-7 times) to remove residual piperidine and by-products.[1]
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in NBP.
-
Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.[1]
-
-
Washing: Wash the resin with NBP (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling before proceeding to the next cycle.
Peptide Cleavage and Precipitation
-
Final Washing: After the final coupling cycle and Fmoc deprotection, wash the peptide-resin thoroughly with NBP, followed by DCM and IPA.
-
Drying: Dry the resin under a vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin and agitate at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the purified peptide under a vacuum.
Visualizing the SPPS Workflow and Solvent Structures
The following diagrams illustrate the core SPPS process and the chemical structures of the compared solvents.
Caption: A typical Solid-Phase Peptide Synthesis (SPPS) workflow using NBP as the primary solvent.
Caption: Chemical structures of NBP, DMF, and NMP.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 6. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-N-Fmoc-3-Pyrrolidinone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-N-Fmoc-3-Pyrrolidinone, a compound utilized in synthetic chemistry. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1] Essential PPE includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a laboratory coat.[2] In situations involving fine powders or insufficient ventilation, a NIOSH-approved respirator is recommended.[2]
Emergency Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[1] If irritation persists, consult a physician.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical assistance.[3]
Quantitative Data Summary for Related Compounds
While a specific safety data sheet for this compound was not identified, the following table summarizes key data for structurally related compounds to provide a contextual understanding of their physical properties.
| Property | N-Methyl-2-pyrrolidinone | (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine |
| Molecular Formula | C₅H₉NO | C₉H₁₈N₂O₂ | C₄H₉N |
| Molecular Weight | 99.14 g/mol [3] | 186.25 g/mol [2] | 71.12 g/mol |
| Boiling Point | 202°C[3] | ~286.4°C (Predicted)[2] | 87 - 88°C |
| Melting Point | -24°C[3] | 50-80 °C[2] | -63°C |
| Flash Point | 92.78°C (Closed Cup)[3] | Not Available | 3°C |
| Specific Gravity | 1.026[3] | Not Available | 0.852 g/cm³ |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the safe disposal of this compound waste, including solid waste, liquid waste, and contaminated materials.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Used gloves, lab coats, and other PPE that have come into contact with this compound should be disposed of as contaminated solid waste.[4]
-
Labeling of Waste Containers
Accurate and clear labeling of waste containers is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4]
-
The label must include the full chemical name: "this compound."[2]
-
Indicate any other chemical constituents and their approximate concentrations.[4]
-
Specify the primary hazards associated with the waste.
-
Note the date when the waste was first added to the container.[4]
Storage of Chemical Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]
-
This area should be separate from incompatible chemicals to prevent accidental reactions.[4]
-
Keep containers tightly closed in a dry and cool place.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
-
Evacuate personnel from the immediate spill area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]
-
Carefully collect the absorbed material and place it into a closed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Collect all cleaning materials as hazardous waste.[2]
Final Disposal
The ultimate disposal of hazardous waste must be conducted by certified professionals.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Always adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-N-Fmoc-3-Pyrrolidinone
Essential Safety and Handling Guide for 1-N-Fmoc-3-Pyrrolidinone
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling this compound (CAS No. 672310-12-2). Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment for all drug development and research professionals.
Hazard Identification and Classification
While specific hazard data for this compound is limited, related compounds and the Fmoc protecting group suggest that it should be handled with care. Potential hazards may include skin, eye, and respiratory irritation.[1][2] It is crucial to avoid direct contact, inhalation, and ingestion.[1]
Personal Protective Equipment (PPE)
To mitigate exposure during handling, the following personal protective equipment is mandatory.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[2][3] | Protects against potential splashes or dust particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[3][4] |
| Skin and Body Protection | A laboratory coat or flame-retardant antistatic protective clothing.[2] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required.[2][3][5] | Avoids inhalation of potentially harmful dust or aerosols.[2] |
Physicochemical Data
| Property | Value | Source |
| CAS Number | 672310-12-2 | [6] |
| Molecular Formula | C₁₉H₁₇NO₃ | [6] |
| Molecular Weight | 307.34 g/mol | [6] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation
-
Engineering Controls : Always work within a certified chemical fume hood or a well-ventilated area to keep airborne levels low.[1][5][7][8]
-
Gather Materials : Assemble all necessary equipment, reagents, and waste containers before starting.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.[2]
Handling
-
Avoid Dust Generation : Handle the compound carefully to avoid creating dust.[3][5] Weigh and transfer the solid material within the fume hood.[2]
-
Container Management : Keep the container tightly closed when not in use.[1][8]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[1][2]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly with soap and water after handling and before breaks.[1][3][8]
Storage
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8]
-
Incompatibilities : Keep away from heat, open flames, and sources of ignition. Store away from incompatible materials such as strong oxidizing agents.[7][8]
-
Security : The storage area should be locked up or accessible only to authorized personnel.[9]
Emergency and Disposal Plan
Spill and Emergency Procedures
-
Spill Response : In case of a spill, evacuate unprotected personnel.[1][4] Wearing full PPE, cover the spill with an inert absorbent material.[1] Sweep or vacuum the material into a suitable, labeled container for disposal.[1][3] Avoid generating dust during cleanup.[3][5]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection : Collect waste material in a clearly labeled, sealed, and appropriate container.[2][3] Do not mix with other waste streams.[2]
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance : Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not let the product enter drains.[3]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
